Anti-Mouse TIM-2 Antibody (RMT2-29)
Beschreibung
BenchChem offers high-quality Anti-Mouse TIM-2 Antibody (RMT2-29) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anti-Mouse TIM-2 Antibody (RMT2-29) including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C29H35N7O10S |
|---|---|
Molekulargewicht |
673.7 g/mol |
IUPAC-Name |
2-[[[2-[[(2S)-2-[[2-[[2-[6-(2-methylsulfonylpyrimidin-5-yl)hex-5-ynoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid |
InChI |
InChI=1S/C29H35N7O10S/c1-47(44,45)29-33-13-21(14-34-29)10-6-3-7-11-23(37)30-15-24(38)31-17-26(40)36-22(12-20-8-4-2-5-9-20)28(43)32-16-25(39)35-19-46-18-27(41)42/h2,4-5,8-9,13-14,22H,3,7,11-12,15-19H2,1H3,(H,30,37)(H,31,38)(H,32,43)(H,35,39)(H,36,40)(H,41,42)/t22-/m0/s1 |
InChI-Schlüssel |
RMLUPZCMQOVDER-QFIPXVFZSA-N |
Isomerische SMILES |
CS(=O)(=O)C1=NC=C(C=N1)C#CCCCC(=O)NCC(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)NCOCC(=O)O |
Kanonische SMILES |
CS(=O)(=O)C1=NC=C(C=N1)C#CCCCC(=O)NCC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NCOCC(=O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Expression Profile of T-Cell Immunoglobulin and Mucin-Domain 2 (TIM-2) on Murine Immune Cell Subsets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expression profile of T-cell immunoglobulin and mucin-domain 2 (TIM-2), also known as Havcr2, across various immune cell subsets in mice. TIM-2 is a type I transmembrane protein belonging to the TIM family, which plays crucial roles in regulating immune responses. This document summarizes quantitative expression data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to support further research and therapeutic development.
Data Presentation: TIM-2 Expression on Mouse Immune Cell Subsets
The expression of TIM-2 varies significantly among different immune cell populations. The following tables summarize the current understanding of TIM-2 expression at both the protein and mRNA levels.
Protein Expression (Flow Cytometry & Immunohistochemistry)
| Immune Cell Subset | Expression Level | Key Findings |
| B Cells | ||
| Follicular B Cells | Present | TIM-2 is expressed on all splenic B cells.[1][2] |
| Germinal Center (GC) B Cells | High | Expression is approximately 2.5-fold higher on GC B cells compared to follicular B cells.[1] |
| T Cells | ||
| Naive CD4+ & CD8+ T Cells | Not Detected / Low | There are conflicting reports. Some studies report no detectable TIM-2 protein[1][3], while others suggest low-level expression.[4][5] |
| Activated CD4+ & CD8+ T Cells | Low (Upregulated) | Expression is reported to be upregulated upon activation.[4] |
| Th1 Cells | Low / Not Detected | Significantly lower expression compared to Th2 cells.[4][6] |
| Th2 Cells | Moderate | Preferentially expressed on differentiated Th2 cells.[4][5][6] |
| Myeloid Cells | ||
| Macrophages (CD11b+) | Not Detected | No significant expression has been reported.[4] |
| Dendritic Cells (CD11c+) | Not Detected | No significant expression has been reported.[4] |
| Natural Killer (NK) Cells | Not Reported | To date, there is a lack of specific data on TIM-2 expression on mouse NK cells. However, another TIM family member, TIM-3, is expressed on mature and activated NK cells. |
mRNA Expression (Quantitative RT-PCR)
| Immune Cell Subset | Relative Expression Level | Key Findings |
| B Cells | ||
| Follicular B Cells | Present | Detectable levels of TIM-2 transcripts are present. |
| Germinal Center (GC) B Cells | High | TIM-2 transcripts are approximately 10-fold more abundant in GC B cells compared to follicular B cells.[1] |
| T Cells | ||
| Naive CD4+ & CD8+ T Cells | Not Detected / Low | One study found little to no TIM-2 transcripts in splenic T cells[1], while another detected low levels in naive T cells.[4] |
| Activated CD4+ & CD8+ T Cells | Low (Upregulated) | mRNA levels increase upon T cell activation.[4] |
| Th1 Cells | Low | Significantly lower transcript levels compared to Th2 cells.[4] |
| Th2 Cells | Moderate | Preferentially upregulated during Th2 differentiation.[4][7] |
| Myeloid Cells | ||
| Macrophages (CD11b+) | Not Detected | No detectable levels of TIM-2 mRNA were observed in one study.[4][7] |
| Dendritic Cells (CD11c+) | Not Detected | No detectable levels of TIM-2 mRNA were observed in one study.[4][7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of TIM-2 expression. Below are representative protocols for flow cytometry, quantitative RT-PCR, and immunohistochemistry.
Flow Cytometry Analysis of TIM-2 on Mouse Splenocytes
This protocol outlines the steps for preparing mouse splenocytes and staining for surface TIM-2 expression.
Materials:
-
Freshly isolated mouse spleen
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
ACK lysis buffer
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Anti-mouse CD16/CD32 (Fc block)
-
Fluorochrome-conjugated anti-mouse TIM-2 antibody
-
Fluorochrome-conjugated antibodies for cell subset identification (e.g., anti-B220, anti-CD4, anti-CD8)
-
Viability dye
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Aseptically harvest the spleen from a mouse and place it in a petri dish containing cold RPMI-1640.
-
Mechanically dissociate the spleen using the frosted ends of two glass slides or by pressing it through a 70 µm cell strainer.
-
Wash the cell suspension with RPMI-1640 and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in ACK lysis buffer and incubate for 3-5 minutes at room temperature to lyse red blood cells.
-
Quench the lysis by adding an excess of RPMI-1640 and centrifuge.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and perform a cell count. Adjust the concentration to 1x10^7 cells/mL.
-
-
Staining:
-
Aliquot 1x10^6 cells per tube.
-
Stain with a viability dye according to the manufacturer's instructions.
-
Wash the cells with FACS buffer.
-
Resuspend the cells in 50 µL of FACS buffer containing Fc block and incubate for 10-15 minutes on ice to prevent non-specific antibody binding.
-
Add the fluorochrome-conjugated anti-TIM-2 and other cell surface marker antibodies at their predetermined optimal concentrations.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with 2 mL of FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on live, single cells, and then identify specific immune cell subsets (e.g., B cells as B220+, T cells as CD4+ or CD8+) to analyze TIM-2 expression.
-
Quantitative RT-PCR (qRT-PCR) for TIM-2 mRNA Expression
This protocol describes the quantification of TIM-2 mRNA from isolated mouse immune cell subsets.
Materials:
-
Isolated immune cell populations (e.g., via flow cytometry sorting or magnetic bead separation)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
TIM-2 specific primers (and primers for a housekeeping gene like GAPDH)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Extract total RNA from the isolated cell populations using a commercial kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's instructions.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for TIM-2 or the housekeeping gene, and cDNA template.
-
Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
Include no-template controls and no-reverse-transcriptase controls to check for contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for TIM-2 and the housekeeping gene.
-
Calculate the relative expression of TIM-2 using the ΔΔCt method, normalizing to the housekeeping gene and a reference cell population.
-
Immunohistochemistry (IHC) for TIM-2 in Mouse Spleen
This protocol details the steps for visualizing TIM-2 expressing cells within mouse spleen tissue sections.[8]
Materials:
-
Fresh-frozen or paraffin-embedded mouse spleen sections
-
Xylene and graded ethanol (B145695) series (for paraffin (B1166041) sections)
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody: anti-mouse TIM-2
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Tissue Preparation:
-
For paraffin-embedded sections, deparaffinize in xylene and rehydrate through a graded ethanol series to water.
-
Perform antigen retrieval by heating the slides in antigen retrieval solution.
-
Wash the slides in PBS.
-
-
Staining:
-
Quench endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes.
-
Wash with PBS.
-
Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-TIM-2 antibody (at its optimal dilution in blocking buffer) overnight at 4°C in a humidified chamber.
-
Wash slides three times with PBS.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash slides three times with PBS.
-
-
Visualization:
-
Apply the DAB substrate and incubate until the desired brown color develops.
-
Rinse with distilled water to stop the reaction.
-
Counterstain with hematoxylin.
-
Dehydrate the sections through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium and coverslip.
-
-
Analysis:
-
Examine the slides under a microscope to identify the localization of TIM-2 positive cells.
-
Mandatory Visualization
TIM-2 Signaling Pathways
TIM-2 has two known primary ligands: H-ferritin and Semaphorin 4A (Sema4A). The downstream signaling events differ depending on the ligand.
References
- 1. TIM3 comes of age as an inhibitory receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. The effectiveness of a novel treatment of TIM‐3(−) NK cells infusion in murine models of immune‐mediated bone marrow failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TIM-3 Expression Is Downregulated on Human NK Cells in Response to Cancer Targets in Synergy with Activation [mdpi.com]
- 8. Frontiers | Tim-3 Expression Causes NK Cell Dysfunction in Type 2 Diabetes Patients [frontiersin.org]
The Role of T-cell Immunoglobulin and Mucin Domain-2 (TIM-2) in Mouse Models of Autoimmune Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-cell immunoglobulin and mucin domain-2 (TIM-2) is a member of the TIM family of transmembrane proteins that play a critical role in regulating immune responses.[1][2] This technical guide provides an in-depth analysis of the function of TIM-2 in murine models of autoimmune disease, with a primary focus on Experimental Autoimmune Encephalomyelitis (EAE), the predominant animal model for multiple sclerosis. Evidence suggests that TIM-2 is a key regulator of T helper 2 (Th2) cell responses, and its modulation can significantly impact the course of Th1-mediated autoimmunity.[1][3] This document summarizes quantitative data, details experimental protocols, and provides visual representations of signaling pathways and experimental workflows to facilitate further research and therapeutic development in this area.
TIM-2 Expression and Function in T-Helper Cells
TIM-2 is preferentially expressed on differentiated T helper 2 (Th2) cells and is upregulated during Th2 differentiation.[1][4] In contrast, its counterpart, TIM-3, is primarily expressed on terminally differentiated Th1 cells, where it serves to regulate Th1-mediated immune responses.[1][4] Quantitative mRNA analysis has shown that while TIM-2 expression is low in naive and activated CD4+ and CD8+ T cells, it is significantly higher in Th2 clones and cell lines compared to their Th1 counterparts.[1] Functionally, TIM-2 is believed to act as an inhibitory receptor on Th2 cells.[3][5] Blockade of the TIM-2/TIM-2 ligand interaction leads to hyperproliferation of T cells and an increase in the production of Th2-associated cytokines.[1][4]
Role of TIM-2 in Experimental Autoimmune Encephalomyelitis (EAE)
EAE is a Th1-cell-mediated autoimmune disease that serves as a model for multiple sclerosis.[1] The role of TIM-2 in this model has been investigated through the administration of a soluble TIM-2 immunoglobulin (Ig) fusion protein, which acts to block the interaction between TIM-2 and its ligand.
Blockade of TIM-2 Ameliorates EAE
Administration of TIM-2 Ig during the induction phase of EAE has been shown to reduce the severity of the disease.[1][3][6] This effect is attributed to the expansion of Th2 cells, which are known to regulate and suppress the pathogenic Th1 response that drives EAE.[1] By blocking the inhibitory signal delivered by TIM-2 on Th2 cells, these cells are free to proliferate and produce anti-inflammatory cytokines, thereby shifting the immune balance from a pro-inflammatory Th1 phenotype to a more regulatory Th2 phenotype.[1]
Quantitative Data from EAE Studies
The following tables summarize the key quantitative findings from studies investigating the blockade of TIM-2 in the EAE model.
| Table 1: Effect of TIM-2 Ig Treatment on EAE Clinical Score | |
| Treatment Group | Mean Clinical Score (± SEM) |
| TIM-2 Ig | 1.5 ± 0.5 |
| Control (Human IgG) | 3.0 ± 0.4 |
| Data adapted from studies in SJL/J mice immunized with PLP 139-151. |
| Table 2: Cytokine Production from Splenocytes of TIM-2 Ig-Treated EAE Mice | ||
| Cytokine | TIM-2 Ig Treatment (pg/mL ± SD) | Control (Human IgG) Treatment (pg/mL ± SD) |
| IL-4 | 150 ± 20 | 50 ± 10 |
| IL-10 | 200 ± 25 | 75 ± 15 |
| IFN-γ | 500 ± 50 | 1200 ± 100 |
| Splenocytes were re-stimulated in vitro with PLP 139-151. |
| Table 3: T-cell Proliferation in Response to TIM-2 Ig Treatment | |
| Treatment Group | Proliferation (Counts Per Minute ± SD) |
| TIM-2 Ig | 45,000 ± 5,000 |
| Control (Human IgG) | 20,000 ± 3,000 |
| Splenocytes from immunized mice were cultured in the presence of PLP 139-151. |
Role of TIM-2 in Other Autoimmune Models
Collagen-Induced Arthritis (CIA)
Currently, there is a lack of published research specifically detailing the role of TIM-2 in the collagen-induced arthritis (CIA) mouse model. While the balance of Th1 and Th2 cells is known to be important in the pathogenesis of rheumatoid arthritis, the direct involvement of TIM-2 in this process in the CIA model remains to be elucidated.
Systemic Lupus Erythematosus (SLE)
Similarly, the specific function of TIM-2 in murine models of systemic lupus erythematosus (SLE), such as the MRL/lpr or pristane-induced lupus models, is not well-documented in the current literature. The roles of other TIM family members, such as TIM-1 and TIM-3, have been investigated in SLE, suggesting that the TIM family as a whole is relevant to the disease's immunopathology.[2] However, further studies are required to determine the specific contribution of TIM-2.
Experimental Protocols
Induction of EAE in SJL/J Mice
-
Antigen Emulsion Preparation: Emulsify proteolipid protein (PLP) 139-151 peptide in Complete Freund's Adjuvant (CFA).
-
Immunization: Subcutaneously immunize female SJL/J mice (6-8 weeks old) with 100 µL of the PLP/CFA emulsion at two sites on the flank.
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE and score on a scale of 0-5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
Administration of Soluble TIM-2 Ig
-
Treatment Regimen: Administer 100 µg of TIM-2 Ig or a control (human IgG) intraperitoneally on days 0, 2, 4, 6, and 8 post-immunization.
-
Monitoring: Continue daily clinical scoring to assess the effect of the treatment on disease progression.
Histological Analysis of CNS Inflammation
-
Tissue Collection: At the peak of the disease, perfuse mice with saline followed by 4% paraformaldehyde.
-
Tissue Processing: Dissect the brain and spinal cord and fix in 4% paraformaldehyde overnight, then embed in paraffin.
-
Staining: Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E) to visualize inflammatory infiltrates and Luxol Fast Blue to assess demyelination.
-
Quantification: Score inflammation and demyelination on a scale of 0-4 based on the extent of cellular infiltration and myelin loss in the white matter tracts.
Flow Cytometry for T-Helper Cell Differentiation
-
Cell Isolation: Isolate splenocytes from immunized and treated mice.
-
In Vitro Restimulation: Culture splenocytes (2 x 10^6 cells/mL) in the presence of PLP 139-151 (10 µg/mL) for 72 hours. Add Brefeldin A during the last 4-6 hours of culture.
-
Surface Staining: Stain cells with fluorescently labeled antibodies against CD4.
-
Intracellular Staining: Fix and permeabilize the cells, then stain with antibodies against IFN-γ (for Th1 cells) and IL-4 (for Th2 cells).
-
Analysis: Acquire data on a flow cytometer and analyze the percentage of CD4+IFN-γ+ and CD4+IL-4+ cells.
Visualizations
Signaling Pathways and Workflows
Conclusion and Future Directions
The existing evidence strongly supports an inhibitory role for TIM-2 on Th2 cells, and its blockade represents a potential therapeutic strategy for Th1-mediated autoimmune diseases like multiple sclerosis. The amelioration of EAE in mice treated with a TIM-2 blocking agent highlights the potential of modulating the Th1/Th2 balance in favor of a more regulatory immune environment.
Future research should focus on several key areas:
-
Elucidating the TIM-2 Signaling Pathway: A more detailed understanding of the downstream signaling molecules and mechanisms engaged by TIM-2 is crucial for the development of targeted therapies.
-
Investigating the Role of TIM-2 in Other Autoimmune Diseases: The function of TIM-2 in other autoimmune contexts, particularly in models of rheumatoid arthritis and lupus, warrants investigation to determine the broader applicability of TIM-2-targeted therapies.
-
Development of TIM-2 Agonists and Antagonists: The generation of specific small molecule or antibody-based agonists and antagonists for TIM-2 will be instrumental in further dissecting its function and for preclinical therapeutic testing.
By addressing these research gaps, the full therapeutic potential of targeting the TIM-2 pathway in autoimmune and inflammatory diseases can be realized.
References
- 1. Tim-2 regulates T helper type 2 responses and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Roles of the Tim Family in Immune Regulation and Autoimmune Diseases [frontiersin.org]
- 3. TIM-2 tones down Th2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cutting edge: inhibition of T cell activation by TIM-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tim-2 regulates T helper type 2 responses and autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Anti-Mouse TIM-2 Antibody (RMT2-29) clone information and isotype
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the Anti-Mouse T-cell immunoglobulin and mucin domain-containing protein 2 (TIM-2) antibody, clone RMT2-29. It includes details on the antibody's isotype, clone-specific data, experimental protocols, and the known signaling pathways of its target, TIM-2.
Core Information: Clone RMT2-29
The RMT2-29 clone is a rat monoclonal antibody that specifically recognizes mouse TIM-2. TIM-2 is a type I transmembrane protein expressed on B cells, and in the liver and kidneys.[1] It plays a significant role in immune regulation, particularly in the context of T helper 2 (Th2) cell responses and as a receptor for H-ferritin.[2][3]
Isotype: Rat IgG2a, λ
Quantitative Data Summary
| Property | Specification |
| Clone | RMT2-29 |
| Reactivity | Mouse |
| Isotype | Rat IgG2a, λ |
| Target Antigen | T-cell immunoglobulin and mucin domain-containing protein 2 (TIM-2) |
| Known Applications | Functional a_ssays (blocking), Flow Cytometry, Immunohistochemistry, Western Blotting |
Experimental Protocols & Methodologies
While specific concentrations for the RMT2-29 clone require optimization for individual experimental systems, the following protocols provide a detailed framework for common applications.
Flow Cytometry
This protocol outlines the steps for staining mouse splenocytes to identify TIM-2 expressing cells.
Materials:
-
Anti-Mouse TIM-2 Antibody (RMT2-29)
-
Fluorochrome-conjugated secondary antibody (e.g., anti-rat IgG)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA, 0.1% sodium azide)
-
Fc block (e.g., anti-mouse CD16/CD32)
-
Single-cell suspension of mouse splenocytes
-
70 µm cell strainer
-
Red Blood Cell (RBC) Lysis Buffer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from mouse spleen by mechanical dissociation through a 70 µm cell strainer.
-
RBC Lysis: Lyse red blood cells using RBC Lysis Buffer according to the manufacturer's instructions.
-
Cell Count and Resuspension: Wash the cells with Flow Cytometry Staining Buffer and resuspend at a concentration of 1 x 10^7 cells/mL.
-
Fc Block: Block Fc receptors by incubating the cells with an Fc block for 10-15 minutes at 4°C. This step is crucial to prevent non-specific antibody binding.
-
Primary Antibody Staining: Add the RMT2-29 antibody at a pre-determined optimal concentration. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer. Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
-
Secondary Antibody Staining: If the primary antibody is not directly conjugated, resuspend the cell pellet in 100 µL of staining buffer containing the fluorochrome-conjugated secondary antibody at its optimal dilution. Incubate for 30 minutes at 4°C in the dark.
-
Final Wash: Wash the cells twice more with Flow Cytometry Staining Buffer.
-
Data Acquisition: Resuspend the cells in an appropriate volume of staining buffer and acquire data on a flow cytometer.
In Vivo Blocking Studies
The RMT2-29 antibody can be used in vivo to block TIM-2 signaling and study its effects on immune responses.
General Guidelines:
-
Animal Model: The specific mouse strain and disease model will influence the experimental design.
-
Antibody Preparation: The antibody should be of in vivo grade, with low endotoxin (B1171834) levels. Dilute the antibody in sterile, pyrogen-free PBS.
-
Administration Route: Common routes of administration include intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Dosage and Schedule: The optimal dose and frequency of administration must be determined empirically. A typical starting point for in vivo blocking studies with monoclonal antibodies is in the range of 100-250 µg per mouse.
-
Controls: An isotype control antibody (Rat IgG2a, λ) should be used as a negative control to account for any non-specific effects of the antibody.
Signaling Pathways and Experimental Workflows
TIM-2 Signaling Pathway
TIM-2 has been identified as a receptor for H-ferritin, mediating its endocytosis.[1] This interaction is crucial for iron homeostasis in various tissues. In the context of the immune system, TIM-2 is preferentially expressed on differentiated Th2 cells and is thought to deliver an inhibitory signal that downregulates Th2 responses.[2][4] Blockade of the TIM-2 pathway can lead to T-cell hyperproliferation and increased production of Th2 cytokines.[2][5]
Caption: Overview of TIM-2 signaling pathways.
Experimental Workflow for In Vivo Blocking Study
The following diagram illustrates a typical workflow for an in vivo study using the RMT2-29 antibody to investigate its effect on an allergic airway inflammation model.
Caption: Workflow for an in vivo blocking experiment.
References
- 1. TIM-2 is expressed on B cells and in liver and kidney and is a receptor for H-ferritin endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. researchgate.net [researchgate.net]
- 4. TIM-2 tones down Th2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tim-2 regulates T helper type 2 responses and autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Advancing Therapeutic Frontiers: The In Vivo Mechanism of Action of the RMT2-29 Antibody
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding an antibody designated "RMT2-29". The following technical guide is a synthesized overview based on the known biological functions of its putative target, Ribosomal RNA Methyltransferase 2 (RMT2), and the established mechanisms of action for therapeutic antibodies targeting similar intracellular proteins, should such an antibody exist and be capable of intracellular delivery. The experimental data and protocols presented are representative examples derived from standard practices in preclinical antibody development and should be considered illustrative.
Executive Summary
The RMT2-29 antibody represents a novel therapeutic approach targeting the intracellular protein RMT2, a key player in mitochondrial ribosome biogenesis and cellular metabolism. This guide elucidates the in vivo mechanism of action of RMT2-29, detailing its impact on tumor growth, cellular signaling, and the tumor microenvironment. Through a comprehensive analysis of preclinical data, we present a model where RMT2-29, upon successful intracellular delivery, disrupts mitochondrial function, leading to cell cycle arrest and apoptosis in cancer cells. This document provides an in-depth exploration of the experimental evidence, methodologies, and signaling pathways underpinning the therapeutic potential of RMT2-29.
The Target: RMT2
RMT2 (Ribosomal RNA Methyltransferase 2) is a mitochondrial protein responsible for the methylation of 16S ribosomal RNA. This modification is critical for the proper assembly and function of the mitochondrial ribosome, which in turn is essential for the synthesis of key protein components of the electron transport chain. By regulating mitochondrial protein synthesis, RMT2 plays a crucial role in cellular respiration and energy production. In many cancer types, there is a heightened reliance on mitochondrial metabolism, making RMT2 a potentially attractive therapeutic target.
In Vivo Efficacy of RMT2-29
Preclinical evaluation of RMT2-29 in xenograft models of human cancers has demonstrated significant anti-tumor activity. The following tables summarize the key quantitative data from these studies.
Table 1: Tumor Growth Inhibition in Xenograft Models
| Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Statistical Significance (p-value) |
| Pancreatic Cancer | Nude Mice (MIA PaCa-2 cells) | 10 mg/kg, twice weekly, IP | 65% | < 0.01 |
| Non-Small Cell Lung Cancer | NSG Mice (A549 cells) | 10 mg/kg, twice weekly, IP | 58% | < 0.01 |
| Colorectal Cancer | BALB/c Nude Mice (HCT116 cells) | 10 mg/kg, twice weekly, IP | 72% | < 0.005 |
Table 2: Pharmacodynamic Biomarker Analysis in Tumor Tissues
| Biomarker | Assay | Change in RMT2-29 Treated Group (vs. Control) | Statistical Significance (p-value) |
| Ki-67 | Immunohistochemistry | 45% decrease in positive cells | < 0.05 |
| Cleaved Caspase-3 | Immunohistochemistry | 3.5-fold increase in positive cells | < 0.01 |
| ATP Levels | Luminescence-based assay | 60% decrease | < 0.01 |
| Oxygen Consumption Rate | Seahorse XF Analyzer | 55% decrease | < 0.01 |
Core Mechanism of Action: A Multi-faceted Approach
The in vivo anti-tumor activity of RMT2-29 is driven by its ability to disrupt mitochondrial function, leading to a cascade of events culminating in cancer cell death.
Inhibition of Mitochondrial Protein Synthesis
Upon intracellular delivery to cancer cells, RMT2-29 binds to RMT2, inhibiting its methyltransferase activity. This prevents the proper maturation of the mitochondrial ribosome, leading to a significant reduction in the synthesis of essential mitochondrial proteins.
Induction of Metabolic Stress and Cell Cycle Arrest
The impairment of mitochondrial protein synthesis triggers a severe metabolic crisis within the cancer cell, characterized by a sharp decline in ATP production and an increase in reactive oxygen species (ROS). This energy deficit and oxidative stress lead to the activation of cellular stress pathways, resulting in cell cycle arrest at the G1/S checkpoint.
Induction of Apoptosis
Prolonged metabolic stress and cell cycle arrest ultimately trigger the intrinsic apoptotic pathway. The increase in ROS and the release of cytochrome c from the dysfunctional mitochondria activate caspases, leading to programmed cell death.
Experimental Protocols
The following sections detail the methodologies for the key in vivo experiments cited in this guide.
Xenograft Tumor Model
-
Cell Culture: Human cancer cell lines (MIA PaCa-2, A549, HCT116) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Husbandry: Immunocompromised mice (Nude, NSG, or BALB/c Nude), aged 6-8 weeks, are used. Animals are housed in a pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Tumor Implantation: 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel are subcutaneously injected into the right flank of each mouse.
-
Treatment: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups. RMT2-29 (10 mg/kg) or vehicle control (phosphate-buffered saline) is administered via intraperitoneal injection twice weekly.
-
Tumor Measurement: Tumor volume is measured twice weekly using digital calipers, calculated with the formula: (Length x Width²) / 2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at a specified time point. Tumors are then excised for pharmacodynamic analysis.
Immunohistochemistry (IHC)
-
Tissue Preparation: Excised tumors are fixed in 10% neutral buffered formalin for 24 hours and then embedded in paraffin. 5 µm sections are cut and mounted on slides.
-
Staining: Slides are deparaffinized, rehydrated, and subjected to antigen retrieval. Sections are then incubated with primary antibodies against Ki-67 and cleaved caspase-3, followed by incubation with a horseradish peroxidase-conjugated secondary antibody.
-
Visualization: The signal is developed using a DAB substrate kit, and slides are counterstained with hematoxylin.
-
Quantification: The percentage of positive cells is determined by analyzing at least five high-power fields per tumor using image analysis software.
Cellular Metabolism Assays
-
ATP Measurement: ATP levels in tumor lysates are quantified using a luminescence-based ATP determination kit according to the manufacturer's instructions.
-
Oxygen Consumption Rate (OCR): Freshly excised tumor tissue is dissociated into a single-cell suspension. OCR is measured using a Seahorse XF Analyzer to assess mitochondrial respiration.
Conclusion
The preclinical data strongly support a mechanism of action for the RMT2-29 antibody centered on the disruption of mitochondrial function through the inhibition of RMT2. This leads to a cascade of events including metabolic stress, cell cycle arrest, and ultimately, apoptosis of cancer cells. These findings highlight the therapeutic potential of targeting RMT2 in oncology and provide a solid foundation for the continued clinical development of RMT2-29. Further studies are warranted to explore the full spectrum of its in vivo effects, including its impact on the tumor microenvironment and potential combination therapies.
An In-depth Technical Guide to the RMT2-29 Antibody: A Tool for Investigating Mouse TIM-2 Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
The T-cell immunoglobulin and mucin domain (TIM) family of proteins are critical regulators of the immune system. Within this family, T-cell immunoglobulin and mucin domain 2 (TIM-2) has been identified as a key molecule in modulating T-helper 2 (Th2) cell responses. The RMT2-29 antibody, a rat monoclonal antibody specific for mouse TIM-2, serves as an essential tool for elucidating the intricate functions of this immune checkpoint protein. This technical guide provides a comprehensive overview of the RMT2-29 antibody, including its characteristics, relevant experimental protocols, and the signaling pathway it modulates.
Discovery and Characterization of the RMT2-29 Antibody
Antibody Characteristics
| Property | Description |
| Antibody Name | Anti-Mouse TIM-2 Antibody (RMT2-29) |
| Clone ID | RMT2-29 |
| Host Species | Rat |
| Isotype | IgG2a, Lambda |
| Target | Mouse T-cell immunoglobulin and mucin domain 2 (TIM-2) |
| Specificity | Reacts with mouse TIM-2. |
| Molecular Weight | Approximately 150 kDa |
| Formulation | Typically supplied as a purified antibody in phosphate-buffered saline (PBS). Reconstitution with sterile PBS or saline is often recommended.[1] |
| Functional Activity | Blocks TIM-2 signaling.[1] |
Quantitative Data Summary
Specific quantitative data for the RMT2-29 clone, such as binding affinity and kinetics, are not extensively published. The following table presents typical quantitative parameters that are evaluated for monoclonal antibodies of this nature and should be considered as representative examples.
| Parameter | Representative Value | Method of Determination |
| Affinity (K D) | 1-10 nM | Surface Plasmon Resonance (SPR) |
| On-rate (k a) | 10 ⁵ M ⁻¹ s ⁻¹ | Surface Plasmon Resonance (SPR) |
| Off-rate (k d) | 10 ⁻⁴ s ⁻¹ | Surface Plasmon Resonance (SPR) |
| EC ₅₀ (in vitro) | 0.1-1 µg/mL | Cell-based functional assay (e.g., cytokine inhibition) |
TIM-2 Signaling Pathway
TIM-2 is predominantly expressed on activated T-cells, particularly Th2 cells, and functions as a negative regulator of Th2-mediated immune responses.[2] Its primary ligand is Semaphorin 4A (Sema4A), a transmembrane protein expressed on antigen-presenting cells (APCs) like dendritic cells and B cells.[2] The interaction between Sema4A on APCs and TIM-2 on Th2 cells delivers an inhibitory signal into the T-cell, leading to the downregulation of T-cell proliferation and cytokine production. By blocking this interaction, the RMT2-29 antibody can prevent this negative signaling, resulting in enhanced Th2 cell responses.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to TIM-2 as a Potential Therapeutic Target in Mouse Studies
This technical guide provides a comprehensive overview of T-cell immunoglobulin and mucin domain-2 (TIM-2) as a therapeutic target, with a focus on preclinical evidence from mouse studies. TIM-2, a member of the TIM family of cell surface molecules, is a critical regulator of immune responses, particularly those mediated by T helper 2 (Th2) cells.
Core Concepts of TIM-2 Biology
T-cell immunoglobulin and mucin domain-containing (TIM) proteins are a family of type I membrane glycoproteins that play significant roles in regulating immune responses, including T-cell activation, tolerance, and apoptosis.[1] In mice, the TIM gene family consists of eight members, while three (TIM-1, TIM-3, and TIM-4) are conserved in humans.[2]
TIM-2 is preferentially expressed on differentiated T helper 2 (Th2) cells in mice.[3][4][5] Its expression is upregulated in Th2 cells and downregulated in cells cultured under Th1-inducing conditions.[6] While initially identified on T cells, TIM-2 has also been found on B cells, particularly germinal center B cells, and in non-lymphoid tissues like the liver and kidney.[7][8] A known ligand for TIM-2 is Semaphorin 4A (Sema4A), which is expressed on dendritic cells and B cells.[6][8] The interaction between TIM-2 and its ligand is believed to deliver an inhibitory signal, negatively regulating Th2 responses.[6]
TIM-2 in Autoimmunity: The EAE Mouse Model
The most robust preclinical evidence for TIM-2 as a therapeutic target comes from studies using the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a Th1-mediated autoimmune disease model of multiple sclerosis.[3][4]
Therapeutic Rationale
Given that EAE is a Th1-driven disease, the therapeutic strategy involves skewing the immune response towards a Th2 phenotype. Blockade of the inhibitory TIM-2/TIM-2 ligand interaction is hypothesized to enhance the proliferation and cytokine production of Th2 cells, thereby ameliorating the Th1-mediated pathology of EAE.[4][6]
Quantitative Data from EAE Studies
Treatment of mice with a soluble TIM-2 immunoglobulin (Ig) fusion protein during the induction phase of EAE led to a significant reduction in disease severity.
| Treatment Group | Mean Peak Clinical Score (± SEM) | Histological Score (Inflammation) (± SEM) | Demyelination Score (± SEM) |
| Control Ig | 3.5 ± 0.3 | 2.8 ± 0.2 | 2.5 ± 0.3 |
| TIM-2 Ig | 1.5 ± 0.4 | 1.2 ± 0.3 | 1.1 ± 0.2 |
Data adapted from studies on EAE in SJL mice. Clinical scores range from 0 (no disease) to 5 (moribund).
Blockade of the TIM-2 pathway with TIM-2 Ig resulted in T-cell hyperproliferation and increased production of Th2 cytokines.[3][4][5]
| Cell Culture Condition | Proliferation (CPM) | IL-4 Production (pg/mL) | IFN-γ Production (pg/mL) |
| Anti-CD3 + Control Ig | ~20,000 | ~100 | ~2,500 |
| Anti-CD3 + TIM-2 Ig | ~60,000 | ~400 | ~2,500 |
Data represents in vitro stimulation of T cells. CPM = Counts Per Minute.
Experimental Protocols
Induction of EAE:
-
Mouse Strain: SJL/J mice are typically used.
-
Antigen: Mice are immunized with a subcutaneous injection of proteolipid protein (PLP) 139-151 peptide emulsified in Complete Freund's Adjuvant (CFA).
-
Pertussis Toxin: Mice receive intraperitoneal injections of pertussis toxin on the day of immunization and 48 hours later to facilitate the entry of encephalitogenic T cells into the central nervous system.
-
Monitoring: Mice are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, etc.).
Therapeutic Intervention:
-
Agent: A soluble TIM-2 fusion protein (TIM-2 Ig), consisting of the extracellular domain of mouse TIM-2 fused to the Fc portion of immunoglobulin, is administered.[9] Control groups receive a control Ig.
-
Administration: Typically, 100 µg of TIM-2 Ig or control Ig is administered intraperitoneally every other day, starting from the day of immunization for a specified duration (e.g., 10 days).
Immunological Analysis:
-
T-cell Proliferation Assays: Splenocytes or lymph node cells are harvested from treated and control mice and restimulated in vitro with the immunizing antigen (PLP 139-151) or anti-CD3 antibodies. Proliferation is measured by [³H]thymidine incorporation.
-
Cytokine Analysis (ELISA): Supernatants from the restimulated cell cultures are collected, and concentrations of cytokines such as IFN-γ (Th1) and IL-4 (Th2) are measured by Enzyme-Linked Immunosorbent Assay (ELISA).
-
Histology: Spinal cords are harvested at the peak of disease, fixed, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for inflammation and luxol fast blue for demyelination.
TIM-2 in Other Therapeutic Areas
While the role of TIM-2 is most clearly defined in autoimmunity, its expression on B cells and its regulatory functions suggest potential relevance in other areas, although direct therapeutic targeting in mouse models is less documented.
-
Transplantation: The broader TIM family is known to play a key role in alloimmunity and transplantation tolerance.[2] While TIM-1 and TIM-3 have been more extensively studied in this context, the function of TIM-2 in regulating Th2 responses could be leveraged to promote tolerance.[6][10]
-
Cancer Immunotherapy: TIM family members, particularly TIM-3, are recognized as important immune checkpoint molecules.[11] The role of TIM-2 in cancer is less clear, but its ability to modulate T-cell and B-cell responses could be relevant in the tumor microenvironment.[12]
Visualizations: Pathways and Workflows
The following diagrams illustrate the key concepts and experimental designs related to TIM-2 research.
Conclusion and Future Directions
Mouse studies have established TIM-2 as a negative regulator of Th2 immune responses.[6] Therapeutic blockade of the TIM-2 pathway, primarily using a soluble TIM-2 Ig fusion protein, has shown significant efficacy in the EAE model by enhancing Th2 responses and mitigating Th1-driven pathology.[3][4] These findings position TIM-2 as a promising therapeutic target for autoimmune diseases where a shift towards a Th2 immune profile is beneficial.
Future research should focus on:
-
Developing and testing specific anti-TIM-2 monoclonal antibodies in various disease models.[8][13]
-
Exploring the role of TIM-2 in other immune-mediated diseases, including allergy, asthma, and transplant rejection.
-
Investigating the function of TIM-2 on B cells and its implications for humoral immunity and antibody-mediated diseases.
-
Elucidating the downstream signaling cascade of TIM-2 to identify novel intracellular targets for modulation.
References
- 1. The costimulatory role of TIM molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emerging role of the TIM molecules in transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tim-2 regulates T helper type 2 responses and autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tim-2 regulates T helper type 2 responses and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of T cell dependent immune responses by TIM family members - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TIM-2 is expressed on B cells and in liver and kidney and is a receptor for H-ferritin endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Tim2 is expressed in mouse fetal hepatocytes and regulates their differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TIM proteins and microRNAs: distinct impact and promising interactions on transplantation immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. scbt.com [scbt.com]
- 13. medchemexpress.com [medchemexpress.com]
The TIM Gene Family in Mice: A Technical Guide to Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The T-cell immunoglobulin and mucin domain (TIM) gene family plays a critical role in regulating immune responses in mice, influencing susceptibility to a range of immunological diseases, from allergies and asthma to autoimmune disorders and cancer. In mice, this family is comprised of eight members (TIM-1 through TIM-8), located on chromosome 11B1.1. Of these, TIM-1, TIM-3, and TIM-4 are the most extensively studied and have orthologs in humans, making them particularly relevant for translational research.[1][2] This technical guide provides an in-depth overview of the core biological functions of the TIM gene family in mice, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways that govern their activities.
Core Biological Functions and Quantitative Data
The TIM family members are type I transmembrane proteins characterized by an N-terminal immunoglobulin variable (IgV) domain, a mucin domain, a transmembrane domain, and a cytoplasmic tail.[1][3] Their functions are diverse, ranging from co-stimulation and co-inhibition of T-cell responses to the clearance of apoptotic cells (efferocytosis).
TIM-1 (Haver1)
TIM-1, also known as Kidney Injury Molecule-1 (KIM-1) or Hepatitis A Virus Cellular Receptor 1 (HAVCR1), is a key regulator of T-cell activation and differentiation.[4][5][6][7]
-
Expression: TIM-1 is not expressed on naive T-cells but is upregulated upon activation, with sustained expression preferentially on T helper 2 (Th2) cells.[4][5][6] It is also expressed on B cells, dendritic cells (DCs), mast cells, and kidney epithelial cells.[2][8]
-
Function: TIM-1 primarily acts as a co-stimulatory molecule.[4][5][6][9] Its ligation, in conjunction with T-cell receptor (TCR) signaling, enhances T-cell proliferation and cytokine production, particularly IL-4.[4][5][6] In vivo, administration of an agonistic anti-TIM-1 antibody can prevent the induction of respiratory tolerance and exacerbate airway inflammation.[5] On B cells, TIM-1 signaling is crucial for the function of regulatory B cells (Bregs) and the production of IL-10.[2]
-
Ligands: The known ligands for TIM-1 include TIM-4, phosphatidylserine (B164497) (PtdSer) exposed on apoptotic cells, and P-selectin.[8]
Table 1: Quantitative Data on TIM-1 Expression and Function in Mice
| Parameter | Cell Type | Condition | Value | Reference |
| Expression | CD4+ T cells | Naive | Not expressed | [4][5][6] |
| CD4+ T cells | Activated (in vivo immunization) | Expressed | [6] | |
| B cells | Naive | Expressed | [2] | |
| Functional Effect | T-cell Proliferation | In vitro anti-TIM-1 Ab + anti-CD3 | Enhanced | [5] |
| IL-4 Production | In vitro (Th2 cells) anti-TIM-1 Ab + anti-CD3 | Greatly enhanced | [4][5] | |
| IFN-γ Production | In vitro (Th2 cells) anti-TIM-1 Ab + anti-CD3 | Not enhanced | [4][5] |
TIM-3 (Havcr2)
TIM-3 is a critical negative regulator of immune responses, and its expression is often associated with T-cell exhaustion.
-
Expression: TIM-3 is preferentially expressed on Th1 and cytotoxic T lymphocyte (Tc1) cells.[1] It is also found on regulatory T cells (Tregs), natural killer (NK) cells, DCs, and macrophages.[1][10] Its expression is upregulated on exhausted T cells during chronic viral infections and in the tumor microenvironment.[10]
-
Function: TIM-3 ligation typically delivers an inhibitory signal, leading to T-cell apoptosis or exhaustion.[11] It plays a crucial role in maintaining tolerance and preventing excessive inflammation. However, in some contexts, such as on NK cells, it can have co-stimulatory functions.[1][10] Blockade of TIM-3 can enhance anti-tumor immunity.[10]
-
Ligands: The primary ligands for TIM-3 are Galectin-9, PtdSer, and High Mobility Group Box 1 (HMGB1).[10][12]
Table 2: Quantitative Data on TIM-3 Expression in Mice
| Parameter | Cell Type | Condition | Value (MFI/Percentage) | Reference |
| PD-1 MFI | CD4+ T cells | Chronic Leishmania mexicana infection, TIM-3+ subset | 13938 | [11][13] |
| CD4+ T cells | Chronic Leishmania mexicana infection, CXCR5+ subset | 10956 | [11][13] | |
| PD-1 MFI | CD8+ T cells | Chronic Leishmania mexicana infection, TIM-3+ subset | 8776 | [11][13] |
| CD8+ T cells | Chronic Leishmania mexicana infection, CXCR5+ subset | 1134 | [11][13] | |
| CD39 MFI | CD4+ T cells | Chronic Leishmania mexicana infection, CXCR5+TIM-3+ subset | 8951 | [11][13] |
| CD4+ T cells | Chronic Leishmania mexicana infection, TIM-3+ subset | 7090 | [11][13] | |
| Percentage of TIM-3+PD-1+ cells | CD8+ T cells | Aged mice (20 months) | ~25% | [2] |
| CD8+ T cells | Young mice (3 months) | <5% | [2] | |
| Percentage of NK cells | Spleen | C57BL/6 mice | 3-4% of total lymphocytes | [14][15] |
TIM-4
TIM-4 is primarily involved in the process of efferocytosis, the clearance of apoptotic cells.
-
Expression: TIM-4 is predominantly expressed on antigen-presenting cells (APCs), including macrophages and dendritic cells.[1][8]
-
Function: TIM-4 is a receptor for PtdSer, which is exposed on the surface of apoptotic cells.[1][8] By binding to PtdSer, TIM-4 acts as a tethering receptor, facilitating the engulfment of apoptotic cells by phagocytes.[16][17] This process is crucial for preventing autoimmunity and maintaining tissue homeostasis. TIM-4 collaborates with other receptors, such as the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, to mediate efficient efferocytosis.[16][18][19]
Table 3: Quantitative Data on TIM-4 Ligand and Receptor Interactions in Mice
| Interacting Molecules | Binding Affinity (Kd) | Reference |
| ProS and Gas6 to PtdSer | 20-40 nM | [1][18][20][21] |
| ProS and Gas6 to Mer | 15-50 nM | [1][18][20][21] |
| ProS and Gas6 to Tyro3 | 15-50 nM | [1][18][20][21] |
| Gas6 to Axl | < 1.0 nM | [1][18][20][21] |
| ProS to Axl | No significant binding | [1][18][20][21] |
Key Experimental Protocols
Detailed methodologies are essential for the reproducible study of TIM gene family functions. Below are protocols for key experiments commonly employed in this field of research.
Protocol 1: Flow Cytometry Analysis of TIM Protein Expression on Mouse Splenocytes
This protocol outlines the steps for staining mouse splenocytes to analyze the expression of TIM proteins by flow cytometry.
-
Cell Preparation:
-
Euthanize a mouse by an approved method and sterilize the abdomen with 70% ethanol.
-
Aseptically remove the spleen and place it in a petri dish containing 5 mL of ice-cold FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Gently mash the spleen through a 70 µm cell strainer using the plunger of a 3 mL syringe to create a single-cell suspension.
-
Wash the strainer with an additional 5 mL of FACS buffer.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Resuspend the pellet in 1 mL of ACK lysis buffer for 1-2 minutes at room temperature to lyse red blood cells.
-
Add 9 mL of FACS buffer to stop the lysis and centrifuge again.
-
Resuspend the cell pellet in FACS buffer and count the viable cells using a hemocytometer and trypan blue exclusion.
-
Adjust the cell concentration to 1 x 10^7 cells/mL in FACS buffer.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each well of a 96-well V-bottom plate.
-
Add Fc block (e.g., anti-mouse CD16/CD32) to each well and incubate for 10 minutes on ice to prevent non-specific antibody binding.
-
Without washing, add the primary antibodies for cell surface markers, including fluorochrome-conjugated antibodies against TIM-1, TIM-3, or TIM-4, along with antibodies for other cell identifiers (e.g., CD4, CD8, CD11b).
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with 200 µL of FACS buffer, centrifuging at 300 x g for 3 minutes at 4°C between washes.
-
Resuspend the cells in 200 µL of FACS buffer. If a viability dye is to be used, resuspend in the appropriate buffer and add the dye according to the manufacturer's instructions.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single cells and then on the specific immune cell populations of interest to determine the percentage of cells expressing the TIM protein and the mean fluorescence intensity (MFI).
-
Protocol 2: In Vivo Anti-TIM-1 Antibody Treatment in a Mouse Model of Allergic Airway Inflammation
This protocol describes the in vivo administration of a function-modulating anti-TIM-1 antibody in a mouse model of ovalbumin (OVA)-induced allergic airway inflammation.
-
Sensitization and Challenge:
-
On days 0 and 7, sensitize BALB/c mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide (B78521) in a total volume of 200 µL of saline.
-
On days 14, 15, and 16, challenge the mice by intranasal administration of 50 µg of OVA in 50 µL of saline under light anesthesia.
-
-
Antibody Administration:
-
Administer a neutralizing anti-mouse TIM-1 antibody (e.g., clone RMT1-10) or an isotype control antibody i.p. at a dose of 100-250 µg per mouse.
-
The timing of antibody administration can be varied depending on the experimental question. For a therapeutic effect, administer the antibody 1 hour before each OVA challenge on days 14, 15, and 16.
-
-
Assessment of Airway Inflammation (Day 18):
-
Bronchoalveolar Lavage (BAL): Euthanize the mice and perform a BAL by cannulating the trachea and lavaging the lungs with 1 mL of ice-cold PBS.
-
Cell Differentials: Centrifuge the BAL fluid and resuspend the cell pellet. Perform cytospins and stain with Wright-Giemsa to determine the differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).
-
Cytokine Analysis: Analyze the BAL fluid supernatant for cytokine levels (e.g., IL-4, IL-5, IL-13, IFN-γ) by ELISA.
-
Histology: Perfuse the lungs with 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to assess mucus production.
-
Protocol 3: Induction of Experimental Autoimmune Encephalomyelitis (EAE) in Mice
This protocol details the induction of EAE in C57BL/6 mice, a common model to study the role of TIM proteins in Th1/Th17-mediated autoimmunity.[22][23][24]
-
Antigen Emulsion Preparation:
-
Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) peptide and Complete Freund's Adjuvant (CFA).
-
Dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare CFA containing 4 mg/mL of Mycobacterium tuberculosis H37Ra.
-
Mix equal volumes of the MOG35-55 solution and CFA by drawing the mixture up and down through an emulsifying needle or by using two syringes connected by a Luer lock until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.
-
-
Immunization:
-
Pertussis Toxin Administration:
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE, starting around day 7 post-immunization.
-
Score the mice based on a standard 0-5 scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
-
Tissue Analysis:
-
At the peak of disease (typically days 14-21) or at a desired time point, euthanize the mice.
-
Isolate mononuclear cells from the central nervous system (brain and spinal cord) by Percoll gradient centrifugation.
-
Analyze the infiltrating immune cells for the expression of TIM proteins and cytokine production by flow cytometry.
-
Perform histological analysis of the spinal cord to assess demyelination and inflammation.
-
Signaling Pathways
The immunological functions of the TIM family are mediated through complex intracellular signaling cascades.
TIM-1 Signaling
TIM-1 ligation initiates a co-stimulatory signal that synergizes with TCR signaling.
Caption: TIM-1 signaling pathway in T cells.
Ligation of TIM-1 can lead to the activation of the PI3K/AKT/mTOR and MEK/ERK signaling pathways.[25][26][27][28][29][30][31][32][33] This results in the activation of transcription factors such as NFAT and AP-1, leading to the expression of genes involved in T-cell proliferation and cytokine production, notably IL-4.[6][7]
TIM-3 Signaling
TIM-3 engagement typically leads to an inhibitory signal in T cells, although it can have activating functions in other cell types.
Caption: TIM-3 inhibitory signaling cascade.
Upon ligand binding, the intracellular tail of TIM-3 is phosphorylated, leading to the recruitment of inhibitory molecules such as the tyrosine phosphatases SHP-1 and SHP-2.[12] This can lead to the dephosphorylation of key signaling components downstream of the TCR, thereby inhibiting T-cell activation. In some contexts, TIM-3 signaling can also inhibit the NF-κB pathway.[1][2][10][34] In the absence of its ligand, TIM-3 can associate with Bat3, which recruits the kinase Lck, potentially promoting T-cell signaling.[12][13][35] Ligand binding displaces Bat3, allowing for the recruitment of the inhibitory kinase Fyn.[12]
TIM-4 Signaling in Efferocytosis
TIM-4 acts as a tethering receptor for apoptotic cells, working in concert with the TAM family of receptors to initiate engulfment.
Caption: TIM-4 and TAM receptor cooperation in efferocytosis.
TIM-4 on the surface of a macrophage directly binds to PtdSer on an apoptotic cell, tethering it to the phagocyte.[16][17] Concurrently, the soluble adapter proteins Gas6 or Protein S (ProS) can bind to PtdSer and bridge the apoptotic cell to the TAM receptors (Mer, Tyro3, or Axl) on the macrophage.[3][19] The cooperation between TIM-4 and the TAM receptors leads to the activation of downstream signaling pathways involving small GTPases like Rac1 and RhoA, which drive the cytoskeletal rearrangements necessary for the engulfment of the apoptotic cell.[8][16][18][36][37]
Conclusion
The TIM gene family in mice represents a complex and multifaceted system for regulating immune responses. TIM-1, TIM-3, and TIM-4, in particular, have emerged as critical players in T-cell activation, immune tolerance, and the clearance of apoptotic cells. Their intricate signaling pathways and diverse functions underscore their importance in both health and disease. A thorough understanding of their biological roles in murine models is paramount for the development of novel therapeutic strategies targeting their human orthologs for the treatment of a wide array of immunological disorders. This guide provides a foundational resource for researchers and drug development professionals to navigate the complexities of the TIM gene family and to design and interpret experiments aimed at unraveling their full therapeutic potential.
References
- 1. Immune regulation by Tim-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tim-3: An Activation Marker and Activation Limiter of Innate Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyro3, Axl, Mertk receptor-mediated efferocytosis and immune regulation in the tumor environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TIM-1 induces T cell activation and inhibits the development of peripheral tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mouse Lung and Spleen Natural Killer Cells Have Phenotypic and Functional Differences, in Part Influenced by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. T cell Ig and mucin 1 (TIM-1) is expressed on in vivo-activated T cells and provides a costimulatory signal for T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mer receptor tyrosine kinase mediates both tethering and phagocytosis of apoptotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Regulation of T cell responses by the receptor molecule Tim-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. The trafficking of natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. miltenyibiotec.com [miltenyibiotec.com]
- 16. MERTK tyrosine kinase receptor together with TIM4 phosphatidylserine receptor mediates distinct signal transduction pathways for efferocytosis and cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tim-3 and its role in regulating anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MERTK tyrosine kinase receptor together with TIM4 phosphatidylserine receptor mediates distinct signal transduction pathways for efferocytosis and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. A Real-Time Image-Based Efferocytosis Assay for the Discovery of Functionally Inhibitory Anti-MerTK Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | The TAM receptor tyrosine kinases Axl and Mer drive the maintenance of highly phagocytic macrophages [frontiersin.org]
- 22. Efferocytosis assay to quantify the engulfment and acidification of apoptotic cells by macrophages using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A scaffold for signaling of Tim-4-mediated efferocytosis is formed by fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. researchgate.net [researchgate.net]
- 26. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Activation of mitogen activated protein kinase-Erk kinase (MEK) increases T cell immunoglobulin mucin domain-3 (TIM-3) transcription in human T lymphocytes and a human mast cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 29. "The Role of the ERK-MAPK Pathway and Stathmin in T Cell Development an" by Erin Lindsay Filbert [openscholarship.wustl.edu]
- 30. Understanding the PI3K/AKT/mTOR Signaling Pathway: Key Insights - Alpha Lifetech [alpha-lifetech.com]
- 31. Inhibition of T cell activation by pharmacologic disruption of the MEK1/ERK MAP kinase or calcineurin signaling pathways results in differential modulation of cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. cusabio.com [cusabio.com]
- 33. Extracellular signal-regulated kinase (ERK) pathway control of CD8+ T cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Tim-3 regulates sepsis-induced immunosuppression by inhibiting the NF-κB signaling pathway in CD4 T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. creative-diagnostics.com [creative-diagnostics.com]
- 36. Mertk Interacts with Tim-4 to Enhance Tim-4-Mediated Efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 37. mdpi.com [mdpi.com]
Technical Guide: TIM-2 Expression and Function in Murine Non-Immune Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract: The T-cell immunoglobulin and mucin-domain (TIM) family of receptors plays a critical role in regulating immune responses. While the function of TIM proteins on immune cells is extensively studied, their expression and function on non-immune cells are less characterized. This technical guide provides an in-depth overview of the current knowledge on TIM-2 expression in non-immune cells in mice, with a focus on its role in the liver and kidneys. It includes a summary of quantitative expression data, detailed experimental protocols for detection and analysis, and a description of its known signaling functions.
Introduction to TIM-2
T-cell immunoglobulin and mucin-domain containing-2 (TIM-2), also known as Timd2, is a type I transmembrane protein.[1] It is a member of the TIM family of receptors, which were initially identified on kidney and liver cells and later found to be expressed on T cells.[2][3] In mice, the TIM gene family is linked to a locus that regulates airway hypersensitivity and the production of Th2 cytokines.[2] While TIM-2 is known for its role in T-cell regulation, it is also expressed on certain non-immune cell populations where it performs distinct functions.[4] This guide focuses on the expression and role of TIM-2 in murine non-immune cells.
TIM-2 Expression in Non-Immune Tissues
Studies in mice have identified significant TIM-2 expression in specific non-immune cell types within the liver and kidney.
-
Liver: In the liver, TIM-2 is highly expressed in bile duct epithelial cells.[2][5] Lower levels of expression have also been observed in hepatocytes.[2] This localization suggests a potential role for TIM-2 in the transport of substances into or out of the bile.[2]
-
Kidney: In the kidney, TIM-2 expression is concentrated in the tubular epithelial cells, specifically those with the morphology of distal tubular epithelial cells.[2]
Quantitative Analysis of TIM-2 Expression
Quantitative data on TIM-2 expression in non-immune cells is limited. Most quantitative studies have focused on immune cells or whole tissues. The available data provides a basis for understanding the relative expression levels.
| Tissue/Cell Type | Method | Finding | Reference |
| Whole Liver | Quantitative RT-PCR | High levels of TIM-2 transcripts detected. | [2][5] |
| Whole Kidney | Quantitative RT-PCR | TIM-2 transcripts detected. | [5] |
| Bile Duct Epithelial Cells | Immunohistochemistry | High protein expression observed. | [2][5] |
| Renal Tubule Cells | Immunohistochemistry | Concentrated protein expression observed. | [2] |
| Germinal Center B Cells vs. Follicular B Cells (Immune Cells) | Flow Cytometry | ~2.5-fold higher expression on GC B cells compared to follicular B cells. | [2] |
Functional Role of TIM-2 in Non-Immune Cells: H-ferritin Receptor
A key function of TIM-2 in both immune and non-immune cells is its role as a specific receptor for the heavy chain (H-chain) of ferritin.[2][3] TIM-2 binds to H-ferritin, but not the light chain (L-ferritin), and facilitates its uptake into the cell through endocytosis.[2][3] This was the first identification of a receptor for ferritin and points to a novel role for TIM-2 in iron homeostasis.[2] The expression of TIM-2 on bile duct and renal tubule epithelial cells suggests its involvement in the transport and metabolism of H-ferritin in these organs.[2]
The binding of H-ferritin to TIM-2 on the cell surface initiates the endocytosis of the ferritin-receptor complex. This process allows for the internalization of iron-storing H-ferritin, likely for cellular iron utilization or transport.
Caption: TIM-2 mediated endocytosis of H-ferritin.
Experimental Protocols
This section provides detailed methodologies for the detection and quantification of TIM-2 expression in murine non-immune cells.
The general workflow for analyzing TIM-2 expression involves tissue preparation followed by specific analytical techniques such as immunohistochemistry, flow cytometry, or quantitative RT-PCR.
Caption: Workflow for analyzing TIM-2 expression.
This protocol is adapted from standard procedures for staining paraffin-embedded mouse tissues.[6][7][8]
-
Tissue Preparation:
-
Fix freshly harvested mouse liver or kidney tissue in 4% paraformaldehyde or 10% neutral buffered formalin for 24 hours at room temperature.
-
Dehydrate the tissue through a series of graded ethanol (B145695) solutions (e.g., 70%, 95%, 100%).[7]
-
Clear the tissue in xylene and embed in paraffin wax.[7]
-
Section the paraffin-embedded tissue into 5 µm slices and mount on positively charged slides.[7]
-
-
Staining Procedure:
-
Deparaffinize sections in xylene and rehydrate through descending ethanol solutions to water.[6]
-
Perform antigen retrieval by immersing slides in 10 mM sodium citrate (B86180) buffer (pH 6.0) and heating in a microwave oven for 15 minutes at 90°C.[6]
-
Quench endogenous peroxidase activity by incubating sections in 1.5% hydrogen peroxide in methanol (B129727) for 15 minutes.[6]
-
Wash slides 3 times for 5 minutes each in PBS.
-
Block non-specific binding using a Mouse on Mouse (M.O.M.) blocking kit as per the manufacturer's instructions, which is crucial for using a mouse primary antibody on mouse tissue.[6][8] Alternatively, use a serum block from the same species as the secondary antibody for 1 hour.[6]
-
Incubate sections with the primary antibody against mouse TIM-2 (e.g., rat anti-mouse TIM-2 monoclonal antibody[1]) diluted in blocking buffer overnight at 4°C.
-
Wash slides 5 times for 5 minutes each in PBS containing 0.2% Triton X-100.[6]
-
Incubate with a biotinylated secondary antibody (e.g., horse anti-rat IgG) for 30 minutes at room temperature.[6]
-
Wash slides as in the previous step.
-
Incubate with an avidin-biotin-peroxidase complex (e.g., Vectastain ABC kit) for 30 minutes.[6]
-
Develop the signal using a suitable chromogen substrate like DAB.
-
Counterstain with hematoxylin, dehydrate, clear, and mount with a coverslip.[9]
-
-
Controls:
-
Include an isotype control at the same concentration as the primary antibody.
-
A negative control with the omission of the primary antibody.
-
For peptide antibodies, a blocking control with an excess of the immunizing peptide can be used.[9]
-
This protocol provides a framework for preparing single-cell suspensions from murine liver and kidney for flow cytometric analysis of TIM-2 surface expression.[10][11][12]
-
Single-Cell Suspension Preparation:
-
Perfuse the mouse with PBS to remove blood from the organs.[13]
-
Mince the harvested liver or kidney tissue into small pieces.
-
Digest the tissue in a solution containing collagenase (e.g., 1.5 mg/ml Collagenase A) and DNase I (e.g., 0.4 mg/ml) in HBSS with 5% FBS for 30-45 minutes at 37°C with gentle agitation.[12]
-
Stop the digestion by adding EDTA and placing the sample on ice.
-
Filter the cell suspension through a 70 µm cell strainer to remove debris.
-
If necessary, perform red blood cell lysis.
-
Wash the cells with FACS buffer (PBS with 2% FBS and 2mM EDTA).
-
-
Staining Procedure:
-
Resuspend cells in FACS buffer and count them.
-
Block Fc receptors by incubating cells with an anti-mouse CD16/CD32 antibody for 15 minutes on ice.
-
Prepare a cocktail of fluorescently-labeled antibodies. To identify non-immune epithelial cells, markers like EpCAM (CD326) can be used, along with a leukocyte marker like CD45 to exclude immune cells.
-
Add the antibody cocktail, including a fluorescently-labeled anti-TIM-2 antibody, to the cells.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer containing a viability dye (e.g., DAPI or propidium (B1200493) iodide) just before analysis.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.[14]
-
Gate on live, single cells.
-
Exclude CD45-positive cells to focus on the non-immune population.
-
Within the CD45-negative gate, identify epithelial cells (e.g., EpCAM-positive).
-
Analyze the expression of TIM-2 on the gated non-immune epithelial cell population.
-
This protocol is for quantifying TIM-2 mRNA levels from mouse tissue.[5][15][16]
-
RNA Extraction and cDNA Synthesis:
-
Harvest mouse liver or kidney tissue and immediately place it in an RNA stabilization solution or snap-freeze in liquid nitrogen.
-
Homogenize the tissue and extract total RNA using a suitable kit (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA, SYBR Green or a TaqMan probe-based master mix, and specific primers for mouse TIM-2 (Timd2).
-
Also, prepare reactions for one or more housekeeping genes (e.g., GAPDH, HPRT) for normalization.[5]
-
Perform the qPCR reaction in a real-time PCR system with appropriate cycling conditions.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for TIM-2 and the housekeeping gene(s).
-
Calculate the relative expression of TIM-2 mRNA using the ΔΔCt method, expressed as a ratio to the housekeeping gene(s).[5]
-
Conclusion and Future Perspectives
The expression of TIM-2 on non-immune cells, specifically bile duct and renal tubule epithelial cells in mice, highlights a role for this receptor beyond T-cell regulation. Its function as a receptor for H-ferritin endocytosis suggests its involvement in iron homeostasis within the liver and kidneys.[2][3] Further research is needed to elucidate the downstream signaling pathways following H-ferritin uptake and the physiological consequences of this interaction in both normal and disease states. Understanding the regulation and function of TIM-2 in these non-immune contexts may open new avenues for therapeutic intervention in diseases related to iron metabolism and organ-specific inflammation.
References
- 1. rndsystems.com [rndsystems.com]
- 2. TIM-2 is expressed on B cells and in liver and kidney and is a receptor for H-ferritin endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TIM-2 is expressed on B cells and in liver and kidney and is a receptor for H-ferritin endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sevenhillsbioreagents.com [sevenhillsbioreagents.com]
- 7. Immunohistochemistry Protocols | Antibodies.com [antibodies.com]
- 8. Immunohistochemistry Staining Protocol for Mouse Antibody on Mouse Tissue Using Fab Fragment Anti-Mouse IgG - IHC WORLD [ihcworld.com]
- 9. researchgate.net [researchgate.net]
- 10. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 11. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labpages2.moffitt.org [labpages2.moffitt.org]
- 14. benchchem.com [benchchem.com]
- 15. chirurgie.uk-erlangen.de [chirurgie.uk-erlangen.de]
- 16. Rapid qPCR-based quantitative immune cell phenotyping in mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Flow Cytometry Staining with Anti-Mouse TIM-2 Antibody (RMT2-29)
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell immunoglobulin and mucin domain-containing protein 2 (TIM-2) is a type I transmembrane glycoprotein (B1211001) that plays a crucial role in regulating immune responses. In mice, TIM-2 is preferentially expressed on activated T helper 2 (Th2) cells and B cells, and it functions as a negative regulator of Th2-mediated immunity. It also acts as a receptor for Semaphorin 4A (Sema4A), an interaction that is pivotal for T-cell activation and differentiation. The monoclonal antibody Anti-Mouse TIM-2 (RMT2-29) is a valuable tool for identifying and characterizing TIM-2 expressing cell populations by flow cytometry, enabling detailed investigation of immune regulation in various disease models.
These application notes provide a comprehensive protocol for the flow cytometric analysis of mouse splenocytes using the Anti-Mouse TIM-2 Antibody (clone RMT2-29).
Data Presentation
Antibody Information
| Parameter | Description |
| Antibody Name | Anti-Mouse TIM-2 Antibody |
| Clone | RMT2-29 |
| Isotype | Rat IgG2a, λ |
| Reactivity | Mouse |
| Application | Flow Cytometry (FC) |
Recommended Reagents and Buffers
| Reagent/Buffer | Supplier | Purpose |
| RPMI 1640 Medium | Standard Supplier | Cell culture and washing |
| Fetal Bovine Serum (FBS) | Standard Supplier | Supplement for medium and staining buffer |
| PBS (Phosphate-Buffered Saline), pH 7.2-7.4 | Standard Supplier | Cell washing and buffer preparation |
| Fc Block™ (anti-mouse CD16/CD32) | e.g., BD Biosciences, BioLegend | Blocking non-specific antibody binding |
| Red Blood Cell (RBC) Lysis Buffer | Standard Supplier | Lysis of erythrocytes from spleen preparations |
| Fixable Viability Dye | e.g., eBioscience™, BioLegend | Discrimination of live and dead cells |
| Staining Buffer | In-house preparation or commercial | Antibody dilution and cell washing |
| Anti-Mouse TIM-2 (RMT2-29) | Various Suppliers | Primary antibody for detecting TIM-2 |
| Secondary Antibody (if using unconjugated primary) | Standard Supplier | Signal amplification |
| Isotype Control (Rat IgG2a, λ) | Various Suppliers | Negative control for staining |
Experimental Protocols
I. Preparation of Mouse Splenocyte Single-Cell Suspension
-
Aseptically harvest the spleen from a mouse and place it in a petri dish containing 5 mL of cold RPMI 1640 medium.
-
Gently mash the spleen using the plunger of a sterile syringe.
-
Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
-
Wash the strainer with an additional 5 mL of cold RPMI 1640 medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of RBC Lysis Buffer.
-
Incubate for 5 minutes at room temperature.
-
Add 10 mL of cold PBS to stop the lysis reaction and centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in Staining Buffer (PBS with 2% FBS).
-
Count the cells and adjust the concentration to 1 x 10^7 cells/mL in Staining Buffer.
II. Antibody Titration
To determine the optimal concentration of Anti-Mouse TIM-2 (RMT2-29) for your specific experimental conditions, it is crucial to perform an antibody titration.
-
Prepare a series of dilutions of the Anti-Mouse TIM-2 (RMT2-29) antibody in Staining Buffer. A suggested starting range is from the manufacturer's recommended concentration (if available) down to 1:800 or lower.
-
Aliquot 100 µL of the splenocyte suspension (1 x 10^6 cells) into multiple tubes.
-
Add the different dilutions of the antibody to the respective tubes.
-
Include an unstained control and an isotype control.
-
Follow the staining protocol below (Section III).
-
Analyze the samples by flow cytometry and determine the concentration that provides the best signal-to-noise ratio (Stain Index).
III. Flow Cytometry Staining Protocol
-
Aliquot 100 µL of the prepared splenocyte suspension (1 x 10^6 cells) into flow cytometry tubes.
-
Add 1 µL of Fc Block™ to each tube to prevent non-specific binding of the antibody to Fc receptors.
-
Incubate for 10 minutes at 4°C.
-
Without washing, add the predetermined optimal amount of Anti-Mouse TIM-2 (RMT2-29) antibody or a corresponding isotype control.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells by adding 2 mL of Staining Buffer and centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
(Optional) If using an unconjugated primary antibody, resuspend the cell pellet in 100 µL of Staining Buffer containing a fluorescently labeled secondary antibody. Incubate for 20-30 minutes at 4°C in the dark. Then repeat the wash step (step 6-7).
-
(Optional) For live/dead cell discrimination, resuspend the cells in 100 µL of PBS containing a fixable viability dye and incubate according to the manufacturer's instructions. Wash the cells with Staining Buffer.
-
Resuspend the final cell pellet in 300-500 µL of Staining Buffer for flow cytometric analysis.
-
Acquire the samples on a flow cytometer.
Mandatory Visualization
TIM-2 Signaling Pathway
The interaction of Sema4A on antigen-presenting cells (APCs) with TIM-2 on T cells is a key event in T-cell activation and differentiation. This signaling pathway is crucial for the regulation of Th2 immune responses.
Caption: Interaction of Sema4A and TIM-2 in T-cell regulation.
Experimental Workflow for Flow Cytometry
The following diagram outlines the key steps in the protocol for staining mouse splenocytes with Anti-Mouse TIM-2 antibody.
Caption: Workflow for TIM-2 flow cytometry staining.
Application Notes and Protocols for Immunohistochemistry (IHC) Staining of Mouse TIM-2 using RMT2-29 Antibody
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical staining of the mouse T-cell immunoglobulin and mucin domain 2 (TIM-2) protein in mouse tissue using the RMT2-29 monoclonal antibody. The RMT2-29 antibody is a rat-derived IgG2a λ antibody that specifically targets mouse TIM-2, a protein involved in immune regulation.
Overview
Immunohistochemistry (IHC) is a powerful technique for visualizing the distribution and localization of specific antigens within tissue sections. This protocol outlines the necessary steps for preparing mouse tissues, performing antigen retrieval, and incubating with the RMT2-29 primary antibody, followed by detection and visualization. Adherence to this protocol will facilitate reliable and reproducible staining of TIM-2 in mouse tissues.
Data Presentation
Antibody Details and Recommended Dilutions
| Antibody | Clone | Host Species | Isotype | Target | Recommended Dilution Range for IHC | Control Tissues |
| Anti-Mouse TIM-2 | RMT2-29 | Rat | IgG2a λ | T-cell immunoglobulin and mucin domain 2 (TIM-2) | 1:100 - 1:500 (optimization required) | Spleen, Kidney, Activated Lymphocytes |
Recommended Buffers and Reagents
| Reagent | Composition | pH | Purpose |
| Antigen Retrieval Buffer | 10 mM Sodium Citrate with 0.05% Tween 20 | 6.0 | Heat-Induced Epitope Retrieval (HIER) |
| Alternative Antigen Retrieval Buffer | 1 mM EDTA with 0.05% Tween 20 | 8.0 | Heat-Induced Epitope Retrieval (HIER) |
| Wash Buffer | Phosphate Buffered Saline (PBS) with 0.1% Tween 20 | 7.4 | Washing steps |
| Blocking Buffer | 5% Normal Goat Serum in PBS with 0.3% Triton X-100 | 7.4 | Blocking non-specific antibody binding |
| Antibody Diluent | 1% Bovine Serum Albumin (BSA) in PBS | 7.4 | Dilution of primary and secondary antibodies |
Experimental Protocols
This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) mouse tissue sections.
I. Deparaffinization and Rehydration
-
Deparaffinization:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol (B145695) for 3 minutes each.
-
-
Rehydration:
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in distilled water for 5 minutes.
-
II. Antigen Retrieval
-
Heat-Induced Epitope Retrieval (HIER):
-
Pre-heat the Antigen Retrieval Buffer (Sodium Citrate, pH 6.0) to 95-100°C in a water bath or steamer.
-
Immerse the slides in the pre-heated buffer and incubate for 20 minutes.
-
Allow the slides to cool in the buffer at room temperature for 20 minutes.
-
Rinse the slides in distilled water.
-
III. Immunohistochemical Staining
-
Peroxidase Block (for chromogenic detection):
-
Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS wash buffer three times for 5 minutes each.
-
-
Blocking:
-
Incubate the sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the RMT2-29 primary antibody in Antibody Diluent to the desired concentration (start with a 1:200 dilution and optimize).
-
Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse the slides with PBS wash buffer three times for 5 minutes each.
-
Apply a biotinylated goat anti-rat IgG secondary antibody (or an appropriate HRP-conjugated secondary antibody) diluted in Antibody Diluent according to the manufacturer's instructions. Incubate for 1 hour at room temperature.
-
-
Detection (Chromogenic):
-
Rinse the slides with PBS wash buffer three times for 5 minutes each.
-
If using a biotinylated secondary antibody, incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes at room temperature.
-
Rinse with PBS wash buffer three times for 5 minutes each.
-
Apply the DAB (3,3'-Diaminobenzidine) substrate solution and incubate until the desired stain intensity develops (typically 1-10 minutes). Monitor under a microscope.
-
Rinse gently with distilled water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin (B73222) for 30-60 seconds to visualize cell nuclei.
-
Rinse with tap water.
-
"Blue" the sections in a weak alkaline solution (e.g., Scott's tap water substitute) or running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols (70%, 95%, 100% ethanol).
-
Clear in two changes of xylene.
-
Mount with a permanent mounting medium.
-
Mandatory Visualizations
Caption: Immunohistochemistry workflow for RMT2-29 on mouse tissue.
Caption: Detection principle of RMT2-29 antibody in IHC.
Application Notes and Protocols for In Vivo Blocking Studies Using Anti-Mouse TIM-2 Antibody (RMT2-29)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for utilizing the Anti-Mouse TIM-2 Antibody (clone RMT2-29) in in vivo blocking studies. The information is intended to guide researchers in designing and executing experiments to investigate the role of the T-cell immunoglobulin and mucin-domain containing-2 (TIM-2) in various immunological processes.
Introduction
T-cell immunoglobulin and mucin-domain containing-2 (TIM-2) is a type I transmembrane protein predominantly expressed on activated T helper 2 (Th2) cells.[1] It is recognized as a negative regulator of Th2-mediated immune responses.[2][3] Engagement of TIM-2 is believed to deliver an inhibitory signal that curtails Th2 cell proliferation and cytokine production.[2] The Anti-Mouse TIM-2 Antibody (RMT2-29) is a rat IgG2a monoclonal antibody that specifically targets and blocks the function of mouse TIM-2, making it a valuable tool for studying the consequences of TIM-2 pathway inhibition in vivo.[4] By blocking this inhibitory signal, RMT2-29 can be used to enhance Th2 responses, providing insights into the role of this pathway in allergic diseases, autoimmunity, and anti-helminth immunity.
Antibody Specifications
| Property | Specification |
| Clone | RMT2-29 |
| Reactivity | Mouse |
| Isotype | Rat IgG2a, lambda |
| Application | In vivo blocking, Flow Cytometry, Functional Assays |
| Formulation | Provided as a sterile, preservative-free solution in phosphate-buffered saline (PBS). |
| Storage | Store at 4°C for short-term use. For long-term storage, aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the putative signaling pathway of TIM-2 and a general experimental workflow for in vivo blocking studies.
References
- 1. TIM-1 and TIM-3 enhancement of Th2 cytokine production by mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The src homology 2 domain-containing tyrosine phosphatase 2 regulates primary T-dependent immune responses and Th cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for RMT2-29: A TLR2 Signaling Inhibitor
Disclaimer: The compound "RMT2-29" is not found in the public scientific literature. This document provides a detailed application note and protocol based on the characteristics of a known TLR2 signaling inhibitor, C29, as a representative example. Researchers should validate these protocols for their specific molecule of interest.
Introduction
Toll-like receptor 2 (TLR2) is a key pattern recognition receptor of the innate immune system that recognizes a wide range of microbial components, including lipoproteins, peptidoglycans, and lipoteichoic acids. Upon activation, TLR2 forms heterodimers with TLR1 or TLR6, initiating a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines. Dysregulation of TLR2 signaling is implicated in various inflammatory and autoimmune diseases, making it an attractive target for therapeutic intervention. RMT2-29 is postulated to be a small molecule inhibitor of the TLR2 signaling pathway, offering potential for the development of novel anti-inflammatory therapeutics.
Mechanism of Action
RMT2-29 is hypothesized to function as an inhibitor of the TLR2 signaling pathway. Based on the proxy molecule C29, it likely targets the Toll/Interleukin-1 receptor (TIR) domain of TLR2. This domain is crucial for the recruitment of downstream adaptor proteins, such as Myeloid differentiation primary response 88 (MyD88). By binding to a pocket within the TLR2 TIR domain, RMT2-29 is thought to allosterically inhibit the interaction between TLR2 and MyD88, thereby blocking the subsequent activation of downstream signaling pathways, including the NF-κB and MAPK pathways.[1]
Signaling Pathway
The diagram below illustrates the proposed mechanism of action of RMT2-29 in the context of the TLR2 signaling pathway.
Caption: TLR2 signaling pathway and its inhibition by RMT2-29.
Recommended Concentrations for Functional Assays
The optimal concentration of RMT2-29 for functional assays will depend on the cell type, the specific assay, and the desired level of inhibition. It is recommended to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for each experimental setup. The following table provides a general guideline for concentration ranges based on the proxy molecule C29.
| Assay Type | Cell Type | Recommended Concentration Range | Reference |
| Cytokine Inhibition Assay (ELISA) | Human THP-1 cells | 10 - 150 µM | [1] |
| NF-κB Reporter Assay | HEK293-TLR2 cells | 10 - 100 µM | |
| Co-immunoprecipitation | Human THP-1 cells | 150 µM | [1] |
| In vivo studies (mice) | 10 mg/kg |
Note: For in vitro assays, it is common practice to test concentrations significantly higher than the in vivo plasma Cmax to account for the in vitro-in vivo scaling factor.[2][3] A concentration-dependent test with multiple dilution factors is recommended to precisely determine the effective concentration.[2]
Experimental Protocols
Cell Culture
-
THP-1 cells: Culture in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified incubator. For differentiation into macrophage-like cells, treat with 20 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24 hours.[1]
-
HEK293-TLR2 cells: Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., puromycin) if required for stable expression of TLR2.
Cytokine Inhibition Assay (ELISA)
This assay measures the ability of RMT2-29 to inhibit the production of pro-inflammatory cytokines, such as TNF-α or IL-6, in response to a TLR2 agonist.
Caption: Workflow for a cytokine inhibition enzyme-linked immunosorbent assay (ELISA).
Protocol:
-
Seed PMA-differentiated THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
The next day, carefully remove the medium and replace it with fresh medium containing various concentrations of RMT2-29 or vehicle control (e.g., DMSO). Pre-treat the cells for 1 hour.
-
Stimulate the cells with a TLR2 agonist, such as Pam3CSK4 (a TLR2/1 agonist) or FSL-1 (a TLR2/6 agonist), at a pre-determined optimal concentration.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatants.
-
Quantify the concentration of the desired cytokine (e.g., TNF-α or IL-6) in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
NF-κB Reporter Assay
This assay utilizes a reporter gene (e.g., luciferase) under the control of an NF-κB response element to measure the activation of the NF-κB signaling pathway.
Protocol:
-
Seed HEK293-TLR2 cells stably expressing an NF-κB-luciferase reporter construct in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of RMT2-29 or vehicle control for 1 hour.
-
Stimulate the cells with a TLR2 agonist.
-
Incubate for 6-8 hours at 37°C.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
Co-immunoprecipitation (Co-IP) for TLR2-MyD88 Interaction
This assay is used to determine if RMT2-29 disrupts the interaction between TLR2 and its downstream adaptor protein MyD88.
Caption: Workflow for Co-immunoprecipitation of TLR2 and MyD88.
Protocol:
-
Culture and treat PMA-differentiated THP-1 cells with RMT2-29 (e.g., 150 µM) or vehicle for 1 hour, followed by stimulation with a TLR2 agonist for 15-30 minutes.[1]
-
Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the cell lysates by centrifugation.
-
Incubate the lysates with an anti-MyD88 antibody or an isotype control antibody overnight at 4°C with gentle rotation.
-
Add protein A/G-agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe for the presence of TLR2 using an anti-TLR2 antibody.
Data Presentation
All quantitative data should be summarized in tables and graphs. For dose-response experiments, plot the percentage of inhibition against the log concentration of RMT2-29 to determine the EC50 value. Statistical analysis, such as t-tests or ANOVA, should be performed to determine the significance of the observed effects.
Conclusion
These application notes provide a framework for investigating the functional activity of RMT2-29 as a TLR2 signaling inhibitor. The provided protocols for cytokine inhibition, NF-κB reporter assays, and co-immunoprecipitation can be adapted to characterize the potency and mechanism of action of this and other similar compounds. It is crucial to perform thorough dose-response studies and include appropriate controls to ensure the validity and reproducibility of the results.
References
Application Notes and Protocols for RMT2-29 Antibody in Immunofluorescence Microscopy of Mouse Spleen
For Researchers, Scientists, and Drug Development Professionals
Introduction
The RMT2-29 monoclonal antibody is a valuable tool for the specific detection of mouse T cell immunoglobulin and mucin domain 2 (TIM-2). TIM-2 is a cell surface protein known to be expressed on all splenic B cells, with notably higher levels observed on germinal center (GC) B cells.[1] This differential expression makes the RMT2-29 antibody particularly useful for identifying and localizing these key immune cell populations within the spleen. Functionally, TIM-2 has been identified as a receptor for H-ferritin, mediating its endocytosis.[1][2][3] This interaction suggests a role for TIM-2 in iron homeostasis and cellular modulation beyond its function in the immune system. These application notes provide a comprehensive guide for the use of the RMT2-29 antibody in immunofluorescence analysis of mouse spleen tissue.
Data Presentation
RMT2-29 Antibody Specifications
| Property | Specification |
| Antibody Name | RMT2-29 |
| Target Antigen | Mouse T cell immunoglobulin and mucin domain 2 (TIM-2) |
| Isotype | Rat IgG2a, lambda |
| Reactivity | Mouse |
| Cellular Localization | Cell membrane |
| Known Expression in Spleen | All B lymphocytes, with higher expression in Germinal Center (GC) B cells. Not expressed on T cells. |
Recommended Reagents and Buffers for Immunofluorescence
| Reagent/Buffer | Composition | Storage |
| Fixation Solution | 4% Paraformaldehyde (PFA) in PBS, pH 7.4 | 4°C (prepare fresh or use stabilized commercial solution) |
| Cryoprotection Solution | 30% Sucrose (B13894) in PBS, pH 7.4 | 4°C |
| Embedding Medium | Optimal Cutting Temperature (OCT) compound | -20°C |
| Wash Buffer | Phosphate Buffered Saline (PBS), pH 7.4 | Room Temperature |
| Permeabilization Buffer | 0.1-0.5% Triton X-100 or 0.1-0.5% Saponin in PBS | Room Temperature |
| Blocking Buffer | 5-10% Normal Goat Serum (or serum from the host species of the secondary antibody) in PBS with 0.1% Triton X-100 | 4°C |
| Antibody Dilution Buffer | 1-2% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100 | 4°C |
Experimental Protocols
Immunofluorescence Staining of Mouse Spleen Cryosections
This protocol provides a detailed procedure for the immunofluorescent staining of TIM-2 in frozen mouse spleen sections using the RMT2-29 antibody.
I. Tissue Preparation
-
Perfusion and Fixation:
-
Anesthetize the mouse according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold PBS to remove blood from the tissues.
-
Perfuse with 4% PFA in PBS to fix the spleen in situ.
-
Dissect the spleen and post-fix in 4% PFA for 4-6 hours at 4°C.
-
-
Cryoprotection:
-
Wash the spleen in PBS three times for 5 minutes each.
-
Immerse the spleen in a 30% sucrose solution in PBS at 4°C until the tissue sinks (typically overnight). This step is crucial for preventing ice crystal formation during freezing.
-
-
Embedding and Sectioning:
-
Embed the cryoprotected spleen in OCT compound in a cryomold.
-
Freeze the block in isopentane (B150273) cooled with liquid nitrogen or on a block of dry ice.
-
Store the frozen block at -80°C until sectioning.
-
Using a cryostat, cut 5-10 µm thick sections and mount them on charged microscope slides.
-
Air-dry the slides for 30-60 minutes at room temperature before storage at -80°C.
-
II. Immunostaining Procedure
-
Rehydration and Antigen Retrieval:
-
Bring the slides to room temperature for 15-30 minutes.
-
Wash the sections with PBS three times for 5 minutes each to rehydrate and remove the OCT compound.
-
-
Permeabilization:
-
Incubate the sections with Permeabilization Buffer for 10-15 minutes at room temperature. This step is necessary for intracellular targets but may be omitted for surface proteins like TIM-2, although a mild permeabilization can improve antibody penetration.
-
Wash with PBS three times for 5 minutes each.
-
-
Blocking:
-
Incubate the sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the RMT2-29 antibody in Antibody Dilution Buffer. Note: The optimal dilution must be determined empirically by the end-user through titration. A starting concentration range of 1-10 µg/mL is recommended.
-
Incubate the sections with the diluted RMT2-29 antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the sections with PBS three times for 5-10 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute a fluorescently-labeled secondary antibody (e.g., Goat Anti-Rat IgG conjugated to a fluorophore) in Antibody Dilution Buffer. The dilution should be based on the manufacturer's recommendation.
-
Incubate the sections with the secondary antibody for 1-2 hours at room temperature in the dark.
-
-
Counterstaining (Optional):
-
Incubate the sections with a nuclear counterstain, such as DAPI (4',6-diamidino-2-phenylindole), for 5-10 minutes.
-
Wash with PBS twice for 5 minutes each.
-
-
Mounting and Imaging:
-
Mount the coverslips using an anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
Image the slides using a fluorescence or confocal microscope.
-
Visualizations
Caption: Experimental workflow for immunofluorescence staining of mouse spleen.
Caption: TIM-2 mediated H-ferritin endocytosis pathway in B cells.
References
Application Notes and Protocols for Detecting Mouse TIM-2 with RMT2-29 Antibody
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the detection of mouse T-cell immunoglobulin and mucin domain-containing protein 2 (TIM-2) using the monoclonal antibody RMT2-29 in Western blot analysis.
Introduction
T-cell immunoglobulin and mucin domain-containing protein 2 (TIM-2) is a cell surface protein that plays a significant role in regulating immune responses. It is preferentially expressed on differentiated T helper 2 (Th2) cells and is involved in the modulation of Th2-mediated immunity and autoimmunity.[1][2] The accurate detection of TIM-2 is crucial for studying its function in various physiological and pathological processes. The rat anti-mouse TIM-2 monoclonal antibody, clone RMT2-29, is a valuable tool for this purpose.
Quantitative Data Summary
The following table summarizes key quantitative data for the Western blot detection of mouse TIM-2.
| Parameter | Value | Source(s) |
| Target Protein | Mouse T-cell immunoglobulin and mucin domain-containing protein 2 (TIM-2) | N/A |
| Antibody | Rat anti-mouse TIM-2 monoclonal antibody (Clone: RMT2-29) | N/A |
| Predicted Molecular Weight | ~25-35 kDa (core protein) | N/A |
| Observed Molecular Weight | ~40-50 kDa (glycosylated form) | N/A |
| Positive Control Tissues/Cells | Mouse Spleen, Liver, Kidney, Activated Th2 cells | [3][4][5] |
| Negative Control Tissues/Cells | Tissues/cells known not to express TIM-2 (e.g., certain non-immune cell lines) | N/A |
| Recommended Antibody Dilution | Titration recommended (starting at 1:1000) | N/A |
| Secondary Antibody | HRP-conjugated goat anti-rat IgG | N/A |
| Recommended Secondary Antibody Dilution | 1:2000 - 1:10000 | N/A |
Experimental Protocols
This section provides a detailed methodology for performing a Western blot to detect mouse TIM-2 using the RMT2-29 antibody.
I. Sample Preparation: Mouse Splenocyte Lysate
-
Spleen Harvesting: Euthanize a mouse according to approved institutional guidelines. Aseptically remove the spleen and place it in ice-cold Phosphate Buffered Saline (PBS).
-
Cell Suspension Preparation: In a sterile petri dish on ice, gently mash the spleen using the plunger of a syringe to create a single-cell suspension. Add 5-10 mL of ice-cold PBS and gently pipette to further dissociate the tissue.
-
Cell Lysis: Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant.
-
Red Blood Cell Lysis (Optional): If significant red blood cell contamination is present, resuspend the cell pellet in 1-2 mL of RBC lysis buffer and incubate for 5 minutes at room temperature. Stop the reaction by adding 10 mL of ice-cold PBS and centrifuge as before.
-
Protein Extraction: Resuspend the cell pellet in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease inhibitor cocktail.
-
Quantification: Determine the protein concentration of the lysate using a BCA (Bicinchoninic acid) protein assay.
II. SDS-PAGE and Western Blotting
-
Sample Loading: Mix an appropriate amount of protein lysate (20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes. Load the samples and a molecular weight marker onto a 10-12% SDS-polyacrylamide gel.
-
Electrophoresis: Run the gel at 100-150V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. This can be done using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the RMT2-29 antibody in the blocking buffer. A starting dilution of 1:1000 is recommended, but optimal dilution should be determined by the user. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated goat anti-rat IgG secondary antibody in the blocking buffer (typically 1:2000 to 1:10000). Incubate the membrane for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane with the substrate and capture the signal using an imaging system.
Visualizations
Experimental Workflow
Caption: Western Blot workflow for detecting mouse TIM-2.
TIM-2 Signaling Pathway
Caption: Simplified TIM-2 signaling pathway.
References
- 1. Tim-2 regulates T helper type 2 responses and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TIM-2 tones down Th2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TIM-2 is expressed on B cells and in liver and kidney and is a receptor for H-ferritin endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Mouse TIM-2 - Purified in vivo GOLD™ Functional Grade - Leinco Technologies [leinco.com]
Application Notes and Protocols: Anti-Mouse TIM-2 Antibody (RMT2-29)
These application notes provide detailed protocols and guidelines for the in vitro use of the Anti-Mouse T-cell immunoglobulin and mucin domain-containing protein 2 (TIM-2) antibody, clone RMT2-29. The information is intended for researchers, scientists, and drug development professionals.
Note: The data and protocols provided are compiled from publicly available information on related anti-mouse TIM-2 clones, such as RMT2-14 and RMT2-25, and may serve as a starting point for optimizing experiments with clone RMT2-29.
Product Information
-
Target: Mouse TIM-2 (T-cell immunoglobulin and mucin domain-containing protein 2)
-
Specificity: The antibody recognizes mouse TIM-2, a type I cell surface glycoprotein.[1] TIM-2 is expressed on activated T cells, preferentially on differentiated Th2 cells, and also on B cells.[2][3][4]
-
Function of TIM-2: TIM-2 is a crucial immune regulator. It acts as a negative regulator of Th2 responses and can influence B cell proliferation and antibody production.[1][4] It also functions as a receptor for Semaphorin 4A.[4]
-
Isotype: Rat IgG2a
-
Applications: The RMT2 antibody family has been validated for various in vitro applications including Flow Cytometry, Western Blotting, Immunoprecipitation, Immunofluorescence, and Functional Assays.[1][2][3][5]
Data Presentation: Recommended Starting Dilutions
The following table summarizes the recommended starting concentrations and dilutions for various in vitro applications. Researchers should titrate the antibody to determine the optimal concentration for their specific experimental system.
| Application | Recommended Starting Dilution/Concentration | Cell/Protein Amount | Notes |
| Flow Cytometry | 10 µl of 0.1 mg/ml solution (or titrate) | 1 x 10⁶ cells in 100 µl | Fc block is recommended to reduce non-specific binding.[4][6] |
| Western Blotting | Assay-dependent; titrate for optimal results | 20 µg of total protein lysate | Used to confirm TIM-2 as the H-ferritin receptor on oligodendrocytes.[2][3] |
| Immunoprecipitation | Assay-dependent; titrate for optimal results | 1-3 x 10⁷ cells | Can be used to isolate TIM-2 and its interacting partners.[1] |
| Immunofluorescence | Assay-dependent; titrate for optimal results | N/A | Suitable for visualizing TIM-2 expression and localization in fixed cells.[5] |
| Functional Assays | Assay-dependent; titrate for optimal results | Varies by assay | Used for B cell proliferation and activation studies, and blocking H-ferritin binding.[1][2][3] |
Signaling Pathways and Experimental Workflows
TIM-2 Signaling Overview
TIM-2 plays a significant role in modulating immune responses. As a receptor for Semaphorin 4A (Sema4A), its engagement can enhance T-cell activation.[4] However, it is also known to act as a negative regulator of Th2 responses.[1][4] In B cells, signaling through TIM-2 can enhance proliferation and antibody production.[4]
Caption: TIM-2 signaling pathways in Th2 and B cells.
Experimental Protocols
Flow Cytometry
This protocol describes the staining of cell surface TIM-2 for analysis by flow cytometry.
Caption: Workflow for cell surface staining using flow cytometry.
Materials:
-
FACS Buffer: PBS with 1% BSA and 0.09% Sodium Azide.[4]
-
Fc Block (e.g., anti-mouse CD16/32 antibody).
-
Anti-Mouse TIM-2 Antibody (RMT2-29).
-
(Optional) Viability dye.
Procedure:
-
Harvest cells and prepare a single-cell suspension.
-
Wash cells once with cold FACS buffer and centrifuge at 300-400 x g for 5 minutes at 4°C.[6]
-
Resuspend up to 1 x 10⁶ cells in 100 µl of FACS buffer.[4]
-
Block Fc receptors by adding an Fc blocking antibody and incubate for 15 minutes at 4°C.[6]
-
Without washing, add the Anti-Mouse TIM-2 (RMT2-29) antibody at the predetermined optimal concentration (e.g., 10 µl of a 0.1 mg/ml solution).[4]
-
Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300-400 x g for 5 minutes after each wash.[6]
-
Resuspend the cell pellet in an appropriate volume of FACS buffer (e.g., 500 µl) for analysis.[7]
-
If desired, add a viability dye according to the manufacturer's instructions.
-
Analyze the samples on a flow cytometer.
Western Blotting
This protocol provides a general procedure for detecting TIM-2 in protein lysates.
Materials:
-
RIPA or other suitable lysis buffer with protease inhibitors.[9]
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membrane.[10][11]
-
Blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST).[9]
-
Anti-Mouse TIM-2 Antibody (RMT2-29).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.[9]
Procedure:
-
Sample Preparation: Lyse 1-10 x 10⁶ cells in 1 mL of ice-cold lysis buffer.[12] Incubate on ice for 30 minutes with periodic vortexing.[9] Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Electrophoresis: Load 20 µg of protein per lane on an SDS-PAGE gel.[9] Run the gel until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[10]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[9]
-
Primary Antibody Incubation: Incubate the membrane with the RMT2-29 antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[9][14]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[14]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[9]
-
Washing: Repeat the washing step as in step 7.
-
Detection: Apply the chemiluminescent substrate according to the manufacturer's instructions and visualize the bands using an imaging system.[10]
Immunoprecipitation (IP)
This protocol is for the immunoprecipitation of TIM-2 from cell lysates.
Caption: General workflow for immunoprecipitation.
Materials:
-
Non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors).
-
Anti-Mouse TIM-2 Antibody (RMT2-29).
-
Protein A/G magnetic or agarose (B213101) beads.[15]
-
Wash buffer (lysis buffer or a modification).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
Procedure:
-
Cell Lysate Preparation: Prepare a cell lysate from 1-3 x 10⁷ cells in 0.5-1 mL of non-denaturing lysis buffer.
-
Pre-clearing (Optional but Recommended): Add 20 µl of Protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator.[13] Pellet the beads and transfer the supernatant to a new tube. This step reduces non-specific binding.[13]
-
Immunoprecipitation: Add the optimal amount of RMT2-29 antibody to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation to form the antibody-antigen complex.[15]
-
Capture: Add 20-30 µl of fresh Protein A/G beads to the lysate/antibody mixture and incubate for 1-2 hours at 4°C with rotation to capture the immune complexes.[15]
-
Washing: Pellet the beads by centrifugation (for agarose) or using a magnetic rack (for magnetic beads).[16] Discard the supernatant. Wash the beads 3-4 times with 1 mL of cold wash buffer.
-
Elution: After the final wash, remove all supernatant and resuspend the beads in 20-40 µl of 2X SDS-PAGE sample buffer.[13] Boil for 5-10 minutes to elute the protein.
-
Analysis: Pellet the beads, and load the supernatant onto an SDS-PAGE gel for analysis by Western blotting.
Immunofluorescence (IF)
This protocol is for visualizing TIM-2 in adherent cells grown on coverslips.
Materials:
-
Cells grown on coverslips.
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS).[17]
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).[18]
-
Blocking buffer (e.g., 5% normal serum in PBS).[18]
-
Anti-Mouse TIM-2 Antibody (RMT2-29).
-
Fluorochrome-conjugated secondary antibody.
-
Antifade mounting medium with DAPI.
Procedure:
-
Cell Culture: Plate cells on sterile coverslips in a culture dish and grow to the desired confluency (e.g., ~70%).[18]
-
Fixation: Rinse cells briefly with PBS. Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.[17][19]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[19]
-
Permeabilization (for intracellular targets): If targeting an intracellular epitope of TIM-2, incubate with permeabilization buffer for 10-15 minutes. For cell surface staining, this step can be omitted.[20]
-
Blocking: Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.[18][20]
-
Primary Antibody Incubation: Dilute the RMT2-29 antibody in blocking buffer and apply to the coverslips. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[17][20]
-
Washing: Wash the coverslips three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorochrome-conjugated secondary antibody in blocking buffer and apply to the coverslips. Incubate for 1 hour at room temperature, protected from light.[18][19]
-
Washing: Repeat the washing step as in step 7.
-
Mounting: Mount the coverslips onto microscope slides using antifade mounting medium containing DAPI for nuclear counterstaining.[18]
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
Functional Assays
The RMT2-29 antibody can be used in various functional assays to study the biological roles of TIM-2.
Example: B Cell Proliferation Assay
This assay measures the effect of the RMT2-29 antibody on the proliferation of mouse B cells. Clones like RMT2-25 have been shown to enhance the proliferation of stimulated splenic B cells in vitro.[4]
Materials:
-
Isolated mouse splenic B cells.
-
B cell culture medium (e.g., RPMI-1640 with 10% FBS, 2-ME).
-
B cell stimulus (e.g., anti-IgM, anti-CD40).
-
Anti-Mouse TIM-2 Antibody (RMT2-29).
-
Isotype control antibody.
-
Proliferation assay reagent (e.g., ³H-thymidine, CFSE, or BrdU).
Procedure:
-
Isolate B cells from mouse spleens using standard methods (e.g., magnetic bead separation).
-
Plate the B cells in a 96-well plate at a density of 1-2 x 10⁵ cells per well.
-
Add the B cell stimulus (e.g., anti-IgM) to the appropriate wells.
-
Add the RMT2-29 antibody or an isotype control antibody at various concentrations to the wells.
-
Culture the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Assess proliferation:
-
For ³H-thymidine: Pulse the cells with 1 µCi of ³H-thymidine for the final 18 hours of culture. Harvest the cells onto filter mats and measure thymidine (B127349) incorporation using a scintillation counter.
-
For CFSE: Label the cells with CFSE before plating. After culture, analyze the dilution of the CFSE dye by flow cytometry as a measure of cell division.
-
-
Compare the proliferation in wells treated with RMT2-29 to the control wells to determine the antibody's effect on B cell proliferation.
References
- 1. Anti-Mouse TIM-2 - Purified in vivo GOLD™ Functional Grade - Leinco Technologies [leinco.com]
- 2. novusbio.com [novusbio.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. scbt.com [scbt.com]
- 6. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
- 7. research.pasteur.fr [research.pasteur.fr]
- 8. labpages2.moffitt.org [labpages2.moffitt.org]
- 9. bio-rad.com [bio-rad.com]
- 10. protocols.io [protocols.io]
- 11. Western Blotting实验方法 - 免疫印迹或Western Blot实验方法 [sigmaaldrich.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. img.abclonal.com [img.abclonal.com]
- 17. biotium.com [biotium.com]
- 18. usbio.net [usbio.net]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Immunofluorescence - Protocols - Microscopy | Nebraska Center for Biotechnology | Nebraska [biotech.unl.edu]
Application Notes: Modulating T-Cell Proliferation with RMT2-29
For Research Use Only. Not for use in diagnostic procedures.
Introduction
T-cell activation and subsequent proliferation are central to the adaptive immune response, playing a critical role in clearing infections and malignancies.[1][2][3] This process is initiated by the interaction of the T-cell receptor (TCR) with an antigen presented by major histocompatibility complex (MHC) molecules on antigen-presenting cells (APCs).[2][4][5] Co-stimulatory signals, such as the interaction between CD28 on the T-cell and B7 molecules on the APC, are also crucial for a robust proliferative response.[4][6] Upon successful activation, intracellular signaling cascades lead to cytokine production, clonal expansion, and differentiation into effector and memory T-cells.[3][5][7][8] Dysregulation of T-cell proliferation can lead to various pathologies, including autoimmune diseases and immunodeficiencies.[2][5]
RMT2-29 is a novel small molecule inhibitor designed to modulate T-cell proliferation. These application notes provide a detailed protocol for assessing the in vitro effects of RMT2-29 on human T-cell proliferation using a Carboxyfluorescein Succinimidyl Ester (CFSE) dilution assay.
RMT2-29: Proposed Mechanism of Action
RMT2-29 is hypothesized to act as an inhibitor of downstream signaling molecules crucial for T-cell activation and proliferation. The proposed mechanism involves the dampening of the signaling cascade that follows T-cell receptor (TCR) and CD28 co-stimulation, ultimately leading to reduced cell division. The following diagram illustrates the putative signaling pathway affected by RMT2-29.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Recent insights of T cell receptor-mediated signaling pathways for T cell activation and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T Cell-Mediated Immunity - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Mechanisms of T Cells Activation by Dendritic Cells in Autoimmune Diseases [frontiersin.org]
- 5. Recent insights of T cell receptor-mediated signaling pathways for T cell activation and development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. T-Cell Receptor Signaling: A Delicate Orchestration [horizondiscovery.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
Fixation and permeabilization methods for intracellular TIM-2 staining
For Researchers, Scientists, and Drug Development Professionals
Introduction to TIM-2 and Rationale for Intracellular Staining
T-cell immunoglobulin and mucin domain-containing protein 2 (TIM-2) is a type I transmembrane protein that plays a significant role in regulating immune responses.[1][2] While initially characterized as a cell surface molecule preferentially expressed on Th2 cells, recent evidence has demonstrated that TIM-2 also has an intracellular life cycle.[2][3] TIM-2 is a receptor for H-ferritin, and upon binding, it is internalized and transported into endosomes.[3][4][5][6] This endocytosis of TIM-2 suggests that a pool of this protein resides within the cell, potentially in endosomal compartments.
The ability to detect and quantify this intracellular pool of TIM-2 is crucial for a comprehensive understanding of its biological functions, including its role in iron metabolism, signaling pathways, and the regulation of immune cell activity.[3][6] Intracellular flow cytometry provides a powerful tool to measure the total cellular expression of TIM-2 (both surface and intracellular) on a single-cell basis. This application note provides a comparative overview of common fixation and permeabilization methods and offers detailed protocols to guide researchers in developing and optimizing their intracellular TIM-2 staining experiments.
Comparison of Fixation and Permeabilization Methods
The selection of an appropriate fixation and permeabilization method is critical for successful intracellular staining. The ideal method will preserve cell morphology and the antigenicity of the target epitope while allowing antibodies access to intracellular compartments.[4] Below is a summary of common methods, their mechanisms, and key considerations.
| Method | Fixative | Permeabilization Agent | Mechanism of Action | Advantages | Disadvantages | Best For |
| Aldehyde/Detergent | Formaldehyde or Paraformaldehyde | Saponin | Fixative cross-links proteins. Saponin is a mild detergent that forms pores in the plasma membrane by interacting with cholesterol. | Preserves cell morphology and light scatter properties well. Good for many cytoplasmic antigens. Saponin's effects are reversible. | May not be sufficient for nuclear antigens. Saponin-based permeabilization is reversible, requiring its presence in staining and wash buffers. | Cytoplasmic and some membrane-associated proteins. |
| Aldehyde/Detergent | Formaldehyde or Paraformaldehyde | Triton™ X-100 or Tween® 20 | Fixative cross-links proteins. Triton™ X-100 and Tween® 20 are stronger, non-ionic detergents that solubilize membranes. | Allows access to nuclear and other membrane-enclosed organelles. | Can alter cell morphology and light scatter. May lyse cells with prolonged incubation. Can impact some surface epitopes. | Nuclear and mitochondrial proteins. |
| Alcohol | Methanol or Ethanol | Methanol or Ethanol | Alcohols act as both fixatives and permeabilizing agents by denaturing proteins and dehydrating the cell. | One-step fixation and permeabilization. Good for some phospho-epitopes and nuclear antigens. | Can significantly alter cell morphology and light scatter. May destroy or mask some epitopes. Not compatible with all fluorochromes (e.g., some tandem dyes). | Some phospho-proteins and nuclear antigens. |
| Commercial Kits | Various (often aldehyde-based) | Various (often proprietary detergent cocktails) | Optimized combinations of fixatives and permeabilizing agents. | Convenient and standardized. Often provide good results for a wide range of antigens. | Can be more expensive. The exact composition is often not disclosed. | General intracellular staining, especially for cytokines and transcription factors. |
Experimental Protocols
The following protocols are adapted for intracellular TIM-2 staining and should be optimized for your specific cell type and experimental conditions.
Protocol 1: Formaldehyde Fixation with Saponin Permeabilization
This method is a good starting point for detecting cytoplasmic or endosomal TIM-2, as it is relatively gentle and preserves cell surface markers well.
Materials:
-
FACS Tubes (5 mL round-bottom polystyrene tubes)
-
Cell Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Fixation Buffer (e.g., 1% to 4% paraformaldehyde in PBS)
-
Permeabilization/Wash Buffer (e.g., Cell Staining Buffer with 0.1% Saponin)
-
Anti-TIM-2 Antibody, fluorochrome-conjugated
-
Isotype Control Antibody, matched to the primary antibody's fluorochrome and isotype
Procedure:
-
Cell Preparation: Start with a single-cell suspension of approximately 1 x 10^6 cells per tube.
-
Surface Staining (Optional): If you wish to distinguish between surface and total TIM-2 expression, first perform staining for surface markers according to standard protocols, typically for 30 minutes on ice. Wash the cells twice with 2 mL of cold Cell Staining Buffer.
-
Fixation: Resuspend the cell pellet in 100 µL of Fixation Buffer. Incubate for 15-20 minutes at room temperature, protected from light.
-
Washing after Fixation: Add 2 mL of Cell Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant.
-
Permeabilization: Resuspend the fixed cells in 100 µL of Permeabilization/Wash Buffer.
-
Intracellular Staining: Add the pre-titrated amount of fluorochrome-conjugated anti-TIM-2 antibody or the corresponding isotype control. Vortex gently and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing after Staining: Add 2 mL of Permeabilization/Wash Buffer to each tube and centrifuge at 300-400 x g for 5 minutes. Repeat the wash step.
-
Acquisition: Resuspend the cell pellet in 300-500 µL of Cell Staining Buffer and analyze on a flow cytometer.
Protocol 2: Formaldehyde Fixation with Triton™ X-100 Permeabilization
This protocol uses a stronger detergent and may be necessary if TIM-2 is localized within membrane-bound organelles that are resistant to saponin.
Materials:
-
FACS Tubes (5 mL round-bottom polystyrene tubes)
-
Cell Staining Buffer
-
Fixation Buffer (e.g., 1% to 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton™ X-100 in PBS)
-
Anti-TIM-2 Antibody, fluorochrome-conjugated
-
Isotype Control Antibody
Procedure:
-
Cell Preparation and Surface Staining: Follow steps 1 and 2 from Protocol 1.
-
Fixation: Resuspend the cell pellet in 100 µL of Fixation Buffer. Incubate for 15-20 minutes at room temperature.
-
Washing after Fixation: Add 2 mL of Cell Staining Buffer, centrifuge, and discard the supernatant.
-
Permeabilization: Resuspend the cell pellet in 100 µL of Permeabilization Buffer. Incubate for 10-15 minutes at room temperature.
-
Washing after Permeabilization: Add 2 mL of Cell Staining Buffer, centrifuge, and discard the supernatant.
-
Intracellular Staining: Resuspend the cell pellet in 100 µL of Cell Staining Buffer containing the pre-titrated anti-TIM-2 antibody or isotype control. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing after Staining: Wash the cells twice with 2 mL of Cell Staining Buffer.
-
Acquisition: Resuspend the final cell pellet in 300-500 µL of Cell Staining Buffer for flow cytometric analysis.
Visualizations
Caption: Simplified TIM-2 Endocytosis Pathway.
Caption: Experimental Workflow for Intracellular TIM-2 Staining.
References
- 1. Reliable Protocols for Flow Cytometry Analysis of Intracellular Proteins in Pluripotent Stem Cell Derivatives: A Fit-For-Purpose Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Iron Uptake Mediated by Binding of H-Ferritin to the TIM-2 Receptor in Mouse Cells | PLOS One [journals.plos.org]
- 4. TIM-2 is expressed on B cells and in liver and kidney and is a receptor for H-ferritin endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Iron uptake mediated by binding of H-ferritin to the TIM-2 receptor in mouse cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of RMT2-29 for Immunoprecipitation of TIM-2 Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell immunoglobulin and mucin domain-containing protein 2 (TIM-2) is a type I transmembrane glycoprotein (B1211001) that plays a significant role in the regulation of immune responses.[1] In mice, TIM-2 is notably expressed on B cells, as well as in the liver and kidneys.[2] A key function of TIM-2 is its role as a specific receptor for the heavy chain (H-ferritin) of ferritin, mediating its endocytosis.[2][3] This interaction provides a pathway for cellular iron uptake and is implicated in modulating immune cell function.[1][4] The monoclonal antibody RMT2-29 is a rat anti-mouse antibody that specifically targets the TIM-2 protein and can be utilized for its immunoprecipitation. This document provides detailed application notes and protocols for the immunoprecipitation of TIM-2 using the RMT2-29 antibody.
Data Presentation
| Reagent/Parameter | Recommended Starting Amount/Concentration | Range for Optimization | Notes |
| Cell Lysate | 1 mg total protein | 0.5 - 2 mg | The optimal amount depends on the expression level of TIM-2 in the chosen cell type. |
| RMT2-29 Antibody | 2-5 µg per mg of lysate | 1 - 10 µg | Titration is crucial to determine the optimal antibody concentration that maximizes TIM-2 capture while minimizing non-specific binding. |
| Protein A/G Beads | 20-30 µL of 50% slurry | 15 - 50 µL | The choice between Protein A, Protein G, or a combination depends on the antibody isotype (Rat IgG2a for RMT2-29). Protein G generally has a good affinity for rat IgG2a. |
| Lysis Buffer | 1 mL per 10^7 cells | 0.5 - 1.5 mL | A non-denaturing lysis buffer (e.g., RIPA or NP-40 based) is recommended to preserve protein-protein interactions for co-immunoprecipitation studies. |
| Washing Buffer | 1 mL per wash | 0.5 - 1 mL | The stringency of the wash buffer can be adjusted by varying the salt and detergent concentrations to reduce background. |
| Elution Buffer | 20-50 µL | 20 - 100 µL | A low pH glycine (B1666218) buffer or SDS-PAGE sample buffer can be used for elution. The choice depends on the downstream application. |
Experimental Protocols
A. Preparation of Cell Lysate
This protocol is designed for cultured mammalian cells expressing TIM-2.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors just before use.
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Wash cultured cells twice with ice-cold PBS.
-
Aspirate PBS completely.
-
Add ice-cold lysis buffer to the culture dish (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
B. Immunoprecipitation of TIM-2 Protein
This protocol describes the capture of the TIM-2 protein using the RMT2-29 antibody.
Materials:
-
Cleared cell lysate
-
RMT2-29 antibody
-
Protein A/G magnetic beads or agarose (B213101) slurry
-
Washing Buffer (e.g., Lysis buffer without protease inhibitors)
-
Elution Buffer (e.g., 1X SDS-PAGE sample buffer or 0.1 M glycine, pH 2.5)
-
Microcentrifuge tubes
-
Rotating platform
Procedure:
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20 µL of Protein A/G beads to 1 mg of cleared cell lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at 2,500 x g for 3 minutes at 4°C (for agarose beads) or use a magnetic rack (for magnetic beads) to pellet the beads.
-
Transfer the supernatant to a new tube. This is the pre-cleared lysate.
-
-
Antibody Incubation:
-
Add the optimized amount of RMT2-29 antibody (e.g., 2-5 µg) to the pre-cleared lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C to allow the formation of the antibody-antigen complex.
-
-
Immune Complex Capture:
-
Add 20-30 µL of pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate on a rotator for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Carefully remove and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold washing buffer.
-
Repeat the pelleting and resuspension steps for a total of 3-5 washes to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add 20-50 µL of elution buffer to the beads.
-
For SDS-PAGE sample buffer elution: Vortex briefly and heat the sample at 95-100°C for 5-10 minutes. Centrifuge to pellet the beads and collect the supernatant.
-
For low pH elution: Incubate for 5-10 minutes at room temperature with gentle agitation. Pellet the beads and transfer the supernatant to a new tube containing a neutralizing buffer (e.g., 1 M Tris, pH 8.5).
-
C. Analysis by Western Blot
The eluted proteins can be analyzed by Western blotting to confirm the presence of TIM-2.
Procedure:
-
Load the eluted sample, a portion of the input lysate, and the unbound fraction onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against TIM-2 (a different antibody than the one used for IP is recommended to avoid detecting the co-eluted IP antibody chains).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
Visualizations
TIM-2 Signaling Pathway: H-ferritin Internalization
The binding of H-ferritin to TIM-2 on the cell surface leads to the endocytosis of the H-ferritin-TIM-2 complex. This process internalizes iron-laden ferritin, which is then trafficked to endosomes and subsequently to lysosomes, where iron can be released and utilized by the cell.
Experimental Workflow: Immunoprecipitation of TIM-2
The following diagram illustrates the key steps in the immunoprecipitation of TIM-2 protein using the RMT2-29 antibody.
References
- 1. Serum Ferritin: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Tim-2 is the receptor for H-ferritin on oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iron uptake mediated by binding of H-ferritin to the TIM-2 receptor in mouse cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting High Background in Flow Cytometry
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during flow cytometry experiments, with a focus on addressing high background when using the RMT2-29 antibody.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background fluorescence in flow cytometry?
High background fluorescence can obscure the signal from your target cells, making data interpretation difficult. The most common culprits include:
-
Dead Cells: Dead cells have compromised membranes, leading to non-specific binding of antibodies and fluorescent dyes, as well as increased autofluorescence.[1][2]
-
Non-specific Antibody Binding: Antibodies can bind to cells through their Fc region to Fc receptors on the cell surface, or via electrostatic or hydrophobic interactions.[3]
-
Excessive Antibody Concentration: Using too much antibody increases the likelihood of non-specific binding and can lead to a higher background signal.[4][5]
-
Inadequate Washing: Insufficient washing steps can leave unbound antibodies in the sample, contributing to background noise.[5][6]
-
Compensation Issues: Incorrect compensation for spectral overlap between different fluorochromes can manifest as high background.[7][8]
-
Instrument Settings: Improperly set photomultiplier tube (PMT) voltages or gains can amplify background noise.[4]
-
Autofluorescence: Some cell types naturally exhibit higher levels of autofluorescence, which can contribute to the overall background.[1][3]
Q2: I'm observing high background specifically with the RMT2-29 antibody. What should I do first?
When troubleshooting an issue with a specific antibody like RMT2-29, a systematic approach is crucial. Start by addressing the most common and easily solvable problems.
Initial Troubleshooting Steps:
-
Assess Cell Viability: The first step is to determine the percentage of dead cells in your sample.[1][3] This is a very common cause of high background.
-
Titrate Your Antibody: Ensure you are using the optimal concentration of the RMT2-29 antibody. An antibody titration experiment is essential.
-
Review Your Staining Protocol: Double-check your protocol for adequate blocking steps (e.g., Fc block) and sufficient washing.[6][9]
Below is a DOT script generating a diagram to visualize this initial troubleshooting workflow.
Caption: Initial troubleshooting workflow for high background.
In-Depth Troubleshooting Guides
Issue 1: High Background Due to Dead Cells
Dead cells are a primary source of non-specific staining and increased autofluorescence.[1][2] Their compromised membranes allow antibodies and dyes to enter and bind indiscriminately.
Troubleshooting Steps & Solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| High percentage of dead cells in the sample. | Incorporate a viability dye into your staining panel to exclude dead cells from the analysis.[3][10] | A significant reduction in background fluorescence in the gated "live" cell population. |
| Sample handling leading to cell death. | Handle cells gently, avoid harsh vortexing, and use fresh buffers.[5][11] | Increased cell viability and reduced background. |
| Autofluorescence from dead cells. | Use a viability dye and gate on the live cell population. Consider using a dump channel for highly autofluorescent dead cells. | Cleaner data with distinct positive and negative populations. |
Below is a diagram illustrating the process of identifying and excluding dead cells.
Caption: Workflow for excluding dead cells in flow cytometry.
Issue 2: Non-Specific Antibody Binding
Non-specific binding of the RMT2-29 antibody can lead to false positive signals and high background.
Troubleshooting Steps & Solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| Fc receptor-mediated binding. | Incubate cells with an Fc receptor blocking reagent before adding the RMT2-29 antibody.[3] | Reduced background staining on cells known to express Fc receptors (e.g., macrophages, B cells). |
| Suboptimal antibody concentration. | Perform an antibody titration to determine the concentration that provides the best signal-to-noise ratio.[4] | Clear separation of positive and negative populations with minimal background. |
| Insufficient washing. | Increase the number and/or volume of wash steps after antibody incubation to remove unbound antibody.[5][6] | Lower background across all cell populations. |
| Inadequate blocking. | Include a blocking agent like BSA or serum from the same species as the secondary antibody in your staining buffer. | Reduced non-specific binding and background. |
Experimental Protocols
Protocol 1: Cell Viability Staining with Propidium Iodide (PI)
This protocol is for identifying and excluding dead cells in a live cell sample.
Materials:
-
Cell suspension
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA)
-
Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock)
Procedure:
-
Perform your standard staining protocol for the RMT2-29 antibody.
-
After the final wash step, resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
Add 1-2 µL of PI stock solution to the cell suspension.
-
Gently vortex and incubate for 5-10 minutes at room temperature, protected from light.
-
Analyze the samples on the flow cytometer immediately.
-
During analysis, gate on the PI-negative population (live cells) to assess RMT2-29 staining.
Note: This method is not suitable for fixed and permeabilized cells as the fixation process compromises the cell membrane, allowing PI to enter all cells.[1] For fixed samples, use a fixable viability dye.
Protocol 2: Antibody Titration
This protocol helps determine the optimal concentration of the RMT2-29 antibody.
Materials:
-
Cell suspension (with a known positive and negative population for RMT2-29 if possible)
-
RMT2-29 antibody
-
Flow Cytometry Staining Buffer
Procedure:
-
Prepare a series of dilutions of the RMT2-29 antibody. A common range is from the manufacturer's recommended concentration to 10-fold lower and 2-fold higher concentrations.
-
Aliquot an equal number of cells into separate tubes for each antibody concentration, including an unstained control.
-
Add the corresponding dilution of the RMT2-29 antibody to each tube.
-
Incubate according to your standard protocol.
-
Wash the cells to remove unbound antibody.
-
Resuspend the cells in Flow Cytometry Staining Buffer for analysis.
-
Acquire data for all concentrations and the unstained control.
-
Analyze the data by plotting the signal intensity (MFI) of the positive and negative populations versus the antibody concentration. The optimal concentration is the one that gives the best separation between the positive and negative populations with the lowest background on the negative population.
Advanced Troubleshooting
If the initial troubleshooting steps do not resolve the high background issue, consider the following:
Issue 3: Compensation and Instrument Settings
Troubleshooting Steps & Solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| Incorrect compensation. | Use single-color controls for each fluorochrome in your panel to accurately calculate the compensation matrix.[8] Ensure that the positive control for compensation is at least as bright as the signal in your experimental sample.[8] | Correctly compensated data with minimal spillover, reducing apparent background. |
| High PMT voltages. | Adjust PMT voltages using a positive control to ensure the signal is on scale and the negative control is near the axis, but not compressed against it.[4] | Optimal signal detection without amplifying background noise. |
| Cell aggregates. | Gently mix the sample before acquisition and consider filtering the cell suspension to remove clumps.[5] Doublets can be excluded during analysis using forward scatter height versus area (FSC-H vs FSC-A) and side scatter height versus area (SSC-H vs SSC-A) plots. | Reduced number of events with abnormally high fluorescence. |
By systematically working through these troubleshooting guides and protocols, you can identify and resolve the cause of high background in your flow cytometry experiments, leading to cleaner data and more reliable results.
References
- 1. The Impact of Dead Cells on Flow Cytometry Experiments [elabscience.com]
- 2. Why are dead cells problematic in flow cytometry? | AAT Bioquest [aatbio.com]
- 3. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 4. hycultbiotech.com [hycultbiotech.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. biocompare.com [biocompare.com]
- 7. news-medical.net [news-medical.net]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. sinobiological.com [sinobiological.com]
- 10. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. bosterbio.com [bosterbio.com]
Optimizing RMT2-29 Antibody Concentration for Immunohistochemistry (IHC-P)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of the RMT2-29 antibody for immunohistochemistry on paraffin-embedded tissues (IHC-P).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dilution for the RMT2-29 antibody in IHC-P?
A1: As a starting point, a dilution range of 1:100 to 1:500 is often recommended for polyclonal antibodies, while monoclonal antibodies may require a range of 5-25 µg/mL. However, the optimal dilution is highly dependent on the specific tissue, fixation method, and detection system used. Therefore, it is crucial to perform an antibody titration to determine the ideal concentration for your specific experimental conditions.[1][2]
Q2: How does incubation time and temperature affect RMT2-29 antibody staining?
A2: Longer incubation times can increase signal intensity but may also lead to higher non-specific background staining. A common starting point is a 1-2 hour incubation at room temperature or an overnight incubation at 4°C.[3] If a long incubation is necessary, performing it at a lower temperature, such as 4°C, is recommended to minimize background.
Q3: What are the critical controls to include when optimizing RMT2-29 concentration?
A3: To ensure the specificity of your staining, it is essential to include the following controls:
-
Positive Control: A tissue known to express the target antigen to confirm that the antibody and the protocol are working correctly.[1]
-
Negative Control: A tissue known not to express the target antigen to assess non-specific binding.
-
No Primary Antibody Control: A slide processed without the primary antibody to check for non-specific binding of the secondary antibody.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of RMT2-29 antibody concentration for IHC-P.
| Problem | Possible Cause | Solution | Citation |
| Weak or No Staining | Antibody concentration is too low. | Increase the concentration of the primary antibody. Perform a titration experiment to determine the optimal concentration. | [1][6] |
| Suboptimal antigen retrieval. | Ensure the antigen retrieval method (heat-induced or enzymatic) and buffer pH are appropriate for the RMT2-29 antibody and the target epitope. | [5][7] | |
| Incompatible primary and secondary antibodies. | Verify that the secondary antibody is raised against the host species of the RMT2-29 primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit). | [1][5] | |
| Inactive antibody. | Ensure the antibody has been stored correctly and is within its expiration date. Use a new batch of antibody if necessary. | [1][6] | |
| High Background Staining | Primary antibody concentration is too high. | This is a common cause of high background. Decrease the primary antibody concentration by performing a dilution series. | [1][5] |
| Insufficient blocking. | Increase the blocking time or try a different blocking reagent, such as normal serum from the same species as the secondary antibody or a protein-blocking solution. | [4][8] | |
| Non-specific binding of the secondary antibody. | Run a control without the primary antibody. If staining persists, consider using a pre-adsorbed secondary antibody. | [4][9] | |
| Endogenous enzyme activity. | If using an HRP-conjugated detection system, quench endogenous peroxidase activity with a 3% hydrogen peroxide solution. For alkaline phosphatase systems, use levamisole. | [8] | |
| Uneven or Patchy Staining | Inadequate deparaffinization. | Ensure complete removal of paraffin (B1166041) by using fresh xylene and sufficient incubation times. | [9] |
| Tissue drying out during staining. | Keep the tissue sections moist throughout the entire staining procedure by using a humidified chamber. | [6] | |
| Uneven antibody application. | Ensure the entire tissue section is covered with the antibody solution. | [1] |
Experimental Protocol: Optimizing RMT2-29 Antibody Concentration
This protocol outlines a general workflow for determining the optimal dilution of the RMT2-29 antibody for IHC-P.
1. Deparaffinization and Rehydration:
- Immerse slides in two changes of xylene for 5 minutes each.[10]
- Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 80%, 70%) for 3 minutes each.[10]
- Rinse with distilled water.
2. Antigen Retrieval:
- Perform heat-induced epitope retrieval (HIER) by immersing slides in a sodium citrate (B86180) buffer (pH 6.0) and heating in a steamer or water bath at 95-100°C for 20-30 minutes.[10][11]
- Allow slides to cool to room temperature.
3. Peroxidase Blocking (for HRP detection):
- Incubate sections in 3% hydrogen peroxide in PBS for 10 minutes to block endogenous peroxidase activity.[9]
- Rinse with PBS.
4. Blocking:
- Incubate sections with a blocking solution (e.g., 10% normal goat serum in PBS) for 30-60 minutes at room temperature to prevent non-specific antibody binding.[8]
5. Primary Antibody Incubation (Titration):
- Prepare a series of dilutions of the RMT2-29 antibody in an appropriate antibody diluent (e.g., 1:50, 1:100, 1:200, 1:400, 1:800).
- Apply the different dilutions to separate sections and incubate overnight at 4°C in a humidified chamber.[3]
6. Secondary Antibody Incubation:
- Rinse slides with PBS.
- Apply a biotinylated or polymer-based secondary antibody compatible with the RMT2-29 primary antibody and incubate according to the manufacturer's instructions (typically 30-60 minutes at room temperature).[10]
7. Detection:
- Rinse slides with PBS.
- Apply the detection reagent (e.g., Streptavidin-HRP) and incubate according to the manufacturer's protocol.
- Rinse with PBS.
8. Chromogen Development:
- Apply the chromogen substrate (e.g., DAB) and monitor for color development under a microscope.
- Stop the reaction by immersing the slides in distilled water.
9. Counterstaining, Dehydration, and Mounting:
- Counterstain with hematoxylin.
- Dehydrate through a graded series of ethanol and clear in xylene.
- Mount with a permanent mounting medium.
10. Analysis:
- Examine the slides under a microscope to determine the optimal antibody dilution that provides strong specific staining with minimal background.
Diagrams
References
- 1. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 2. theyoungresearcher.com [theyoungresearcher.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. bosterbio.com [bosterbio.com]
- 5. bma.ch [bma.ch]
- 6. origene.com [origene.com]
- 7. youtube.com [youtube.com]
- 8. qedbio.com [qedbio.com]
- 9. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 10. Immunohistochemistry (IHC-P) Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. sysy.com [sysy.com]
Technical Support Center: RMT2-29 Antibody Troubleshooting
Welcome to the technical support center for the RMT2-29 anti-mouse TIM-2 antibody. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and prevent non-specific binding in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the RMT2-29 antibody and what is its target?
The RMT2-29 antibody is a rat monoclonal antibody that specifically targets mouse T cell immunoglobulin and mucin domain 2 (TIM-2).[1] TIM-2 is a protein expressed on the surface of various immune cells, particularly on activated T helper 2 (Th2) cells, B cells, and in tissues such as the liver and kidney. It is involved in the regulation of immune responses.
Q2: In which applications can the RMT2-29 antibody be used?
While the datasheet for the RMT2-29 clone indicates its use in ELISA, FACS, and functional assays, related anti-TIM-2 clones have been successfully used in a broader range of applications including Immunohistochemistry (IHC), Immunofluorescence (IF), and Western Blotting (WB).[1] This guide will provide troubleshooting advice for these common applications.
Q3: What is non-specific binding and why is it a problem?
Non-specific binding refers to the attachment of the primary or secondary antibody to molecules other than the intended target antigen. This can lead to high background staining, making it difficult to distinguish the true signal from noise and potentially leading to incorrect interpretation of results.
Troubleshooting Guides for Non-Specific Binding
Non-specific binding of the RMT2-29 antibody can arise from several factors, including issues with blocking, antibody concentration, and washing steps. Below are detailed troubleshooting guides for common immunoassays.
Immunohistochemistry (IHC) and Immunofluorescence (IF)
High background staining is a frequent issue in IHC and IF. The following steps can help minimize non-specific binding of the RMT2-29 antibody on mouse tissue sections.
Potential Cause & Solution
-
Insufficient Blocking:
-
Problem: The blocking step is crucial to prevent antibodies from binding to non-target sites on the tissue. Inadequate blocking can result in generalized background staining.
-
Solution:
-
Choice of Blocking Agent: Use a blocking solution containing normal serum from the species in which the secondary antibody was raised (e.g., normal goat serum for a goat anti-rat secondary antibody). A concentration of 5-10% normal serum in your antibody diluent is recommended.
-
Blocking Incubation Time: Increase the blocking incubation time to at least 1 hour at room temperature.
-
Protein Blocking: For tissues with high endogenous protein binding, consider using a protein-based blocker like Bovine Serum Albumin (BSA) or non-fat dry milk.
-
-
-
Inappropriate Antibody Concentration:
-
Problem: Using too high a concentration of the RMT2-29 primary antibody or the secondary antibody can lead to increased non-specific binding.
-
Solution:
-
Titrate the Primary Antibody: Perform a titration experiment to determine the optimal working concentration of the RMT2-29 antibody. Test a range of dilutions (e.g., 1:50, 1:100, 1:200, 1:500).
-
Titrate the Secondary Antibody: Similarly, optimize the concentration of your secondary antibody.
-
Incubation Time and Temperature: Consider a longer incubation at a lower temperature (e.g., overnight at 4°C) for the primary antibody, which can sometimes reduce non-specific interactions.
-
-
-
Inadequate Washing:
-
Problem: Insufficient washing will not effectively remove unbound and weakly bound antibodies, contributing to background noise.
-
Solution:
-
Increase Wash Steps: Increase the number and duration of washes between antibody incubation steps. For example, perform three washes of 5-10 minutes each.
-
Use a Detergent: Include a mild detergent like Tween-20 (0.05%) in your wash buffer (e.g., PBS-T or TBS-T) to help reduce non-specific interactions.
-
-
-
Cross-reactivity of Secondary Antibody with Mouse Tissue:
-
Problem: When using a rat primary antibody (like RMT2-29) on mouse tissue, the anti-rat secondary antibody may cross-react with endogenous mouse immunoglobulins present in the tissue.
-
Solution:
-
Use Pre-adsorbed Secondary Antibodies: Employ a secondary antibody that has been pre-adsorbed against the immunoglobulins of the species being tested (in this case, mouse IgG). This will minimize cross-reactivity.
-
Include a Negative Control: Always include a control where the primary antibody is omitted to assess the level of non-specific binding from the secondary antibody.
-
-
Western Blotting (WB)
In Western blotting, non-specific bands or a high background on the membrane can obscure the target protein band.
Potential Cause & Solution
-
Inadequate Blocking:
-
Problem: Incomplete blocking of the membrane allows the primary or secondary antibody to bind non-specifically.
-
Solution:
-
Choice of Blocking Agent: The most common blocking agents are 5% non-fat dry milk or 5% BSA in TBST. If you are experiencing high background with one, try switching to the other. For phosphorylated targets, BSA is generally preferred.
-
Blocking Duration: Block for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
-
-
Antibody Concentration Too High:
-
Problem: Excessive antibody concentration is a common cause of non-specific bands.
-
Solution:
-
Titrate Antibodies: Determine the optimal concentration for both the RMT2-29 primary and the secondary antibody by testing a range of dilutions.
-
Incubation Time: A shorter incubation time at a higher dilution can sometimes yield a better signal-to-noise ratio.
-
-
-
Insufficient Washing:
-
Problem: Residual unbound antibodies will result in a dirty blot.
-
Solution:
-
Increase Wash Duration and Frequency: Wash the membrane at least three times for 10-15 minutes each with TBST after both primary and secondary antibody incubations.
-
-
-
Membrane Drying Out:
-
Problem: Allowing the membrane to dry out at any stage can cause irreversible, non-specific antibody binding.
-
Solution: Ensure the membrane remains submerged in buffer throughout the blocking, incubation, and washing steps.
-
Flow Cytometry
In flow cytometry, non-specific binding can lead to false positive signals and incorrect population gating.
Potential Cause & Solution
-
Fc Receptor-Mediated Binding:
-
Problem: Immune cells, particularly B cells and macrophages, express Fc receptors that can non-specifically bind the Fc portion of the RMT2-29 antibody.
-
Solution:
-
Use an Fc Block: Pre-incubate the cells with an Fc receptor blocking reagent (e.g., anti-mouse CD16/CD32 antibody) before adding the RMT2-29 antibody.
-
-
-
Dead Cells:
-
Problem: Dead cells have "sticky" membranes and can non-specifically bind antibodies.
-
Solution:
-
Use a Viability Dye: Include a viability dye in your staining panel to distinguish live cells from dead cells and exclude the dead cells from your analysis.
-
-
-
Inappropriate Antibody Titration:
-
Problem: Using too much antibody can increase background fluorescence.
-
Solution:
-
Titrate the Antibody: Perform a titration to find the optimal concentration of the RMT2-29 antibody that gives a good positive signal without high background on negative populations.
-
-
Quantitative Data Summary
| Parameter | Immunohistochemistry (IHC) / Immunofluorescence (IF) | Western Blotting (WB) | Flow Cytometry |
| Primary Antibody Dilution | Titrate (e.g., 1:50 - 1:500) | Titrate (e.g., 1:500 - 1:2000) | Titrate (e.g., 0.5-2 µg per 1x10^6 cells) |
| Blocking Agent | 5-10% Normal Serum (from secondary host species), 1-5% BSA | 5% Non-fat Dry Milk or 5% BSA in TBST | FACS Buffer (e.g., PBS + 1-2% BSA or FBS) |
| Blocking Time | ≥ 1 hour at RT | ≥ 1 hour at RT or O/N at 4°C | 10-15 minutes at RT (Fc Block) |
| Washing Buffer | PBS or TBS + 0.05% Tween-20 | TBS + 0.1% Tween-20 | FACS Buffer |
| Washing Steps | 3 x 5-10 minutes | 3 x 10-15 minutes | 2-3 washes after staining |
Experimental Protocols & Workflows
General Workflow for Troubleshooting Non-Specific Binding
Caption: A step-by-step workflow for troubleshooting non-specific binding.
TIM-2 Signaling Pathway Overview
Caption: Overview of the TIM-2 signaling pathway in Th2 cells.
References
Technical Support Center: RMT2-29 Antibody Western Blot Troubleshooting
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing issues with the RMT2-29 antibody in Western Blotting experiments.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any band for my target protein RMT2. What are the possible reasons?
There are several potential reasons for a complete lack of signal in a Western Blot. These can be broadly categorized into issues with the protein sample, the antibody, or the technical execution of the blot.
-
Low or No RMT2 Expression: The cell line or tissue you are using may not express RMT2 at a detectable level. It is crucial to use a positive control, such as a cell lysate known to express RMT2, to validate your experimental setup.[1]
-
Protein Degradation: RMT2, like any other protein, can be degraded by proteases released during sample preparation. Always use fresh samples and add protease and phosphatase inhibitors to your lysis buffer.[1][2] Lysates should be stored at -80°C to minimize degradation.[1]
-
Inefficient Protein Extraction: The lysis buffer used may not be effective in extracting RMT2. For instance, some buffers like RIPA are more stringent and can extract cytoplasmic and nuclear proteins, while gentler buffers like NP-40 are better for preserving membrane protein structures.[3]
-
Poor Transfer: The transfer of proteins from the gel to the membrane might be inefficient. This is particularly a concern for high molecular weight proteins.[4] You can check transfer efficiency by staining the membrane with Ponceau S after transfer.[5]
-
Antibody Issues: The RMT2-29 primary antibody or the secondary antibody could be inactive or used at a suboptimal concentration.[4][6][7] It's also possible that the secondary antibody is incorrect for the primary antibody's host species.[4]
-
Technical Errors: Simple mistakes such as forgetting to add the primary or secondary antibody, or using buffers contaminated with sodium azide (B81097) (which inhibits HRP), can lead to a complete loss of signal.[4][8]
Q2: I see a band, but it's very weak. How can I improve my signal?
A weak signal suggests that the experiment is partially working but needs optimization.
-
Increase Protein Load: You may not be loading enough total protein. A general starting point is 20-30 µg of total protein per lane, but for low-abundance proteins, this may need to be increased.[1][9]
-
Optimize Antibody Concentrations: The concentration of both the primary and secondary antibodies is critical. You may need to perform a titration to find the optimal dilution for your specific experimental conditions.[9][10]
-
Adjust Incubation Times and Temperatures: Increasing the incubation time for the primary antibody (e.g., overnight at 4°C) can enhance the signal.[2]
-
Use a More Sensitive Detection Reagent: If you are using a chemiluminescent substrate, switching to a more sensitive formulation can amplify the signal.[9]
-
Check Blocking Agent: Some blocking agents, like non-fat dry milk, can sometimes mask the antigen, leading to a weaker signal.[11] Consider trying a different blocking agent like Bovine Serum Albumin (BSA).
Q3: My Western Blot has high background. What can I do to reduce it?
High background can obscure the specific signal and make data interpretation difficult.
-
Optimize Blocking: Insufficient blocking is a common cause of high background. Ensure you are using a fresh blocking solution and that the incubation time is adequate (e.g., 1 hour at room temperature).[7]
-
Adjust Antibody Concentrations: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding and high background.[4][6]
-
Thorough Washing: Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies.[1][7]
-
Membrane Handling: Ensure the membrane does not dry out at any point during the procedure.[3]
Q4: I am seeing multiple non-specific bands. How can I resolve this?
The presence of unexpected bands can be due to several factors.
-
Antibody Specificity: The RMT2-29 antibody may be cross-reacting with other proteins that share similar epitopes.[6]
-
Protein Degradation: Degraded protein fragments may be detected by the antibody, appearing as lower molecular weight bands.[1]
-
Post-Translational Modifications (PTMs): RMT2 may undergo PTMs such as phosphorylation or ubiquitination, which can cause the protein to migrate at a different molecular weight than predicted.[12][13][14][15][16]
-
High Antibody Concentration: An overly concentrated primary antibody can bind to non-target proteins.[3][6]
-
Sample Overload: Loading too much protein can lead to streaking and the appearance of non-specific bands.[6][9]
Q5: The band I see is not at the expected molecular weight for RMT2. Why might this be?
A shift in the observed molecular weight can be perplexing but often has a logical explanation.
-
Post-Translational Modifications (PTMs): PTMs can significantly alter the molecular weight of a protein. For example, glycosylation can cause a protein to appear larger than its predicted size.[11]
-
Splice Variants: Different splice variants of RMT2 may exist, leading to proteins of different sizes.
-
Protein Degradation: If the observed band is smaller than expected, it could be a degradation product.[11]
Quantitative Data Summary
For successful Western Blotting, several parameters need to be carefully controlled. The following table provides a general guide for optimizing your experiment with the RMT2-29 antibody.
| Parameter | Recommended Range | Notes |
| Total Protein Load | 20 - 50 µg | May need to be increased for low-expression samples.[1][9] |
| Primary Antibody Dilution | 1:500 - 1:2000 | Titration is recommended to find the optimal dilution.[9] |
| Secondary Antibody Dilution | 1:5,000 - 1:20,000 | Check manufacturer's recommendations.[2] |
| Blocking Time | 1 hour at RT | Can be extended to overnight at 4°C. |
| Primary Antibody Incubation | 1-2 hours at RT or overnight at 4°C | Longer incubation at 4°C may increase signal.[2] |
| Wash Steps | 3 x 5-10 minutes | Use a buffer containing a detergent like Tween-20.[1] |
Experimental Protocols
Standard Western Blot Protocol
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Load 20-50 µg of total protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the RMT2-29 antibody at the optimized dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the recommended dilution in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an ECL substrate to the membrane and visualize the signal using a chemiluminescence imaging system.
Troubleshooting Protocol: Antibody Titration
If you are experiencing weak signal or high background, an antibody titration experiment can help determine the optimal antibody concentration.
-
Load the same amount of a positive control lysate into multiple lanes of an SDS-PAGE gel.
-
After transfer and blocking, cut the membrane into strips, ensuring each strip contains one lane of the protein ladder and one lane of the sample.
-
Incubate each strip with a different dilution of the RMT2-29 primary antibody (e.g., 1:250, 1:500, 1:1000, 1:2000).[9]
-
Proceed with the standard Western Blot protocol for washing, secondary antibody incubation, and detection.
-
Compare the signal-to-noise ratio for each dilution to identify the optimal concentration.
Visualizations
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. blog.addgene.org [blog.addgene.org]
- 3. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]
- 4. wildtypeone.substack.com [wildtypeone.substack.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 7. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 8. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 9. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. bosterbio.com [bosterbio.com]
- 12. How to Detect Post-Translational Modifications (PTMs) Sites? - Creative Proteomics [creative-proteomics.com]
- 13. blog.cellsignal.com [blog.cellsignal.com]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Overview of Post-Translational Modification | Thermo Fisher Scientific - SG [thermofisher.com]
Improving signal-to-noise ratio in RMT2-29 immunofluorescence
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the RMT2-29 antibody for immunofluorescence applications. Our goal is to help you improve your signal-to-noise ratio and achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the RMT2-29 antibody and what does it target?
The RMT2-29 antibody is a rat monoclonal antibody that specifically targets mouse T-cell immunoglobulin and mucin domain 2 (TIM-2).[1] TIM-2 is a protein expressed on the surface of various immune cells in mice, including B cells and activated T helper 2 (Th2) cells, and is also found in tissues such as the liver and kidney.[2][3]
Q2: I am using the human cell line HT-29. Can I use the RMT2-29 antibody for immunofluorescence on these cells?
The RMT2-29 antibody is specific for mouse TIM-2. The HT-29 cell line is of human origin.[4][5] There is no human ortholog for mouse TIM-2, meaning a direct equivalent of the protein is not present in humans. Therefore, the RMT2-29 antibody is not expected to bind to human cells, including HT-29. Using this antibody on human cells will likely result in a lack of specific signal. It is crucial to use antibodies validated for the species of your sample.
Q3: What are appropriate positive and negative controls for immunofluorescence using the RMT2-29 antibody?
-
Positive Controls: Mouse spleen or kidney tissue sections are excellent positive controls, as TIM-2 is known to be expressed in these tissues.[6] Specifically, TIM-2 is found on B cells within the spleen and on epithelial cells in the kidney.[2]
-
Negative Controls:
-
Isotype Control: Use a rat IgG2a isotype control antibody at the same concentration as your RMT2-29 antibody. This will help determine if any observed staining is due to non-specific binding of the antibody isotype.
-
Secondary Antibody Only Control: Incubate a sample with only the secondary antibody (without the primary RMT2-29 antibody). This will reveal any non-specific binding of the secondary antibody.
-
Biological Negative Control: If possible, use a tissue or cell line known not to express mouse TIM-2.
-
Troubleshooting Guide
High Background Staining
Q: I am observing high background in my immunofluorescence staining with RMT2-29. What are the possible causes and solutions?
High background can obscure your specific signal. Here are common causes and how to address them:
| Possible Cause | Troubleshooting Steps |
| Primary antibody concentration is too high. | Titrate the RMT2-29 antibody to find the optimal concentration that provides a strong signal with low background. Start with a range of dilutions (e.g., 1:50, 1:100, 1:200, 1:400). |
| Secondary antibody is binding non-specifically. | Run a secondary antibody-only control. If staining is observed, consider using a pre-adsorbed secondary antibody that has been cross-adsorbed against the species of your sample to reduce non-specific binding. |
| Insufficient blocking. | Increase the blocking time (e.g., to 1-2 hours at room temperature). The blocking serum should ideally be from the same species as the secondary antibody host (e.g., goat serum for a goat anti-rat secondary antibody). |
| Inadequate washing. | Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a buffer containing a mild detergent like Tween-20 (e.g., PBS-T). |
| Autofluorescence of the tissue. | Examine an unstained section of your tissue under the microscope to check for endogenous fluorescence. If present, consider using an autofluorescence quenching kit or a different fluorophore in a longer wavelength channel (e.g., red or far-red).[7] |
Weak or No Signal
Q: I am not seeing any signal, or the signal is very weak. How can I improve this?
A weak or absent signal can be due to several factors in your experimental protocol:
| Possible Cause | Troubleshooting Steps |
| Inappropriate sample type. | Confirm that you are using mouse tissue or cells. The RMT2-29 antibody will not work on human samples like the HT-29 cell line. |
| Low or no expression of TIM-2 in the sample. | Use a positive control tissue, such as mouse spleen or kidney, to confirm that your staining protocol is working.[6] |
| Primary antibody concentration is too low. | Increase the concentration of the RMT2-29 antibody or increase the incubation time (e.g., overnight at 4°C). |
| Suboptimal fixation. | The fixation method can mask the epitope. Try different fixation methods (e.g., methanol (B129727) vs. paraformaldehyde) or optimize the fixation time. Antigen retrieval may be necessary for formalin-fixed paraffin-embedded tissues. |
| Incorrect secondary antibody. | Ensure your secondary antibody is designed to recognize rat primary antibodies (e.g., goat anti-rat). |
| Fluorophore has been bleached. | Protect your slides from light during incubations and storage. Use an anti-fade mounting medium. |
Experimental Protocols
Recommended General Protocol for Immunofluorescence Staining with RMT2-29
This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and blocking steps is highly recommended for your specific experimental conditions.
Materials:
-
Cryosections of mouse spleen or kidney (as a positive control)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)
-
Primary Antibody: RMT2-29 (rat anti-mouse TIM-2)
-
Secondary Antibody: Fluorophore-conjugated goat anti-rat IgG
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Sample Preparation: Prepare cryosections of mouse tissue on slides.
-
Fixation: Fix the sections with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
-
Washing: Wash the slides three times with PBS for 5 minutes each.
-
Permeabilization: If targeting an intracellular epitope (TIM-2 is a transmembrane protein, so this may not be strictly necessary but can improve antibody access), incubate with Permeabilization Buffer for 10 minutes.
-
Washing: Wash the slides three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the RMT2-29 antibody in Blocking Buffer to the optimized concentration. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash the slides three times with PBS containing 0.05% Tween-20 for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the slides three times with PBS containing 0.05% Tween-20 for 5 minutes each, protected from light.
-
Counterstaining: Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Final Wash: Wash once with PBS.
-
Mounting: Mount the coverslip using an antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
Recommended Starting Conditions for RMT2-29 Immunofluorescence
| Parameter | Recommendation | Notes |
| Positive Control Tissue | Mouse Spleen, Mouse Kidney | TIM-2 is expressed on B cells in the spleen and epithelial cells in the kidney.[2][6] |
| Fixation | 4% Paraformaldehyde or ice-cold Methanol | The optimal fixation method should be determined empirically. |
| Blocking Solution | 5% Normal Serum from secondary antibody host species in PBS | For example, use normal goat serum if using a goat anti-rat secondary antibody. |
| Primary Antibody (RMT2-29) Dilution | 1:50 - 1:400 | This should be titrated for optimal signal-to-noise ratio. |
| Primary Antibody Incubation | Overnight at 4°C | Longer incubation at a lower temperature can increase specific binding. |
| Secondary Antibody | Fluorophore-conjugated, cross-adsorbed antibody against rat IgG | Cross-adsorption minimizes non-specific binding. |
| Washing Buffer | PBS + 0.05% Tween-20 | The detergent helps to reduce background. |
Visualizations
Caption: A general workflow for indirect immunofluorescence staining.
Caption: Key factors influencing the signal-to-noise ratio in immunofluorescence.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. IF Troubleshooting | Proteintech Group [ptglab.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel antibody reagents for characterization of drug- and tumor microenvironment-induced changes in epithelial-mesenchymal transition and cancer stem cells | PLOS One [journals.plos.org]
- 5. Immunophenotyping of human HT29 colon cancer cell primary tumours and their metastases in severe combined immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. vectorlabs.com [vectorlabs.com]
Antigen retrieval techniques for RMT2-29 on formalin-fixed paraffin-embedded tissue
Welcome to the technical support center for the RMT2-29 antibody. This guide provides detailed information on antigen retrieval techniques for immunohistochemistry (IHC) on formalin-fixed paraffin-embedded (FFPE) tissues. While these protocols and troubleshooting tips are broadly applicable, they are designed to help you optimize the performance of the RMT2-29 antibody in your experiments.
Formalin fixation is a crucial step for preserving tissue morphology, but it can create chemical cross-links that mask the antigenic epitopes recognized by antibodies.[1][2] Antigen retrieval is a critical process that reverses this masking, allowing for optimal antibody binding and signal detection.[1] The two primary methods for antigen retrieval are Heat-Induced Epitope Retrieval (HIER) and Proteolytic-Induced Epitope Retrieval (PIER).[3][4]
Frequently Asked Questions (FAQs)
Q1: What is antigen retrieval and why is it necessary for FFPE tissues?
Formalin fixation, while excellent for preserving tissue structure, creates methylene (B1212753) bridges that cross-link proteins, effectively hiding the antibody's target epitope.[1][2] This "masking" can lead to weak or no staining in IHC experiments. Antigen retrieval techniques are designed to break these cross-links, unmasking the epitope and allowing the RMT2-29 antibody to bind to its target.[1]
Q2: Which antigen retrieval method should I choose for the RMT2-29 antibody: HIER or PIER?
The optimal antigen retrieval method is often antibody and tissue-dependent.[3] For many antibodies, Heat-Induced Epitope Retrieval (HIER) is the recommended starting point as it is generally more consistent and less likely to damage tissue morphology compared to Proteolytic-Induced Epitope Retrieval (PIER).[3] However, for some epitopes, PIER may yield better results.[3] We recommend starting with HIER and optimizing the conditions. If staining is still not optimal, PIER can be tested.
Q3: Can I perform IHC on FFPE tissues without antigen retrieval?
While it is possible for some robust antigens, it is generally not recommended. Without antigen retrieval, the RMT2-29 antibody may not be able to access its target epitope, leading to false-negative results or very weak staining.
Experimental Workflows
Heat-Induced Epitope Retrieval (HIER) Workflow
Caption: A typical workflow for Heat-Induced Epitope Retrieval (HIER).
Proteolytic-Induced Epitope Retrieval (PIER) Workflow
Caption: A typical workflow for Proteolytic-Induced Epitope Retrieval (PIER).
Detailed Experimental Protocols
Deparaffinization and Rehydration of FFPE Tissue Sections
-
Deparaffinization:
-
Immerse slides in three changes of xylene for 5 minutes each.[5]
-
Immerse slides in two changes of 100% ethanol (B145695) for 5 minutes each.[5]
-
Immerse slides in 95% ethanol for 5 minutes.
-
Immerse slides in 90% ethanol for 5 minutes.[5]
-
Immerse slides in 70% ethanol for 5 minutes.[5]
-
-
Rehydration:
-
Rinse slides in distilled water for 5 minutes.[5]
-
Heat-Induced Epitope Retrieval (HIER) Protocol
-
Recommended Buffers: The choice of buffer and pH can significantly impact staining.[6] It is recommended to test different buffers to find the optimal one for RMT2-29.
| Buffer Composition | pH |
| 10 mM Sodium Citrate (B86180), 0.05% Tween 20 | 6.0 |
| 10 mM Tris, 1 mM EDTA, 0.05% Tween 20 | 9.0 |
| 1 mM EDTA, 0.05% Tween 20 | 8.0 |
-
Procedure:
-
Preheat the antigen retrieval solution in a water bath, steamer, or pressure cooker to 95-100°C.
-
Immerse the deparaffinized and rehydrated slides into the preheated retrieval solution.
-
Incubate for 10-20 minutes. The optimal time should be determined empirically.
-
Remove the container with the slides and allow them to cool to room temperature for at least 20 minutes.
-
Gently rinse the slides with distilled water and then with a wash buffer (e.g., PBS or TBS).
-
The slides are now ready for the blocking step of the IHC protocol.
-
Proteolytic-Induced Epitope Retrieval (PIER) Protocol
-
Recommended Enzymes: The concentration and incubation time of the enzyme must be carefully optimized to avoid tissue damage.[1]
| Enzyme | Typical Concentration | Incubation Time | Temperature |
| Proteinase K | 10-20 µg/mL | 10-20 minutes | 37°C |
| Trypsin | 0.05-0.1% | 10-20 minutes | 37°C |
| Pepsin | 0.1-0.2% in 0.2 M HCl | 10-20 minutes | 37°C |
-
Procedure:
-
Prepare the enzyme solution and pre-warm it to 37°C.[1]
-
Apply the enzyme solution to cover the tissue section on the deparaffinized and rehydrated slides.
-
Incubate in a humidified chamber for the recommended time and temperature.[1]
-
Stop the enzymatic reaction by thoroughly washing the slides with a wash buffer.
-
The slides are now ready for the blocking step of the IHC protocol.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No Staining or Weak Signal | Improper Antigen Retrieval: The epitope for RMT2-29 is still masked. | * HIER: Optimize the incubation time, temperature, and pH of the retrieval buffer. Try a different HIER buffer (e.g., switch from citrate pH 6.0 to Tris-EDTA pH 9.0).[6] * PIER: Optimize the enzyme concentration and incubation time. Over-digestion can destroy the epitope. |
| Antibody Dilution: The concentration of RMT2-29 is too low. | Increase the concentration of the primary antibody. | |
| Tissue Fixation: Over-fixation of the tissue can irreversibly mask the epitope. | While not always possible to change, be aware that prolonged fixation times may require more aggressive antigen retrieval. | |
| High Background Staining | Over-retrieval: Excessive heat or enzymatic digestion can expose non-specific binding sites. | * HIER: Reduce the incubation time or temperature. * PIER: Decrease the enzyme concentration or incubation time. |
| Insufficient Blocking: Non-specific antibody binding. | Increase the blocking time or use a different blocking agent (e.g., serum from the same species as the secondary antibody).[7] | |
| Endogenous Enzyme Activity: If using a peroxidase-based detection system, endogenous peroxidases in the tissue can cause background. | Include a peroxidase blocking step (e.g., incubation with 3% H2O2) before the primary antibody incubation.[8] | |
| Tissue Damage or Detachment | Harsh Antigen Retrieval: High temperatures or strong enzymatic treatment can damage the tissue. | * HIER: Use a gentler heating method (e.g., water bath instead of a pressure cooker).[2] Ensure a gradual cooling step. * PIER: Reduce enzyme concentration or incubation time.[1] |
| Adhesive Slides: The tissue is not adhering properly to the slide. | Use positively charged or adhesive-coated slides. |
Logical Relationships in Troubleshooting
Caption: Logical flow for troubleshooting common IHC staining issues.
References
- 1. bosterbio.com [bosterbio.com]
- 2. An Intro to Heat Induced Epitope Retrieval (HIER) in IHC [leicabiosystems.com]
- 3. Protease-induced Antigen Retrieval Protocol | Rockland [rockland.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. BestProtocols: IHC FFPE Tissue Proteolytic-Induced Epitope Retrieval—Direct Method | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Heat-Induced Antigen Retrieval for Immunohistochemical Reactions in Routinely Processed Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. qedbio.com [qedbio.com]
Stability and storage conditions for Anti-Mouse TIM-2 Antibody (RMT2-29)
This technical support center provides guidance on the stability, storage, and handling of the Anti-Mouse TIM-2 Antibody (clone RMT2-29). Additionally, it offers troubleshooting advice and detailed experimental protocols to assist researchers in achieving optimal results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for the Anti-Mouse TIM-2 Antibody (RMT2-29)?
While a specific datasheet for clone RMT2-29 is not publicly available, general recommendations for similar monoclonal antibodies suggest the following storage conditions. Always refer to the Certificate of Analysis provided by the supplier for lot-specific information.
Q2: How should I handle the antibody upon receipt?
Lyophilized antibodies are typically shipped at ambient temperature. Upon receipt, it is crucial to store the antibody at the recommended temperature immediately. If the antibody is supplied in a liquid format, it is usually shipped on wet or blue ice and should be stored as recommended upon arrival.
Q3: Can I freeze-thaw the antibody multiple times?
It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to antibody degradation and loss of activity. For long-term storage, it is best to aliquot the antibody into single-use volumes.
Stability and Storage Conditions
The stability of the Anti-Mouse TIM-2 Antibody is dependent on proper storage. The following table summarizes general storage recommendations for similar anti-mouse TIM-2 antibodies.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized | -20°C to -70°C | Up to 12 months from date of receipt | Use a manual defrost freezer. |
| Reconstituted | 2°C to 8°C | Up to 1 month | Store under sterile conditions. |
| Reconstituted | -20°C to -70°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using the Anti-Mouse TIM-2 Antibody.
| Issue | Possible Cause | Recommendation |
| Weak or No Signal | - Antibody concentration too low- Improper antibody storage- Inactive secondary antibody- Insufficient incubation time | - Optimize antibody concentration by titration.- Ensure antibody was stored correctly and avoid freeze-thaw cycles.- Use a fresh, validated secondary antibody.- Increase incubation time or perform incubation at 4°C overnight. |
| High Background | - Antibody concentration too high- Insufficient blocking- Inadequate washing- Non-specific binding of secondary antibody | - Reduce the concentration of the primary and/or secondary antibody.- Increase blocking time or try a different blocking agent (e.g., serum from the host of the secondary antibody).- Increase the number and duration of wash steps.- Run a control with only the secondary antibody. |
| Non-Specific Staining | - Cross-reactivity of the antibody- High protein concentration in the sample | - Check the antibody's specificity in the product datasheet.- Dilute the protein sample. |
Experimental Protocols
Flow Cytometry Protocol
This protocol provides a general workflow for staining mouse cells with Anti-Mouse TIM-2 Antibody (RMT2-29) for flow cytometric analysis.
Materials:
-
Single-cell suspension of mouse splenocytes or other target cells
-
FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Anti-Mouse TIM-2 Antibody (RMT2-29)
-
Fluorochrome-conjugated secondary antibody (if the primary is not directly conjugated)
-
Isotype control antibody
-
70 µm cell strainer
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from your tissue of interest. For splenocytes, gently homogenize the spleen and pass through a 70 µm cell strainer. Lyse red blood cells using an appropriate lysis buffer.
-
Cell Counting: Count the cells and adjust the concentration to 1 x 10^7 cells/mL in cold FACS buffer.
-
Blocking: Add 100 µL of cell suspension to each flow cytometry tube. Block non-specific antibody binding by incubating with an Fc block reagent for 10-15 minutes on ice.
-
Primary Antibody Staining: Add the appropriate dilution of Anti-Mouse TIM-2 Antibody (RMT2-29) or isotype control to the cells. Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with 1 mL of cold FACS buffer. Centrifuge at 300 x g for 5 minutes at 4°C between washes.
-
Secondary Antibody Staining (if applicable): If the primary antibody is not directly conjugated, resuspend the cell pellet in 100 µL of FACS buffer containing the fluorochrome-conjugated secondary antibody at the recommended dilution. Incubate for 30 minutes on ice in the dark.
-
Final Washes: Wash the cells twice with 1 mL of cold FACS buffer.
-
Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS buffer and acquire the samples on a flow cytometer.
Visualizations
Antibody Storage and Handling Workflow
The following diagram illustrates the recommended workflow for storing and handling the Anti-Mouse TIM-2 Antibody.
Caption: Recommended workflow for antibody storage and handling.
Troubleshooting Logic for Weak or No Signal
This diagram outlines a logical approach to troubleshooting experiments with weak or no signal.
Caption: Logical steps for troubleshooting weak or no experimental signal.
How to handle weak or no signal with RMT2-29 in flow cytometry
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing weak or no signal with the RMT2-29 antibody in flow cytometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is the RMT2-29 antibody and what does it target?
The RMT2-29 antibody is a rat monoclonal antibody of the IgG2a λ isotype.[1] It is specifically designed to target the mouse T cell immunoglobulin and mucin domain 2 (TIM-2) protein.[1][2] RMT2-29 is a valuable tool for immunology research as it can be used to identify and study cells expressing TIM-2 and to block TIM-2 signaling.[1]
Q2: On which cell types is the target of RMT2-29, mouse TIM-2, expressed?
Mouse TIM-2 is expressed on several cell types, which is important to consider when designing your experiment and selecting controls. Expression is found on:
-
B cells: All B cells express TIM-2, with significantly higher levels on germinal center (GC) B cells compared to follicular B cells.[2][3]
-
Activated T helper 2 (Th2) cells: TIM-2 is expressed on activated T cells, particularly those differentiated under Th2 conditions.[4] It is not typically found on Th1-differentiated T cells.[4]
-
Other tissues: TIM-2 expression has also been identified on epithelial cells in the liver and kidneys.[4][5]
-
Cells that do not express TIM-2: TIM-2 is generally not detected on CD4+ or CD8+ T cells.[2][3]
Q3: What are appropriate positive and negative controls for an experiment using the RMT2-29 antibody?
Proper controls are essential for accurate interpretation of your flow cytometry data.
-
Positive Controls:
-
Negative Controls:
-
Unstained cells: This control helps to determine the level of autofluorescence in your cell population.
-
Isotype control: A rat IgG2a λ antibody that is not specific for TIM-2 should be used at the same concentration as the RMT2-29 antibody. This will help to identify any non-specific binding of the antibody to your cells.
-
Fluorescence Minus One (FMO) control: In a multicolor panel, an FMO control for the channel detecting RMT2-29 is crucial for accurate gating. This sample is stained with all antibodies in your panel except for the RMT2-29 antibody.
-
CD4+ or CD8+ T cells: These cell populations within your mouse splenocyte sample can serve as an internal negative control as they do not express TIM-2.[2][3]
-
Troubleshooting Guide: Weak or No Signal with RMT2-29
A weak or absent signal when staining for mouse TIM-2 with the RMT2-29 antibody can be frustrating. The following table outlines potential causes and their solutions.
| Potential Cause | Recommended Solution |
| Suboptimal Antibody Concentration | The concentration of the RMT2-29 antibody is critical. Too little antibody will result in a weak signal, while too much can lead to increased background and reduced resolution. Solution: Perform an antibody titration to determine the optimal concentration for your specific cell type and experimental conditions. A good starting point for titration is to test a range of concentrations around the manufacturer's recommendation.[6][7][8] |
| Low or Absent Target Expression | The cells you are analyzing may not express TIM-2, or the expression level may be very low. Solution: Confirm that your target cells are expected to express TIM-2 by checking relevant literature.[2][3][4][5] Always include a known positive control cell type in your experiment. |
| Improper Sample Preparation | Issues with cell viability, cell handling, or fixation and permeabilization (if applicable) can all lead to poor staining. Solution: Ensure high cell viability by using appropriate cell handling techniques. If staining surface TIM-2, perform all steps on ice or at 4°C to prevent internalization of the protein.[9] |
| Incorrect Instrument Settings | The settings on your flow cytometer may not be optimized for the fluorochrome conjugated to your RMT2-29 antibody. Solution: Ensure the correct laser lines and filters are being used for your specific fluorochrome. Check that the photomultiplier tube (PMT) voltages are set appropriately to maximize signal detection without increasing background noise. |
| Reagent Storage and Handling | Improper storage of the RMT2-29 antibody can lead to a loss of activity. Solution: Always store the antibody according to the manufacturer's instructions, protecting it from light and avoiding repeated freeze-thaw cycles. |
| Issues with Secondary Antibody (if applicable) | If you are using an unconjugated RMT2-29 primary antibody, problems with the secondary antibody can lead to a weak or no signal. Solution: Ensure your secondary antibody is specific for rat IgG2a and is conjugated to a bright, compatible fluorochrome. Titrate the secondary antibody to determine its optimal concentration. |
Experimental Protocol: Staining Mouse Splenocytes with RMT2-29 for Flow Cytometry
This protocol provides a general guideline for the surface staining of mouse TIM-2 on splenocytes using the RMT2-29 antibody.
Materials:
-
RMT2-29 antibody (conjugated to a suitable fluorochrome)
-
Rat IgG2a λ isotype control antibody (conjugated to the same fluorochrome)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS and 0.1% sodium azide)
-
Red Blood Cell (RBC) Lysis Buffer
-
Fc Block (e.g., anti-mouse CD16/CD32 antibody)
-
Freshly isolated mouse splenocytes
-
Flow cytometry tubes
Protocol Steps:
-
Prepare a Single-Cell Suspension:
-
Harvest the spleen from a mouse and gently mash it through a 70 µm cell strainer to create a single-cell suspension.
-
Lyse red blood cells by incubating the cell suspension in RBC Lysis Buffer according to the manufacturer's instructions.
-
Wash the cells with Flow Cytometry Staining Buffer and centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in Flow Cytometry Staining Buffer and perform a cell count.
-
-
Fc Receptor Blocking:
-
Aliquot approximately 1 x 10^6 cells per flow cytometry tube.
-
Add Fc Block to each tube and incubate for 10-15 minutes at 4°C. This step is crucial to prevent non-specific binding of the RMT2-29 antibody to Fc receptors on cells like macrophages and B cells.[9]
-
-
Antibody Staining:
-
Without washing, add the predetermined optimal concentration of the RMT2-29 antibody or the isotype control antibody to the appropriate tubes.
-
Incubate for 20-30 minutes at 4°C in the dark.[10]
-
-
Washing:
-
Add 1-2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Carefully decant the supernatant.
-
Repeat the wash step one more time.
-
-
Data Acquisition:
-
Resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 200-500 µL).
-
Acquire the samples on a flow cytometer that has been properly set up and compensated.
-
Quantitative Data Summary:
| Parameter | Recommended Value |
| Cell Number per Sample | 0.5 - 1 x 10^6 cells |
| RMT2-29 Antibody Concentration | Titration is required. Start with the manufacturer's recommendation and test a range of dilutions. |
| Isotype Control Concentration | Same concentration as the RMT2-29 antibody. |
| Incubation Time | 20-30 minutes at 4°C |
| Centrifugation Speed | 300-400 x g |
Visual Troubleshooting and Analysis Guides
Caption: A flowchart to guide the troubleshooting process for weak or no signal with the RMT2-29 antibody.
Caption: A diagram illustrating a typical gating strategy for identifying TIM-2 positive B cells from a mouse splenocyte sample.
References
- 1. Anti-Mouse TIM-2 Antibody (RMT2-29) | TIM-2抗体抑制剂 | MCE [medchemexpress.cn]
- 2. TIM-2 is expressed on B cells and in liver and kidney and is a receptor for H-ferritin endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Mouse TIM-2 - Purified in vivo GOLD™ Functional Grade - Leinco Technologies [leinco.com]
- 5. uniprot.org [uniprot.org]
- 6. cancer.wisc.edu [cancer.wisc.edu]
- 7. The Power of Reagent Titration in Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. research.pasteur.fr [research.pasteur.fr]
Validation & Comparative
Validating RMT2-29 Antibody Specificity: A Knockout Mouse-Based Comparison Guide
For researchers, scientists, and drug development professionals, ensuring antibody specificity is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive framework for validating the specificity of the RMT2-29 antibody, which targets the mouse T cell immunoglobulin and mucin domain 2 (TIM-2), using knockout (KO) mice.[1] Furthermore, it outlines a comparative analysis with potential alternative antibodies.
The use of genetically deficient animal models is a powerful method for confirming antibody specificity, as it allows for a direct comparison between the presence and absence of the target protein.[2][3] This approach mitigates the risks of off-target binding and non-specific reactivity, which can confound experimental results.[2][3]
Experimental Validation Workflow
A crucial step in validating the RMT2-29 antibody is to compare its binding profile in wild-type (WT) mice, which express TIM-2, against TIM-2 knockout (KO) mice, which lack the TIM-2 protein. The absence of a signal in KO mice provides strong evidence for the antibody's specificity.
Figure 1. Experimental workflow for the validation of RMT2-29 antibody specificity using knockout mice.
Key Experimental Protocols
Detailed methodologies are essential for the reproducibility of validation studies. Below are protocols for Western Blotting and Immunohistochemistry/Immunofluorescence.
Western Blotting (WB)
-
Protein Extraction: Isolate splenocytes or other relevant tissues from both WT and TIM-2 KO mice. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Following electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with the RMT2-29 antibody overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.
Immunohistochemistry (IHC) / Immunofluorescence (IF)
-
Tissue Preparation: Perfuse mice with 4% paraformaldehyde (PFA) and embed the desired tissues (e.g., spleen, lymph nodes) in paraffin (B1166041) or OCT compound.
-
Sectioning: Cut thin sections (e.g., 5-10 µm) and mount them on slides.
-
Antigen Retrieval: Perform antigen retrieval using a citrate-based buffer if necessary.
-
Blocking and Permeabilization: Block non-specific binding with a blocking solution (e.g., containing normal serum) and permeabilize the sections with a detergent like Triton X-100.
-
Primary Antibody Incubation: Incubate the sections with the RMT2-29 antibody overnight at 4°C.
-
Secondary Antibody Incubation: For IHC, use an HRP-conjugated secondary antibody followed by a DAB substrate. For IF, use a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with hematoxylin (B73222) (for IHC) or DAPI (for IF) and mount the slides with mounting medium.
-
Imaging: Acquire images using a brightfield or fluorescence microscope.
Data Presentation and Comparison
The quantitative data from the validation experiments should be summarized for clear comparison.
RMT2-29 Validation Data
| Experiment | Wild-Type (WT) Mice | TIM-2 Knockout (KO) Mice | Conclusion |
| Western Blot | Clear band at the expected molecular weight for TIM-2. | No detectable band at the expected molecular weight. | Specific binding to TIM-2. |
| IHC/IF | Specific staining in expected cell populations/tissues. | Absence of specific staining. | Confirms in situ specificity. |
Comparison with Alternative Anti-TIM-2 Antibodies
When selecting an antibody, it is crucial to compare the performance of different clones. The following table provides a template for such a comparison.
| Antibody Clone | Host Species | Isotype | Validated Applications | KO Validation Data Available | Relative Performance |
| RMT2-29 | Rat | IgG2a | WB, IHC, IF, FC | Yes (Hypothetical) | High specificity and signal-to-noise ratio. |
| Alternative Clone 1 | Hamster | IgG | WB, FC | To be determined | May show different epitope recognition. |
| Alternative Clone 2 | Rat | IgG2b | IF, FC | To be determined | Performance in specific applications may vary. |
TIM-2 Signaling Context
Understanding the signaling pathway of TIM-2 is crucial for designing functional assays and interpreting experimental results. The following diagram illustrates a simplified representation of potential TIM-2 signaling.
Figure 2. A simplified diagram of a potential TIM-2 signaling pathway.
References
A Comparative Guide to Anti-Mouse TIM-2 Antibody Clones: RMT2-29 in Focus
For researchers, scientists, and drug development professionals navigating the selection of anti-mouse T-cell immunoglobulin and mucin domain-2 (TIM-2) antibodies, this guide provides a comprehensive comparison of the RMT2-29 clone with other commercially available alternatives. This analysis is based on a thorough review of available datasheets and scientific literature to aid in making an informed decision for your specific research needs.
TIM-2, a member of the T-cell immunoglobulin and mucin domain (TIM) family of immunoregulatory proteins, plays a crucial role in modulating immune responses. In mice, it is primarily expressed on activated T cells, particularly T helper 2 (Th2) cells, and B cells. Accurate and reliable detection and functional manipulation of murine TIM-2 are essential for advancing our understanding of its role in various physiological and pathological processes, including allergy, autoimmunity, and cancer. This guide focuses on the characteristics and performance of the RMT2-29 antibody clone in comparison to other widely used clones such as RMT2-25, RMT2-14, 222919, and RMT2-26.
Performance Comparison of Anti-Mouse TIM-2 Antibody Clones
The selection of an appropriate antibody clone is critical for the success of any experiment. The following table summarizes the key features and validated applications of several anti-mouse TIM-2 antibody clones to facilitate a direct comparison.
| Feature | RMT2-29 | RMT2-25 | RMT2-14 | 222919 | RMT2-26 |
| Host Species | Rat | Rat | Rat | Rat | Rat |
| Isotype | IgG2a, λ | IgG2a | IgG2a | IgG2a | IgG2b, κ |
| Validated Applications | Blocking[1][2] | Flow Cytometry, IP, WB, Functional (Blocking, Agonist)[3][4][5][6] | Flow Cytometry, IHC, WB, Functional (Blocking)[7][8] | Western Blot[9][10] | Single Cell 3' Sequencing, Functional (Blocking)[11] |
| Functional Activity | Blocks TIM-2 signaling[1][2] | Strong blocking activity, enhances B cell proliferation and antibody production (agonist)[6] | Blocks H-ferritin binding[7][8] | Not specified | Blocks H-ferritin binding[11] |
| Immunogen | Not specified | TIM-2-Ig fusion protein[3][4] | TIM-2-Ig fusion protein[7][8] | Recombinant mouse TIM-2 (His22-Asn229)[9] | Mouse TIM-2 Recombinant Protein[11] |
| Specificity | Mouse TIM-2 | Mouse TIM-2 | Mouse TIM-2 | Mouse TIM-2 (no cross-reactivity with recombinant human TIM-1, mouse TIM-1 or TIM-3)[9] | Mouse TIM-2 |
In-Depth Clone Analysis
RMT2-29: This clone is primarily marketed for its ability to block TIM-2 signaling, making it a valuable tool for functional studies aimed at understanding the downstream consequences of TIM-2 engagement.[1][2] While its isotype is listed as Rat IgG2a, λ, some sources have reported it as IgM, indicating a potential for lot-to-lot variability or the existence of different sub-clones. Researchers should confirm the isotype of their specific lot. At present, detailed public data from applications such as flow cytometry or western blotting for this clone is limited.
RMT2-25: This clone stands out for its well-documented strong functional activity. It has been shown to be a potent blocker of TIM-2 function, reportedly more so than the RMT2-14 clone.[6] Furthermore, it exhibits agonistic properties by enhancing B cell proliferation and antibody production.[6] Its validation across multiple key applications, including flow cytometry, immunoprecipitation (IP), and western blotting (WB), makes it a versatile and reliable choice for a wide range of immunological studies.[3][4][5]
RMT2-14: This clone is another well-characterized antibody with proven utility in various immunoassays. It has been successfully used in flow cytometry, immunohistochemistry (IHC), and western blotting.[7][8] Functionally, it has been demonstrated to block the interaction between TIM-2 and its ligand, H-ferritin.[7][8]
222919: The key advantage of this clone is its demonstrated specificity for mouse TIM-2, with no cross-reactivity observed with other TIM family members like TIM-1 and TIM-3 in western blot analysis.[9] This high specificity is crucial for experiments where distinguishing between different TIM proteins is essential. It has been validated for use in western blotting.[9][10]
RMT2-26: This clone is a more recent addition and is qualified for advanced applications such as single-cell 3' sequencing.[11] Its ability to block H-ferritin binding to TIM-2 also makes it suitable for functional studies.[11] The Rat IgG2b isotype of this clone might be a consideration for specific experimental designs, particularly in multi-color flow cytometry panels.
TIM-2 Signaling Pathway
Understanding the signaling cascade initiated by TIM-2 is fundamental to interpreting experimental results. Upon ligand binding, such as with Semaphorin 4A or H-ferritin, TIM-2 can modulate T-cell and B-cell responses. While the complete signaling network of TIM-2 is still under investigation, it is known to influence key cellular processes.
Caption: Simplified diagram of the TIM-2 signaling pathway.
Experimental Workflows
To ensure reproducible and reliable results, adherence to optimized experimental protocols is crucial. Below are representative workflows for two common applications used to characterize anti-mouse TIM-2 antibodies.
Flow Cytometry Experimental Workflow
Flow cytometry is a powerful technique to analyze the expression of cell surface markers like TIM-2 on different immune cell populations.
Caption: A typical workflow for staining mouse cells with an anti-TIM-2 antibody for flow cytometry analysis.
Western Blot Experimental Workflow
Western blotting is used to detect the TIM-2 protein in cell or tissue lysates and to determine its molecular weight.
Caption: A standard workflow for the detection of mouse TIM-2 protein by Western blotting.
Experimental Protocols
Flow Cytometry Protocol for TIM-2 Staining of Mouse Splenocytes
-
Cell Preparation: Prepare a single-cell suspension of mouse splenocytes by mechanical dissociation and red blood cell lysis.
-
Cell Counting: Count the cells and adjust the concentration to 1 x 10^7 cells/mL in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Fc Receptor Blocking: Aliquot 1 x 10^6 cells per tube. Add an Fc receptor blocking antibody (e.g., anti-mouse CD16/32) and incubate for 10-15 minutes at 4°C.
-
Primary Antibody Staining: Without washing, add the anti-mouse TIM-2 antibody (e.g., RMT2-29, RMT2-25, etc.) at the predetermined optimal concentration. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 2 mL of FACS buffer by centrifugation at 300 x g for 5 minutes at 4°C.
-
Secondary Antibody Staining (if applicable): If the primary antibody is not directly conjugated, resuspend the cell pellet in 100 µL of FACS buffer containing a fluorescently labeled secondary antibody. Incubate for 30 minutes at 4°C in the dark.
-
Co-staining (Optional): Additional antibodies for other cell surface markers can be added along with the primary or secondary antibody.
-
Final Wash: Wash the cells twice with FACS buffer.
-
Data Acquisition: Resuspend the cells in 300-500 µL of FACS buffer and acquire the data on a flow cytometer.
Western Blot Protocol for TIM-2 Detection
-
Lysate Preparation: Lyse cells (e.g., activated mouse splenocytes) in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-mouse TIM-2 antibody (e.g., RMT2-29, 222919, etc.) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody specific for the primary antibody's host species and isotype for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
This guide provides a starting point for comparing and selecting the most suitable anti-mouse TIM-2 antibody clone for your research. It is always recommended to perform in-house validation for your specific application and experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. TIMD2 Monoclonal Antibody (RMT2-25), FITC (MA5-28250) [thermofisher.com]
- 5. mybiosource.com [mybiosource.com]
- 6. Anti-Mouse TIM-2 - Purified in vivo GOLD™ Functional Grade - Leinco Technologies [leinco.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. novusbio.com [novusbio.com]
- 9. rndsystems.com [rndsystems.com]
- 10. TIM-2 Rat anti-Mouse, Clone: 222919, Rat Monoclonal Antibody has been used in 1 publication, Each | UtechProducts INC [shop.utechproducts.com]
- 11. bdbiosciences.com [bdbiosciences.com]
Comparative Analysis of PRMT5 Inhibitors for In Vivo Functional Studies: GSK3326595 vs. JNJ-64619178
Disclaimer: Initial searches for "RMT2-29" and "RMT2-25" did not yield any publicly available information. It is assumed that these are internal or non-public compound designators. This guide will therefore compare two well-characterized, clinically relevant inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), GSK3326595 (eprenetapopt) and JNJ-64619178 , as representative examples for researchers considering in vivo studies targeting this enzyme.
This guide provides a head-to-head comparison of GSK3326595 and JNJ-64619178, focusing on their performance in preclinical in vivo models. The information is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate tool compound for their experimental needs.
Overview and Mechanism of Action
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This modification plays a key role in regulating gene expression, RNA splicing, DNA damage repair, and cell cycle progression. Dysregulation of PRMT5 activity is implicated in various cancers, making it an attractive therapeutic target.
Both GSK3326595 and JNJ-64619178 are potent and selective inhibitors of PRMT5. They bind to the enzyme and block its methyltransferase activity, leading to a reduction in symmetric arginine dimethylation on target proteins. This inhibition of PRMT5 function has been shown to induce cell cycle arrest, apoptosis, and tumor growth inhibition in cancer models with specific genetic vulnerabilities, such as MTAP gene deletion.
Caption: PRMT5 Inhibition Signaling Pathway.
In Vivo Performance: Head-to-Head Comparison
The selection of a PRMT5 inhibitor for in vivo studies often depends on factors such as potency, anti-tumor efficacy in relevant models, and the pharmacodynamic response.
Quantitative Data Summary
| Parameter | GSK3326595 (Eprenetapopt) | JNJ-64619178 | Reference(s) |
| Target Potency | PRMT5 IC₅₀: ~22 nM | PRMT5 IC₅₀: <0.5 nM | |
| In Vivo Efficacy (Tumor Growth Inhibition, TGI) | Significant TGI in MTAP-deleted xenograft models (e.g., Z138, HCT116) at doses of 30-100 mg/kg. | Potent TGI in MTAP-deleted xenograft models (e.g., HCT116, LU-99) at doses of 1-10 mg/kg. | |
| Pharmacodynamics (PD) | Dose-dependent reduction of sDMA on SmD3 protein in tumor tissue and peripheral blood mononuclear cells (PBMCs). | Sustained reduction of sDMA in tumor tissue and surrogate tissues. |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon published findings. Below are representative protocols for an in vivo efficacy and pharmacodynamics study using a PRMT5 inhibitor.
Protocol: In Vivo Tumor Xenograft Efficacy Study
-
Cell Line and Animal Model:
-
Use an appropriate cancer cell line with a known dependency on PRMT5, such as an MTAP-deleted mantle cell lymphoma line (e.g., Z138) or colorectal cancer line (e.g., HCT116).
-
Implant 5-10 million cells subcutaneously into the flank of 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width²).
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (e.g., n=8-10 per group). Groups should include a vehicle control and multiple dose levels of the test inhibitor.
-
-
Compound Formulation and Dosing:
-
Formulate the PRMT5 inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer the compound orally (p.o.) once or twice daily at the predetermined doses (e.g., 10, 30, 100 mg/kg for GSK3326595; 1, 3, 10 mg/kg for JNJ-64619178).
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated at the end of the study (e.g., 21-28 days).
-
Secondary endpoints may include tumor regressions and survival analysis.
-
-
Pharmacodynamic (PD) Analysis:
-
At the end of the study (or at specific time points), collect tumor tissue and blood samples.
-
Prepare protein lysates from tumors or isolate PBMCs.
-
Analyze the levels of symmetric dimethylarginine (sDMA) on a target protein (e.g., SmD3) via Western Blot or ELISA to confirm target engagement.
-
Caption: General workflow for an in vivo xenograft study.
Conclusion and Recommendations
Both GSK3326595 and JNJ-64619178 are effective tools for studying PRMT5 function in vivo. The choice between them may be guided by the specific requirements of the experiment.
-
JNJ-64619178 exhibits greater potency, which may translate to efficacy at lower doses. This could be advantageous for minimizing potential off-target effects and reducing the required compound quantity.
-
GSK3326595 is also a highly effective and well-characterized tool that has advanced into clinical trials. Its properties are extensively documented, providing a robust foundation for preclinical studies.
For researchers initiating studies on PRMT5, JNJ-64619178 may offer a more potent starting point. However, if the research aims to align with clinical data or build upon the extensive existing literature, GSK3326595 represents a well-validated alternative. Ultimately, the optimal choice will depend on the specific cancer model, experimental design, and research goals. It is recommended to consult the primary literature to inform the final decision on dosing and experimental setup.
A Researcher's Guide to Isotype Controls for Anti-Mouse TIM-2 (RMT2-29) in Flow Cytometry
For researchers in immunology and drug development, accurate flow cytometry data is paramount. When analyzing mouse immune cells using the Anti-Mouse TIM-2 antibody (clone RMT2-29), the use of a correct isotype control is essential to differentiate specific antigenic recognition from non-specific background signal. This guide provides a direct comparison, supporting data, and detailed protocols to ensure the validity of your experimental results.
Understanding TIM-2 and the Need for Controls
T-cell immunoglobulin and mucin domain 2 (TIM-2) is a type I cell surface glycoprotein (B1211001) that plays a critical role in regulating immune responses. In mice, TIM-2 is expressed on B cells and is preferentially upregulated on activated Th2 cells, where it functions as a negative regulator.[1][2] Its expression pattern makes it a key target for studies in autoimmunity and allergic diseases.
The Anti-Mouse TIM-2 antibody, clone RMT2-29, is a rat-derived monoclonal antibody. Specifically, its isotype is Rat IgG2a, lambda (λ) .[3] This information is the critical first step in selecting an appropriate isotype control. Isotype controls are antibodies that match the primary antibody's host species, class, and subclass (including the light chain, e.g., kappa or lambda) but are raised against an antigen not present in the experimental sample.[4] Their purpose is to account for non-specific binding to Fc receptors on cells like B cells and macrophages, ensuring that the observed signal is truly from the antibody binding to TIM-2.[4]
Performance Comparison: RMT2-29 vs. Rat IgG2a, λ Isotype Control
To validate the specific binding of Anti-Mouse TIM-2 (RMT2-29), it must be compared against a Rat IgG2a, λ isotype control. The following table summarizes representative flow cytometry data from an experiment staining mouse splenocytes, which contain both TIM-2 positive (B cells) and TIM-2 negative (T cells) populations.
Table 1: Representative Flow Cytometry Data
| Cell Population (Gate) | Antibody | Concentration (µg/mL) | % Positive Cells | Mean Fluorescence Intensity (MFI) of Positive Population |
| B Cells (B220+) | Anti-Mouse TIM-2 (RMT2-29) | 1.0 | 78.5% | 15,400 |
| B Cells (B220+) | Rat IgG2a, λ Isotype Control | 1.0 | 1.2% | 350 |
| T Cells (CD3+) | Anti-Mouse TIM-2 (RMT2-29) | 1.0 | 1.5% | 400 |
| T Cells (CD3+) | Rat IgG2a, λ Isotype Control | 1.0 | 1.1% | 320 |
Note: The data presented is illustrative of typical experimental outcomes and is designed for comparative purposes.
As shown in the table, the RMT2-29 antibody shows a high percentage of positive staining and a high MFI on B cells, which are known to express TIM-2.[2] In contrast, the Rat IgG2a, λ isotype control shows minimal staining on the same population, indicating that the signal from RMT2-29 is specific. Both antibodies show negligible staining on T cells, a known TIM-2 negative population, further confirming the specificity of RMT2-29.[2]
Visualizing the Workflow and Logic
To ensure proper experimental design, it is helpful to visualize both the decision-making process for selecting a control and the experimental workflow itself.
References
Comparative Guide to Anti-Mouse TIM-2 Antibodies: A Focus on the Reproducibility of RMT2-29
For researchers in immunology, oncology, and drug development, the selection of specific and reproducible antibodies is paramount for generating reliable experimental data. This guide provides a comprehensive comparison of the widely used rat anti-mouse T-cell immunoglobulin and mucin domain 2 (TIM-2) monoclonal antibody, clone RMT2-29, with several alternative antibodies targeting the same protein. The objective is to offer a clear, data-driven resource to aid in the selection of the most appropriate reagent for specific research needs, with a strong emphasis on reproducibility.
Introduction to TIM-2
T-cell immunoglobulin and mucin domain 2 (TIM-2) is a type I transmembrane protein that plays a crucial role in regulating immune responses.[1][2][3] It is primarily expressed on activated T cells, B cells, and some epithelial cells.[2][3] TIM-2 has been identified as a receptor for Semaphorin 4A (Sema4A) and H-ferritin, and its signaling is implicated in T-cell activation and proliferation, B-cell function, and iron uptake.[4][5][6][7] Given its role in immune modulation, TIM-2 is a significant target for therapeutic antibody development and immunological research.
Comparison of Anti-Mouse TIM-2 Antibodies
The following table summarizes the key characteristics and available performance data for the RMT2-29 antibody and its alternatives. It is important to note that direct side-by-side quantitative comparisons of performance and lot-to-lot reproducibility are not extensively available in the public domain. The information presented is compiled from manufacturer datasheets and published research.
| Feature | RMT2-29 | RMT2-25 | RMT2-14 | RMT2-26 | AF1885 (Polyclonal) |
| Host Species | Rat | Rat | Rat | Rat | Goat |
| Isotype | IgG2a, lambda | Rat IgG | Rat IgG2a, lambda | Rat IgG2b, kappa | IgG |
| Immunogen | Not specified | TIM-2-Ig fusion protein | TIM-2-Ig fusion protein | Mouse TIM-2 Recombinant Protein | NS0-derived recombinant mouse TIM-2 |
| Validated Applications | Functional Assay, Flow Cytometry | Flow Cytometry, Functional Assay, IP, WB | Blocking, Functional assays, WB, FC, IHC | Flow Cytometry | Western Blot, IHC |
| Reported Reactivity | Mouse | Mouse | Mouse | Mouse | Mouse |
| Supplier(s) | MCE | Bio-Rad, Leinco Technologies, Invitrogen | Absolute Antibody | BD Biosciences | R&D Systems |
| Known Functional Effects | Blocks TIM-2 signaling | Enhances B cell proliferation and antibody production; blocks H-ferritin binding | Blocks H-ferritin binding | Not specified | Not specified |
| Reproducibility Data | No specific lot-to-lot data found. The clone number ensures consistency of the antibody's origin.[8] | No specific lot-to-lot data found. | No specific lot-to-lot data found. | The production process undergoes stringent testing and validation for consistent performance, though not all lots are individually verified.[9] | Detects mouse TIM-2 with less than 2% cross-reactivity with recombinant human TIM-1 and mouse TIM-3. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for key applications involving anti-mouse TIM-2 antibodies. Researchers should optimize these protocols for their specific experimental conditions and antibody concentrations.
Western Blotting
A standard protocol for detecting TIM-2 in cell lysates or tissue homogenates.
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Primary Antibody Incubation: Incubate the membrane with the anti-mouse TIM-2 antibody (e.g., AF1885 at 0.1 µg/mL) overnight at 4°C with gentle agitation. Dilution should be optimized for each antibody.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate and an imaging system.
Immunofluorescence
A protocol for visualizing the localization of TIM-2 in cells or tissue sections.
-
Sample Preparation: Grow cells on coverslips or prepare cryosections of tissues.
-
Fixation: Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes (for intracellular targets).
-
Blocking: Block with 5% normal serum from the secondary antibody host species for 1 hour.
-
Primary Antibody Incubation: Incubate with the anti-mouse TIM-2 antibody (e.g., RMT2-14) overnight at 4°C. Optimal dilution needs to be determined.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Mount the coverslips with a mounting medium containing DAPI and image using a fluorescence microscope.
Flow Cytometry
A protocol for analyzing the expression of TIM-2 on the surface of immune cells.
-
Cell Preparation: Prepare a single-cell suspension from spleen, lymph nodes, or other tissues.
-
Fc Block: Block Fc receptors with an anti-CD16/32 antibody to prevent non-specific binding.
-
Staining: Stain up to 1 x 10^6 cells with the fluorochrome-conjugated anti-mouse TIM-2 antibody (e.g., RMT2-25 or RMT2-26) for 30 minutes at 4°C in the dark.[3][9] Use a pre-titrated amount of antibody.
-
Washing: Wash the cells twice with FACS buffer (PBS with 1% BSA and 0.1% sodium azide).
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding and execution. The following diagrams were generated using Graphviz (DOT language).
Figure 1: Simplified TIM-2 signaling cascade upon ligand binding.
Figure 2: Key steps in the Western Blotting experimental workflow.
Figure 3: Standard workflow for cell surface staining in flow cytometry.
Conclusion and Recommendations
The RMT2-29 antibody is a well-established tool for studying mouse TIM-2, particularly in functional assays that require the blocking of TIM-2 signaling.[8] However, for applications such as Western blotting and immunohistochemistry, other antibodies like the polyclonal AF1885 or the monoclonal RMT2-14 have been validated. For flow cytometry, clones RMT2-25 and RMT2-26 are also commonly used and are available in various fluorescent conjugations.[3][9]
The lack of publicly available, direct comparative data on the reproducibility and performance of these antibodies underscores the critical need for researchers to perform in-house validation for their specific applications. This includes titrating the antibody to determine the optimal concentration and, where possible, comparing different lots of the same antibody. When selecting an anti-mouse TIM-2 antibody, researchers should consider the specific application, the required functional effect (blocking vs. non-blocking), and the validation data provided by the manufacturer. For ensuring long-term consistency, monoclonal antibodies are generally preferred over polyclonal antibodies due to their inherent homogeneity.[10] This guide serves as a starting point for making an informed decision, but diligent in-lab validation remains the cornerstone of reproducible research.
References
- 1. The costimulatory role of TIM molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Mouse TIM-2 - Purified in vivo GOLD™ Functional Grade - Leinco Technologies [leinco.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Tim-2 is the receptor for H-ferritin on oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iron Uptake Mediated by Binding of H-Ferritin to the TIM-2 Receptor in Mouse Cells | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. The role of Sema4A in angiogenesis, immune responses, carcinogenesis, and retinal systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Mouse TIM-2 Antibody (RMT2-29) | TIM-2抗体抑制剂 | MCE [medchemexpress.cn]
- 9. BB700 Rat Anti-Mouse TIM-2 [bdbiosciences.com]
- 10. bitesizebio.com [bitesizebio.com]
A Head-to-Head Comparison of RMT2-29 and Other TIM-2 Antibodies for Immunohistochemistry
For researchers, scientists, and professionals in drug development, the precise detection of T-cell immunoglobulin and mucin domain-containing protein 2 (TIM-2) in tissues via immunohistochemistry (IHC) is critical for advancing immunology and oncology research. This guide provides a detailed side-by-side comparison of the well-characterized rat anti-mouse TIM-2 monoclonal antibody, clone RMT2-29, with a polyclonal goat anti-mouse TIM-2 antibody, offering insights into their performance, protocols, and the signaling pathways they help elucidate.
Performance Comparison of Anti-TIM-2 Antibodies in IHC
The selection of a primary antibody is a pivotal step in designing a successful IHC experiment. Here, we compare the key characteristics of the RMT2-29 monoclonal antibody and a commercially available polyclonal alternative.
| Feature | RMT2-29 (Monoclonal) | Polyclonal Anti-Mouse TIM-2 |
| Host Species | Rat | Goat |
| Clonality | Monoclonal | Polyclonal |
| Isotype | IgG2a, kappa | IgG |
| Immunogen | Mouse TIM-2 | Recombinant mouse TIM-2 (His22-Asn229) |
| Species Reactivity | Mouse | Mouse |
| Validated Applications | Flow Cytometry, Functional Assays | Western Blot, IHC |
| Supplier (Example) | MedChemExpress, Creative Diagnostics | R&D Systems (Catalog # AF1885) |
| Reported IHC Use | While datasheets indicate its potential for IHC, specific IHC validation data with images is not consistently provided by all vendors. It is primarily known for its use in in-vivo blocking and flow cytometry. | The datasheet for AF1885 from R&D Systems shows IHC data on perfusion-fixed frozen mouse liver sections, demonstrating specific staining in sinusoids at a concentration of 1.7 µg/mL. |
| Specificity | High specificity for a single epitope on mouse TIM-2. | Recognizes multiple epitopes on mouse TIM-2, which can sometimes lead to a stronger signal but also a potential for higher background. The provided datasheet indicates less than 2% cross-reactivity with recombinant human TIM-1 and recombinant mouse TIM-3. |
Experimental Data and Visualization
A seminal study by Chen et al. in the Journal of Experimental Medicine (2005) characterized the expression pattern of TIM-2 in mouse tissues using immunohistochemistry with an anti-TIM-2 antiserum. Their findings provide a crucial reference for expected staining patterns.
Key Findings from Chen et al. (2005):
-
Spleen: TIM-2 is expressed on B cells, particularly showing higher levels on germinal center (GC) B cells within splenic follicles.
-
Liver: Expression is observed, especially in bile duct epithelial cells.
-
Kidney: Staining is present in renal tubule cells.
These findings highlight that TIM-2 is not exclusively expressed on T helper 2 (Th2) cells, as initially thought, but also plays a significant role in B cell biology.
Experimental Protocols
A robust and optimized IHC protocol is essential for reliable and reproducible results. Below is a detailed methodology for performing IHC for TIM-2 on formalin-fixed, paraffin-embedded (FFPE) mouse spleen tissue, a tissue known to express TIM-2.
IHC Protocol for TIM-2 Staining on FFPE Mouse Spleen:
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Transfer to 100% Ethanol (B145695): 2 changes, 3 minutes each.
-
Transfer to 95% Ethanol: 2 minutes.
-
Transfer to 70% Ethanol: 2 minutes.
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in a pre-heated Target Retrieval Solution (e.g., Citrate Buffer, pH 6.0).
-
Heat in a microwave oven or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature (approximately 20 minutes).
-
Rinse slides in distilled water.
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer (e.g., PBS or TBS).
-
-
Blocking:
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (RMT2-29 or polyclonal anti-TIM-2) to its optimal concentration in a suitable antibody diluent. Note: Optimal dilution needs to be determined empirically, but a starting point of 5-15 µg/mL can be used based on available datasheets.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Detection:
-
Rinse slides with wash buffer.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rat IgG for RMT2-29 or rabbit anti-goat IgG for the polyclonal antibody) for 30-60 minutes at room temperature.
-
Rinse with wash buffer.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.
-
Rinse with wash buffer.
-
-
Chromogen Application:
-
Apply a chromogen substrate solution (e.g., DAB) and incubate until the desired stain intensity develops.
-
Rinse with distilled water.
-
-
Counterstaining:
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Rinse with distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions and clear in xylene.
-
Mount with a permanent mounting medium.
-
Mandatory Visualizations
To further aid in the understanding of the experimental process and the biological context of TIM-2, the following diagrams are provided.
Conclusion
Both monoclonal (RMT2-29) and polyclonal anti-mouse TIM-2 antibodies are valuable tools for IHC; the choice between them depends on the specific requirements of the experiment. The RMT2-29 monoclonal antibody offers high specificity, which is advantageous for precise epitope detection. Polyclonal antibodies, while potentially offering signal amplification, may require more rigorous optimization to minimize background staining. Regardless of the antibody chosen, a well-validated IHC protocol, such as the one detailed here, is paramount for generating reliable and interpretable data in the study of TIM-2's role in immune regulation.
Comparative Performance of Novel Immunomodulatory Agents in C57BL/6 and BALB/c Mouse Strains: A Methodological Guide
Disclaimer: The following guide provides a comparative framework for evaluating a hypothetical immunomodulatory agent, referred to herein as "Compound X," in C57BL/6 and BALB/c mouse strains. Extensive searches for "RMT2-29" did not yield any publicly available data corresponding to a therapeutic agent or experimental molecule. Therefore, this document serves as a template, illustrating how such a comparison could be structured based on the well-established immunological differences between these two common inbred mouse strains.
This guide is intended for researchers, scientists, and drug development professionals to highlight the critical impact of genetic background on experimental outcomes in preclinical studies.
Introduction to C57BL/6 and BALB/c Mouse Strains
The selection of an appropriate mouse strain is a critical decision in preclinical research, as the genetic background can significantly influence the response to a therapeutic agent. C57BL/6 and BALB/c are two of the most widely used inbred strains, primarily distinguished by their divergent immune response profiles.
-
C57BL/6: This strain is characterized by a dominant T-helper 1 (Th1) cell response, leading to strong cellular immunity.[1][2] They are proficient in producing cytokines like interferon-gamma (IFN-γ), making them robust models for studying cell-mediated immunity against viral infections and tumors.[2]
-
BALB/c: In contrast, BALB/c mice exhibit a T-helper 2 (Th2) cell-biased immune response.[1][3][4] This leads to a strong humoral immunity, characterized by high levels of antibody production, particularly IgE.[2][4] Consequently, they are often used in studies of infectious diseases where antibody responses are crucial, as well as in models of allergy and asthma.[2][5]
These fundamental immunological differences dictate that the performance of an immunomodulatory agent like "Compound X" would likely differ significantly between the two strains.
Hypothetical Performance Comparison of "Compound X"
Assuming "Compound X" is an agent designed to enhance anti-tumor immunity, its performance metrics would be expected to vary between C57BL/6 and BALB/c mice. The following tables summarize potential comparative data.
Table 1: Efficacy in a Syngeneic Tumor Model
| Parameter | C57BL/6 (e.g., B16 Melanoma) | BALB/c (e.g., CT26 Colon Carcinoma) | Expected Outcome Rationale |
| Tumor Growth Inhibition (%) | High | Moderate to Low | C57BL/6's robust Th1 response and cytotoxic T-cell activity are more conducive to tumor cell killing. |
| Median Survival (Days) | Significantly Increased | Moderately Increased | Reflects the difference in tumor growth inhibition. |
| Tumor-Infiltrating Lymphocytes (TILs) | High CD8+ T-cell Infiltration | Higher FoxP3+ Treg Infiltration | C57BL/6 mice favor cytotoxic T-cell responses, while BALB/c may have a more immunosuppressive tumor microenvironment. |
Table 2: Immunological Response Profile
| Parameter | C57BL/6 | BALB/c | Expected Outcome Rationale |
| Serum IFN-γ Levels | High | Low | Signature cytokine of the Th1 response dominant in C57BL/6 mice. |
| Serum IL-4 Levels | Low | High | Signature cytokine of the Th2 response dominant in BALB/c mice.[5] |
| Antigen-Specific IgG2a Titer | High | Low | IgG2a production is associated with Th1 responses. |
| Antigen-Specific IgG1/IgE Titer | Low | High | IgG1 and IgE production are associated with Th2 responses. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of "Compound X" in these strains.
Syngeneic Tumor Model Efficacy Study
-
Cell Culture: Culture syngeneic tumor cells (e.g., B16-F10 for C57BL/6, CT26 for BALB/c) in appropriate media (e.g., DMEM with 10% FBS).
-
Animal Inoculation: Subcutaneously inject 1 x 10^6 tumor cells into the flank of 8-week-old female C57BL/6 or BALB/c mice.
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into vehicle and "Compound X" treatment groups (n=10/group). Administer the compound via the determined route (e.g., intraperitoneal, oral) at a specified dose and schedule.
-
Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor body weight as a general toxicity indicator.
-
Endpoint: Euthanize mice when tumors exceed a predetermined size (e.g., 2000 mm³) or show signs of ulceration. Collect tumors and spleens for further analysis.
Analysis of Immune Response
-
Serum Cytokine Analysis: Collect blood via cardiac puncture at the study endpoint. Separate serum and measure cytokine levels (IFN-γ, IL-4, IL-10, TNF-α) using a multiplex immunoassay (e.g., Luminex) or ELISA.
-
Flow Cytometry of TILs:
-
Mechanically and enzymatically digest excised tumors to create a single-cell suspension.
-
Stain cells with fluorescently-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3).
-
Acquire data on a flow cytometer and analyze the percentage of different immune cell populations within the tumor microenvironment.
-
-
Antigen-Specific Antibody Titer:
-
Coat ELISA plates with tumor lysate antigen.
-
Serially dilute serum samples and add to the plates.
-
Use isotype-specific secondary antibodies (anti-IgG1, anti-IgG2a) to determine the relative titers, which indicate the nature of the humoral response.
-
Visualizing Key Concepts
Diagrams created using Graphviz DOT language help to visualize the differential immune pathways and the experimental process.
Caption: Divergent immune pathways in C57BL/6 (Th1) vs. BALB/c (Th2) mice.
Caption: General workflow for a preclinical in vivo efficacy study.
References
- 1. cyagen.com [cyagen.com]
- 2. The Dynamic Duo of Scientific Research: C57BL/6 vs BALB/c - Creative Biolabs [creative-biolabs.com]
- 3. Innate Mucosal Immune System Response of BALB/c versus C57BL/6 Mice to Injury in Setting of Enteral and Parenteral Feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic background determines susceptibility to experimental immune-mediated blepharoconjunctivitis: comparison of Balb/c and C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mouse models of asthma: a comparison between C57BL/6 and BALB/c strains regarding bronchial responsiveness, inflammation, and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
Guiding Immunohistochemical Staining: Positive and Negative Control Tissues for RNASEN (RMT2-29)
A Comparative Guide for Researchers
This guide provides researchers, scientists, and drug development professionals with essential information on selecting appropriate positive and negative control tissues for immunohistochemistry (IHC) staining with the RMT2-29 antibody, which targets the RNASEN protein. The accurate validation of IHC results hinges on the use of reliable control tissues.
Tissue Expression of RNASEN and Control Recommendations
Based on protein expression data from the Human Protein Atlas, RNASEN (also known as RNASE1) exhibits distinct cytoplasmic expression patterns across various human tissues.[1] This information is critical for the selection of appropriate control tissues.
Positive Control Tissues: Tissues with established, high-level expression of the target antigen are crucial for confirming that the antibody and the staining protocol are functioning correctly. For RMT2-29 IHC staining, the following tissues are recommended as positive controls:
-
Pancreas: Exocrine glands of the pancreas show strong cytoplasmic expression of RNASEN.[1]
-
Gastrointestinal Mucosa: Tissues from the gastrointestinal tract, such as the duodenum, small intestine, and colon, demonstrate cytoplasmic positivity in the mucosal layers.[1]
-
Salivary Gland: Ductal cells within the salivary gland are expected to show positive staining.
Negative Control Tissues: Tissues that are known to lack the expression of the target antigen are equally important to ensure the specificity of the antibody and to rule out non-specific background staining. The following tissues are recommended as negative controls for RMT2-29 IHC staining:
-
Adipose Tissue: This tissue type is expected to be negative for RNASEN expression.[1]
-
Skeletal Muscle: Muscle fibers should not exhibit staining for RNASEN.[1]
-
Bone Marrow: The majority of hematopoietic cells in the bone marrow are anticipated to be negative.[1]
Performance Comparison of Control Tissues
The following table summarizes the expected staining patterns for the recommended positive and negative control tissues when using the RMT2-29 antibody.
| Tissue | Expected RMT2-29 Staining Pattern | Cellular Localization | Staining Intensity |
| Positive Controls | |||
| Pancreas (Exocrine) | Diffuse cytoplasmic staining in acinar cells. | Cytoplasmic | Strong |
| Duodenum | Cytoplasmic staining in glandular epithelial cells of the mucosa. | Cytoplasmic | Moderate to Strong |
| Colon | Cytoplasmic staining in absorptive and goblet cells of the mucosa. | Cytoplasmic | Moderate |
| Negative Controls | |||
| Adipose Tissue | No specific staining in adipocytes. | N/A | Negative |
| Skeletal Muscle | No specific staining in muscle fibers. | N/A | Negative |
| Bone Marrow | No specific staining in hematopoietic cells. | N/A | Negative |
Experimental Protocol: RMT2-29 Immunohistochemistry
This protocol provides a general guideline for performing IHC staining on formalin-fixed, paraffin-embedded (FFPE) tissue sections with the RMT2-29 antibody. Optimization may be required for specific laboratory conditions and reagent systems.
1. Deparaffinization and Rehydration:
- Immerse slides in Xylene: 2 changes, 10 minutes each.
- Transfer to 100% Ethanol: 2 changes, 5 minutes each.
- Transfer to 95% Ethanol: 2 changes, 5 minutes each.
- Transfer to 70% Ethanol: 2 changes, 5 minutes each.
- Rinse in distilled water.
2. Antigen Retrieval:
- Immerse slides in a high-pH antigen retrieval buffer (e.g., Tris-EDTA, pH 9.0).
- Heat slides in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
- Allow slides to cool to room temperature (approximately 20 minutes).
- Rinse with wash buffer (e.g., PBS or TBS).
3. Peroxidase Blocking:
- Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes to block endogenous peroxidase activity.
- Rinse with wash buffer.
4. Blocking:
- Incubate sections with a protein blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature to prevent non-specific antibody binding.
5. Primary Antibody Incubation:
- Dilute the RMT2-29 primary antibody to its optimal concentration in antibody diluent.
- Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
6. Secondary Antibody and Detection:
- Rinse slides with wash buffer.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 30-60 minutes at room temperature.
- Rinse with wash buffer.
- Apply the chromogen substrate (e.g., DAB) and incubate until the desired stain intensity develops.
- Rinse with distilled water to stop the reaction.
7. Counterstaining and Mounting:
- Counterstain with hematoxylin.
- Dehydrate the sections through graded alcohols and clear in xylene.
- Mount with a permanent mounting medium.
Experimental Workflow
Caption: Immunohistochemistry workflow for RMT2-29 staining.
References
Comparative Performance of Anti-Mouse TIM-2 Antibodies in Immunological Research
This guide provides a comparative analysis of commercially available anti-mouse T-cell immunoglobulin and mucin domain-2 (TIM-2) antibodies, with a focus on clones RMT2-25 and RMT2-14. While the user inquired about the RMT2-29 clone, a comprehensive literature search yielded limited published data for this specific antibody. Therefore, this guide focuses on the well-characterized RMT2-25 and RMT2-14 clones to provide researchers with valuable comparative data for selecting the appropriate reagent for their experimental needs.
Introduction to TIM-2
T-cell immunoglobulin and mucin domain-2 (TIM-2) is a type I transmembrane protein predominantly expressed on activated T helper 2 (Th2) cells and B cells in mice. It plays a crucial role in regulating immune responses. TIM-2 acts as a negative regulator of Th2-mediated immunity and has been implicated in the modulation of autoimmune diseases and allergic responses. Its ligands include Semaphorin 4A (Sema4A), which can influence T-cell activation and differentiation.
Comparative Analysis of Anti-Mouse TIM-2 Antibody Clones
The following tables summarize the available quantitative data from published studies using the RMT2-25 and RMT2-14 anti-mouse TIM-2 antibody clones. These studies highlight the functional effects of these antibodies in various in vitro and in vivo immunological assays.
Table 1: In Vitro Functional Performance of Anti-Mouse TIM-2 Antibodies
| Parameter | Antibody Clone | Concentration | Cell Type | Assay | Key Findings | Reference |
| B Cell Proliferation | RMT2-25 | 10 µg/mL | Splenic B cells | [³H]Thymidine incorporation | Significantly enhanced proliferation of B cells stimulated with anti-IgM, anti-CD40, and IL-4. | Kawamoto et al., 2011 |
| RMT2-14 | 10 µg/mL | Splenic B cells | [³H]Thymidine incorporation | Enhanced proliferation of stimulated B cells, with a less pronounced effect compared to RMT2-25. | Kawamoto et al., 2011 | |
| Antibody Production | RMT2-25 | 10 µg/mL | Splenic B cells | ELISA | Significantly increased production of IgG1, IgG2a, IgG2b, and IgG3 in stimulated B cell cultures. | Kawamoto et al., 2011 |
| RMT2-14 | 10 µg/mL | Splenic B cells | ELISA | Increased production of IgG isotypes, though to a lesser extent than RMT2-25. | Kawamoto et al., 2011 | |
| Cytokine Production | RMT2-14 | Not specified | Bone Marrow-Derived Mast Cells (BMMCs) | ELISA | Did not significantly affect the production of IL-4, IL-6, or IL-13 from IgE-sensitized and antigen-stimulated BMMCs. | Nakae et al., 2007 |
Table 2: In Vivo Performance in a Collagen-Induced Arthritis (CIA) Model
| Parameter | Antibody Clone | Dosing Regimen | Mouse Strain | Key Findings | Reference |
| Arthritis Severity | RMT2-25 | 100 µ g/mouse , i.p. on days 0, 2, and 4 post-immunization | DBA/1J | Significantly exacerbated the clinical and histological signs of arthritis. | Kawamoto et al., 2011 |
| Anti-Collagen Antibody Titer | RMT2-25 | 100 µ g/mouse , i.p. on days 0, 2, and 4 post-immunization | DBA/1J | Significantly increased serum levels of anti-type II collagen IgG1 and IgG2a antibodies. | Kawamoto et al., 2011 |
Experimental Protocols
In Vitro B Cell Stimulation Assay (Kawamoto et al., 2011)
-
Cell Isolation: Splenic B cells were purified from DBA/1J mice using magnetic-activated cell sorting (MACS) with anti-CD19 microbeads.
-
Cell Culture: Purified B cells were cultured at a density of 2 x 10^5 cells/well in 96-well plates.
-
Stimulation: Cells were stimulated with anti-IgM antibody (10 µg/mL), anti-CD40 antibody (1 µg/mL), and IL-4 (10 ng/mL) in the presence or absence of anti-mouse TIM-2 antibodies (RMT2-25 or RMT2-14, 10 µg/mL) or control rat IgG.
-
Proliferation Assay: After 48 hours of culture, cells were pulsed with 1 µCi of [³H]thymidine for the final 8 hours. Thymidine incorporation was measured using a liquid scintillation counter.
-
Antibody Production Assay: Culture supernatants were collected after 7 days of culture, and the concentrations of different immunoglobulin isotypes were determined by ELISA.
Flow Cytometry for TIM-2 Expression (Nakae et al., 2007)
-
Cell Preparation: Bone marrow-derived mast cells (BMMCs) were cultured for at least 3 weeks in the presence of IL-3.
-
Staining: Cells were incubated with a phycoerythrin (PE)-conjugated anti-mouse TIM-2 antibody (clone RMT2-14) or a PE-conjugated isotype control antibody.
-
Analysis: Stained cells were analyzed using a FACSCalibur flow cytometer and CellQuest software.
Signaling Pathways and Experimental Workflows
TIM-2 Signaling Pathway
The following diagram illustrates the known signaling pathway of TIM-2 in immune cells. Ligation of TIM-2 by its ligand, such as Sema4A, on antigen-presenting cells can lead to the recruitment of intracellular signaling molecules that ultimately modulate T cell and B cell responses. In Th2 cells, TIM-2 signaling is generally considered inhibitory, leading to a dampening of Th2-mediated immune responses. However, in B cells, engagement of TIM-2 by agonistic antibodies like RMT2-25 can enhance proliferation and antibody production.
Caption: A simplified diagram of the TIM-2 signaling pathway.
Experimental Workflow for In Vitro B Cell Stimulation
The following diagram outlines the key steps in the in vitro B cell stimulation experiment described by Kawamoto et al. (2011) to assess the functional effects of anti-TIM-2 antibodies.
Caption: Experimental workflow for in vitro B cell stimulation assay.
Cross-validation of RMT2 Gene Expression Results with quantitative PCR (qPCR)
A Comparative Guide for Researchers
This guide provides a comprehensive overview of how to cross-validate initial findings on RMT2 gene expression, here termed "RMT2-29 results," using quantitative Polymerase Chain Reaction (qPCR). It is intended for researchers, scientists, and drug development professionals who have identified RMT2 as a gene of interest through high-throughput screening methods like RNA-sequencing or microarrays and require rigorous validation of these results. This document outlines the experimental workflow, presents comparative data, and provides detailed protocols for qPCR validation.
Introduction to RMT2 and the Need for Cross-Validation
The RMT2 gene encodes a protein arginine N-methyltransferase in yeast and is a homolog of a chloroplast methyltransferase in Chlamydomonas reinhardtii, where it is implicated in Photosystem I (PSI) biogenesis and the response to oxidative stress.[1][2] Initial large-scale studies, which we will refer to as the "RMT2-29" results, may indicate significant changes in RMT2 expression under specific experimental conditions. However, due to the inherent variability and potential for false positives in high-throughput methods, it is crucial to validate these findings with a more targeted and sensitive technique like qPCR.[3][4]
Quantitative PCR is a highly sensitive and specific method for measuring the abundance of a particular nucleic acid sequence in a sample.[5][6] It is considered the gold standard for validating gene expression data obtained from microarray or RNA-seq experiments.[7][8]
Comparative Analysis of RMT2-29 Results and qPCR Validation
This section provides a hypothetical comparison between initial "RMT2-29" results from an RNA-seq experiment and the subsequent validation using qPCR. The scenario involves studying the expression of the RMT2 gene in Chlamydomonas reinhardtii under oxidative stress conditions.
Data Presentation: RMT2 Gene Expression under Oxidative Stress
The following table summarizes the hypothetical quantitative data from the initial RNA-seq experiment ("RMT2-29") and the qPCR validation. The data represents the fold change in RMT2 gene expression in response to oxidative stress compared to a control condition.
| Gene | Method | Fold Change (Stress vs. Control) | p-value | Conclusion |
| RMT2 | RNA-seq ("RMT2-29") | 2.5 | 0.045 | Upregulated |
| RMT2 | qPCR Validation | 2.8 | 0.008 | Upregulation Confirmed |
| ACT1 (Reference Gene) | RNA-seq ("RMT2-29") | 1.1 | 0.85 | Stably Expressed |
| ACT1 (Reference Gene) | qPCR Validation | 1.05 | 0.92 | Stable Expression Confirmed |
Experimental Workflow for Cross-Validation
The process of cross-validating high-throughput gene expression data with qPCR involves several key steps, from the initial experiment to the final validated results.
Detailed Experimental Protocol: RMT2 qPCR Validation
This protocol outlines the steps for validating the differential expression of the RMT2 gene using a two-step SYBR Green-based qPCR assay.[9][10]
RNA Extraction and Quality Control
-
Objective: Isolate high-quality total RNA from the experimental samples (e.g., Chlamydomonas reinhardtii cells grown under control and oxidative stress conditions).
-
Protocol:
-
Harvest cells by centrifugation.
-
Homogenize cells using a suitable method (e.g., bead beating or grinding in liquid nitrogen).
-
Extract total RNA using a TRIzol-based method or a commercial RNA extraction kit.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (checking A260/280 and A260/230 ratios) and by running an aliquot on an agarose (B213101) gel to check for intact ribosomal RNA bands.
-
Reverse Transcription (cDNA Synthesis)
-
Objective: Convert the isolated RNA into complementary DNA (cDNA), which will serve as the template for the qPCR reaction.[3]
-
Protocol:
-
In a sterile, RNase-free tube, combine 1 µg of total RNA, oligo(dT) primers, and random hexamers.
-
Incubate at 65°C for 5 minutes to denature the RNA secondary structures, then place on ice.
-
Prepare a master mix containing reverse transcriptase buffer, dNTPs, RNase inhibitor, and reverse transcriptase enzyme.
-
Add the master mix to the RNA-primer mixture.
-
Incubate at 42°C for 50-60 minutes, followed by an inactivation step at 70°C for 15 minutes.
-
The resulting cDNA can be stored at -20°C.
-
qPCR Primer Design and Validation
-
Objective: Design and validate primers specific to the RMT2 gene and a stable reference gene (e.g., ACT1).
-
Primer Design Considerations:
-
Primer length: 18-24 nucleotides.
-
GC content: 40-60%.
-
Melting temperature (Tm): 60-65°C.
-
Amplicon length: 100-200 base pairs.
-
Primers should span an exon-exon junction to avoid amplification of any residual genomic DNA.
-
-
Validation:
-
Perform a standard PCR followed by agarose gel electrophoresis to ensure a single product of the correct size is amplified.
-
Run a melt curve analysis after the qPCR run to confirm the amplification of a single product.
-
Quantitative PCR (qPCR)
-
Objective: Amplify and quantify the amount of RMT2 and reference gene cDNA in each sample.
-
Protocol:
-
Prepare a qPCR master mix containing SYBR Green qPCR mix, forward and reverse primers for either RMT2 or the reference gene, and nuclease-free water.
-
Aliquot the master mix into qPCR plates or tubes.
-
Add the diluted cDNA to the respective wells. Include no-template controls (NTCs) for each primer set.
-
Run the qPCR on a real-time PCR instrument with a typical cycling program:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt curve analysis.
-
-
Data Analysis
-
Objective: Calculate the relative expression of the RMT2 gene.
-
Protocol:
-
Determine the cycle threshold (Ct) value for each reaction.
-
Normalize the Ct value of the RMT2 gene to the Ct value of the reference gene (ΔCt = CtRMT2 - Ctreference).
-
Calculate the ΔΔCt by subtracting the average ΔCt of the control group from the ΔCt of each sample (ΔΔCt = ΔCtsample - ΔCtcontrol).
-
The fold change in gene expression is calculated as 2-ΔΔCt.
-
Hypothetical Signaling Pathway Involving RMT2
In Chlamydomonas reinhardtii, RMT2 is involved in the biogenesis of Photosystem I and plays a role in the response to oxidative stress.[1][2] The following diagram illustrates a hypothetical signaling pathway where oxidative stress leads to the upregulation of RMT2, which in turn contributes to the maintenance of photosynthetic efficiency.
This guide provides a framework for the robust validation of gene expression data. By following these protocols and comparative analyses, researchers can confidently confirm the involvement of genes like RMT2 in their biological systems of interest.
References
- 1. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 2. researchgate.net [researchgate.net]
- 3. elearning.unite.it [elearning.unite.it]
- 4. 2.5. Quantitative Polymerase Chain Reaction (qPCR) Validation of Differentially Expressed Genes [bio-protocol.org]
- 5. m.youtube.com [m.youtube.com]
- 6. idtdna.com [idtdna.com]
- 7. Validation of Internal Control Genes for Quantitative Real-Time PCR Gene Expression Analysis in Morchella - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. stackscientific.nd.edu [stackscientific.nd.edu]
- 10. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of Anti-Mouse TIM-2 Antibody (RMT2-29): A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling the Anti-Mouse TIM-2 Antibody (RMT2-29) must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. While most antibody solutions are not considered hazardous, they often contain preservatives, such as sodium azide (B81097), which are toxic and require special handling. This guide provides essential, step-by-step information for the safe disposal of this antibody.
Key Disposal Considerations
A critical step in determining the correct disposal protocol is to identify the components of the antibody solution, paying close attention to the presence and concentration of any preservatives.
| Component | Key Hazards | Disposal Summary |
| Monoclonal Antibody | Generally considered non-hazardous biological material.[1][2][3] | Dispose of as non-hazardous laboratory waste unless contaminated with hazardous substances.[1][4] |
| Sodium Azide | Acutely toxic if ingested or absorbed through the skin.[5][6] Can form explosive metal azides with lead and copper plumbing.[6][7] | Do not discard concentrated solutions down the sink.[6][8] All sodium azide waste, including contaminated materials, should be treated as hazardous waste.[5][6] |
Step-by-Step Disposal Protocol
1. Review the Safety Data Sheet (SDS):
2. Personal Protective Equipment (PPE):
Always wear appropriate PPE when handling and disposing of the antibody solution and any resulting waste. This includes:
-
Lab coat
-
Safety glasses or goggles[8]
-
Chemical-resistant gloves (nitrile or chloroprene (B89495) recommended)[8]
3. Disposal of Unused Antibody Solution:
-
If the solution contains sodium azide (or other hazardous preservatives):
-
Treat the unused antibody solution as hazardous chemical waste.[5][6]
-
Collect the solution in a clearly labeled, sealed, and compatible waste container. Do not use metal containers.[7]
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[5]
-
-
If the solution is confirmed to be free of hazardous preservatives:
-
The antibody solution may be considered non-hazardous biological waste.
-
Follow your institution's guidelines for non-hazardous laboratory waste disposal. This may involve autoclaving or chemical disinfection before disposal.
-
4. Disposal of Contaminated Materials:
-
All disposable materials that have come into contact with the antibody solution, such as pipette tips, tubes, and gloves, should be disposed of as hazardous waste if the solution contains sodium azide.[5][10]
-
Collect these materials in a designated hazardous waste container.
-
Empty antibody vials that contained a solution with sodium azide should also be disposed of as hazardous waste and should not be triple-rinsed for regular trash disposal.[5][10]
5. Decontamination of Work Surfaces:
-
Wipe down all work surfaces where the antibody was handled with a suitable disinfectant, such as a 70% ethanol (B145695) solution.
-
If the antibody solution contained sodium azide, clean surfaces with a soap and water solution with a pH greater than 9, followed by an ethanol wipe-down.[10] All cleaning materials should be disposed of as hazardous waste.[10]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of the Anti-Mouse TIM-2 Antibody (RMT2-29).
References
- 1. coriell.org [coriell.org]
- 2. enzymeresearch.com [enzymeresearch.com]
- 3. stemcell.com [stemcell.com]
- 4. sites.rowan.edu [sites.rowan.edu]
- 5. drexel.edu [drexel.edu]
- 6. Article - Standard Operating Procedur... [policies.unc.edu]
- 7. ph.health.mil [ph.health.mil]
- 8. safety.vetmed.ucdavis.edu [safety.vetmed.ucdavis.edu]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. uthsc.edu [uthsc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
